N-3-Oxo-octanoyl-L-homoserine lactone
Beschreibung
involved in conjugation and tra gene regulation in Agrobacterium tumefaciens; structure in first source
Eigenschaften
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMGCFNLNFLSH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163802 | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-39-9 | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Role of N-3-Oxo-octanoyl-L-homoserine lactone in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its intrinsic antibiotic resistance and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. The bacterium's virulence is not a product of isolated cellular actions but rather a coordinated assault orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). At the heart of this intricate network lies a family of signaling molecules, the N-acyl-homoserine lactones (AHLs). While the roles of N-3-oxo-dodecanoyl-L-homoserine lactone (3OC12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) as the primary autoinducers for the las and rhl QS systems, respectively, are well-established, the function of other endogenously produced AHLs, such as N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL), remains a subject of ongoing investigation. This technical guide provides an in-depth exploration of the current understanding of 3OC8-HSL's role in P. aeruginosa, focusing on its synthesis, its interaction with the known QS receptors, and its influence on virulence factor production and biofilm formation.
The Synthesis and Detection of 3OC8-HSL
P. aeruginosa is known to produce a variety of AHL molecules. The synthesis of these signal molecules is primarily attributed to the LuxI-type synthases, LasI and RhlI. While LasI is principally responsible for the production of 3OC12-HSL and RhlI for C4-HSL, these enzymes have been shown to synthesize a broader spectrum of AHLs, including 3OC8-HSL[1]. The production of 3OC8-HSL, along with other AHLs, can be detected and quantified in bacterial culture supernatants.
Table 1: Quantitative Analysis of Quorum-Sensing Molecules in P. aeruginosa Monoculture
| Growth Phase | 3-o-C8-HSL (ng/mL) | 3-o-C12-HSL (ng/mL) | C4-HSL (ng/mL) | C6-HSL (ng/mL) | HHQ (ng/mL) | PQS (ng/mL) |
| Bacterial aggregation | High | High | High | Present | Present | Present |
| Stationary phase (biofilm) | High | High | High | Present | Present | Present |
Data adapted from a study on P. aeruginosa monocultures, indicating the presence and relative abundance of various QS molecules during different growth phases.[2]
The Signaling Pathway: Cross-Talk and Regulatory Influence
The canonical model of quorum sensing in P. aeruginosa describes a hierarchical cascade where the las system, activated by 3OC12-HSL binding to the LasR receptor, positively regulates the rhl system. The rhl system, in turn, is activated by the binding of C4-HSL to the RhlR receptor. Emerging evidence suggests that 3OC8-HSL, as a "non-cognate" AHL, can also interact with these established receptors, indicating a significant level of cross-talk within the QS network.
Studies have demonstrated that 3OC8-HSL exhibits binding affinity for both LasR and RhlR. This interaction suggests that 3OC8-HSL can modulate the activity of both the las and rhl regulons, potentially fine-tuning the expression of a wide array of virulence factors.
References
An In-depth Technical Guide to N-3-Oxo-octanoyl-L-homoserine lactone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) is a key signaling molecule in bacterial quorum sensing, a sophisticated cell-to-cell communication system. This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies associated with 3-oxo-C8-HSL. The content is tailored for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data, and visual representations of the underlying biological and experimental processes.
The Seminal Discovery in Agrobacterium tumefaciens
The story of this compound is intrinsically linked to the study of the plant pathogen Agrobacterium tumefaciens. In the early 1990s, researchers investigating the conjugal transfer of the tumor-inducing (Ti) plasmid in this bacterium identified a regulatory system analogous to the LuxI/LuxR system in Vibrio fischeri. This led to the discovery of the traI and traR genes.[1][2]
Subsequent research focused on isolating the signaling molecule responsible for activating the TraR protein. This "conjugation factor" was purified and its structure was elucidated as N-(3-oxooctanoyl)-L-homoserine lactone.[1][2] The TraI protein was identified as the synthase responsible for producing 3-oxo-C8-HSL.[1][2] This discovery was pivotal as it established a new paradigm of quorum sensing in a well-studied model organism and opened up new avenues for understanding bacterial communication and its role in pathogenesis.
The TraI/TraR Quorum Sensing Circuit in Agrobacterium tumefaciens
The TraI/TraR system is a cornerstone of quorum sensing in A. tumefaciens, regulating the transfer of the Ti plasmid. The mechanism is as follows:
-
Synthesis: At low cell densities, the TraI synthase produces a basal level of 3-oxo-C8-HSL.
-
Accumulation: As the bacterial population grows, the concentration of 3-oxo-C8-HSL in the environment increases.
-
Binding and Activation: Once a threshold concentration is reached, 3-oxo-C8-HSL diffuses into the bacterial cells and binds to the cytoplasmic transcriptional regulator, TraR. This binding induces a conformational change in TraR, leading to its dimerization and activation.
-
Transcriptional Regulation: The activated TraR-3-oxo-C8-HSL complex binds to specific DNA sequences, known as tra boxes, in the promoter regions of target genes, thereby activating their transcription.
-
Positive Feedback: One of the key genes activated by the TraR-3-oxo-C8-HSL complex is traI itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.
-
Negative Regulation: The system is also tightly regulated by the anti-activator protein TraM, which binds to the TraR-3-oxo-C8-HSL complex and prevents it from binding to DNA, thus providing a mechanism for downregulating the response.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Value | Organism/System | Reference |
| TraR Activation | |||
| Detectable Activation | ~3.0 nM | A. tumefaciens reporter strain | [1][2] |
| Significant Activation | ~25 nM | A. tumefaciens reporter strain | |
| Biological Effects | |||
| Enhanced Exopolysaccharide Production | 0.22 µM (Exogenous) | A. tumefaciens F2 |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound.
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-acyl-homoserine lactones.
Materials:
-
Octanoyl chloride
-
Meldrum's acid
-
Dichloromethane (DCM)
-
L-Homoserine lactone hydrobromide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Synthesis of 3-Oxooctanoyl Meldrum's Acid:
-
Dissolve Meldrum's acid in anhydrous DCM.
-
Add pyridine and cool the mixture to 0°C.
-
Slowly add octanoyl chloride and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with dilute HCl and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
-
Methanolysis to form Methyl 3-oxooctanoate:
-
Dissolve the crude product from step 1 in methanol.
-
Reflux the solution for 4-6 hours.
-
Remove the methanol under reduced pressure.
-
Purify the resulting methyl 3-oxooctanoate by silica (B1680970) gel chromatography.
-
-
Saponification to 3-Oxooctanoic Acid:
-
Dissolve the purified methyl 3-oxooctanoate in a mixture of methanol and water.
-
Add an equimolar amount of lithium hydroxide (B78521) or sodium hydroxide.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with dilute HCl and extract the 3-oxooctanoic acid with ethyl acetate (B1210297).
-
Dry the organic layer and evaporate the solvent.
-
-
Amide Coupling to form this compound:
-
Dissolve 3-oxooctanoic acid, L-homoserine lactone hydrobromide, and a coupling agent (DCC or EDC) and an activator (DMAP or NHS) in anhydrous DCM.
-
Stir the reaction at room temperature overnight.
-
Filter to remove the urea (B33335) byproduct (if using DCC).
-
Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.
-
Dry the organic layer and purify the final product by silica gel chromatography.
-
Protocol 2: Extraction and Quantification of 3-oxo-C8-HSL from Bacterial Culture
This protocol outlines a standard method for extracting and quantifying 3-oxo-C8-HSL from bacterial supernatants.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
3-oxo-C8-HSL standard
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS)
-
C18 reversed-phase column
Procedure:
-
Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a new tube and acidify to pH 3-4 with formic acid.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously and allow the phases to separate.
-
Collect the upper organic phase. Repeat the extraction twice.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
Sample Preparation for HPLC-MS:
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC-MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Perform a gradient elution using mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to operate in positive ion mode and monitor for the specific mass-to-charge ratio (m/z) of 3-oxo-C8-HSL and its characteristic fragment ions.
-
Quantify the amount of 3-oxo-C8-HSL in the sample by comparing its peak area to a standard curve generated with known concentrations of the 3-oxo-C8-HSL standard.
-
Protocol 3: TraR-based lacZ Reporter Bioassay
This bioassay utilizes a reporter strain of A. tumefaciens that lacks a functional traI gene but contains a lacZ gene fused to a TraR-dependent promoter.
Materials:
-
A. tumefaciens reporter strain (e.g., NTL4(pZLR4))
-
Appropriate growth medium (e.g., AT medium)
-
3-oxo-C8-HSL standards
-
Test samples
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Z buffer
-
Sodium carbonate
-
Spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow the reporter strain overnight in the appropriate medium.
-
Subculture the bacteria into fresh medium and grow to early to mid-exponential phase.
-
-
Assay Setup:
-
In a 96-well plate or in individual tubes, add a defined volume of the reporter culture.
-
Add serial dilutions of the 3-oxo-C8-HSL standards and the test samples. Include a negative control (medium only).
-
Incubate the cultures for a set period (e.g., 4-6 hours) at the optimal growth temperature with shaking.
-
-
β-Galactosidase Assay:
-
Measure the optical density (OD600) of the cultures.
-
Lyse the cells (e.g., using chloroform (B151607) and SDS).
-
Add Z buffer and ONPG to each sample.
-
Incubate at a constant temperature (e.g., 28°C) until a yellow color develops.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance at 420 nm.
-
Calculate the β-galactosidase activity in Miller units.
-
-
Data Analysis:
-
Plot the Miller units against the concentration of the 3-oxo-C8-HSL standards to generate a dose-response curve.
-
Determine the concentration of 3-oxo-C8-HSL in the test samples by interpolating their activity on the standard curve.
-
Conclusion
The discovery of this compound and the elucidation of the TraI/TraR quorum-sensing system in Agrobacterium tumefaciens have been instrumental in our understanding of bacterial communication. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating this signaling molecule and its broader implications in microbiology, drug development, and plant-pathogen interactions. The continued study of 3-oxo-C8-HSL and its regulatory network will undoubtedly uncover further intricacies of bacterial social behavior and offer new targets for antimicrobial strategies.
References
- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
N-3-Oxo-octanoyl-L-homoserine lactone: A Technical Guide to a Key Quorum Sensing Autoinducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL) is a crucial signaling molecule in the intricate communication system of many Gram-negative bacteria, a process known as quorum sensing (QS).[1][2] This system allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3] 3OC8-HSL, a member of the N-acyl-homoserine lactone (AHL) family, acts as an autoinducer, diffusing out of bacterial cells and, upon reaching a threshold concentration, binding to cognate intracellular receptors to trigger a cascade of gene expression.[3][4] Understanding the biosynthesis, signaling pathways, and biological effects of 3OC8-HSL is paramount for developing novel strategies to combat bacterial infections and manipulate microbial communities. This technical guide provides an in-depth overview of 3OC8-HSL, including its chemical properties, biosynthetic pathway, signaling mechanisms, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is characterized by a homoserine lactone ring attached to an eight-carbon acyl chain with an oxo group at the third carbon position. These structural features are critical for its specific recognition by and binding to its cognate receptor proteins.[3]
| Property | Value | Reference |
| Alternate Names | 3-oxo-C8-HSL, N-β-oxo-octanoyl-L-Homoserine lactone | [5] |
| CAS Number | 147795-39-9 | [5] |
| Molecular Formula | C₁₂H₁₉NO₄ | [5] |
| Molecular Weight | 241.3 g/mol | [5] |
| Appearance | White solid | [6] |
| Purity | ≥97% (HPLC) | [6] |
| Solubility | Chloroform (50 mg/ml), DMF (30 mg/ml), DMSO (30 mg/ml) | [3][6] |
Biosynthesis and Signaling Pathway
The synthesis of 3OC8-HSL is catalyzed by LuxI-type synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxooctanoyl-ACP, from the fatty acid biosynthesis pathway.[4]
Once synthesized, 3OC8-HSL diffuses across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of 3OC8-HSL rises. Upon reaching a critical threshold, it diffuses back into the cells and binds to a cognate LuxR-type transcriptional regulator protein, such as TraR in Agrobacterium tumefaciens.[3][4] This binding induces a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, thereby activating or repressing the transcription of target genes.[3]
Biosynthesis and signaling pathway of this compound.
Quantitative Data
The biological activity of 3OC8-HSL is concentration-dependent. The following table summarizes key quantitative data related to its activity.
| Parameter | Organism/System | Value | Reference |
| Activation Concentration (PtraI-lacZ fusion) | Agrobacterium tumefaciens | Detectable at 3.0 nM | [4] |
| Dissociation Constant (Kd) for CarR receptor | Erwinia carotovora | ~0.5 µM | [7] |
| Concentration for Plant Resistance Priming | Arabidopsis thaliana | 10 µM | [8] |
Experimental Protocols
Detection and Quantification of 3OC8-HSL by Thin-Layer Chromatography (TLC)
This protocol provides a method for the detection and semi-quantitative analysis of 3OC8-HSL from bacterial culture supernatants using an Agrobacterium tumefaciens bioreporter.[9]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified)
-
C18 reverse-phase TLC plates
-
Agrobacterium tumefaciens reporter strain (e.g., carrying a traG-lacZ fusion)
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution
-
Synthetic 3OC8-HSL standard
-
Developing solvent (e.g., 60% methanol (B129727) in water)
Procedure:
-
Extraction: Extract the bacterial culture supernatant twice with an equal volume of acidified ethyl acetate. Pool the organic phases and evaporate to dryness.
-
Sample Preparation: Resuspend the dried extract in a small, known volume of ethyl acetate.
-
TLC Plate Spotting: Spot a small volume (1-5 µL) of the concentrated extract and a series of synthetic 3OC8-HSL standards onto the origin of a C18 reverse-phase TLC plate.
-
Chromatography: Develop the chromatogram in a sealed tank containing the developing solvent until the solvent front reaches near the top of the plate.
-
Drying: Air-dry the TLC plate completely.
-
Bioassay: Overlay the TLC plate with a thin layer of agar (B569324) seeded with the A. tumefaciens reporter strain and containing X-Gal.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28-30°C) overnight.
-
Visualization: The presence of 3OC8-HSL will be indicated by blue spots, resulting from the β-galactosidase activity of the reporter strain. The concentration can be estimated by comparing the spot intensity to that of the standards.[9]
Workflow for TLC-based detection of 3OC8-HSL.
Quantification of 3OC8-HSL using a Whole-Cell Bioreporter Assay
This protocol describes a liquid culture-based bioassay for the quantification of 3OC8-HSL using a bioluminescent or fluorescent reporter strain.[10][11]
Materials:
-
Bacterial culture supernatant (filter-sterilized)
-
Reporter strain (e.g., E. coli carrying a LuxR-based biosensor plasmid)
-
Growth medium for the reporter strain
-
Synthetic 3OC8-HSL standard
-
Microplate reader (for luminescence or fluorescence)
-
96-well microplates
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the synthetic 3OC8-HSL standard in the growth medium.
-
Reporter Strain Culture: Grow the reporter strain to the early exponential phase and then dilute it to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Assay Setup: In a 96-well microplate, add the diluted reporter strain culture to wells containing either the prepared standards or the filter-sterilized bacterial culture supernatants. Include a negative control with only the reporter strain and medium.
-
Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background signal (negative control) from all readings. Plot the signal intensity of the standards against their concentrations to generate a standard curve. Use this curve to determine the concentration of 3OC8-HSL in the unknown samples.[10]
Conclusion
This compound is a central player in bacterial quorum sensing, regulating a wide array of physiological processes. A thorough understanding of its biochemistry, signaling, and biological effects is essential for the development of novel anti-virulence therapies that target bacterial communication. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the roles of 3OC8-HSL and explore strategies to modulate its activity.
References
- 1. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 2. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. N-(3-Oxooctanoyl)-L-homoserine lactone - CAS-Number 147795-39-9 - Order from Chemodex [chemodex.com]
- 7. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of N-3-Oxo-octanoyl-L-homoserine lactone: A Technical Guide for Researchers
Abstract
N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) is a key signaling molecule in the quorum-sensing (QS) system of numerous Gram-negative bacteria, most notably the plant pathogen Agrobacterium tumefaciens. As a member of the N-acyl-homoserine lactone (AHL) family, 3-oxo-C8-HSL plays a pivotal role in regulating gene expression in a cell-density-dependent manner. This regulation governs critical processes such as virulence, biofilm formation, and the conjugal transfer of Ti plasmids, making its biosynthetic pathway a prime target for the development of novel anti-infective and anti-virulence therapies.[1] This in-depth technical guide provides a comprehensive overview of the biosynthesis of 3-oxo-C8-HSL, detailing the enzymatic pathway, presenting available quantitative data, outlining relevant experimental protocols, and providing visualizations of the core processes to support research and development in this field.
Core Biosynthesis Pathway
The synthesis of 3-oxo-C8-HSL is catalyzed by the enzyme N-acyl-homoserine lactone synthase, encoded by the traI gene in Agrobacterium tumefaciens.[2] This enzyme belongs to the LuxI family of proteins. The biosynthesis is an amidation reaction that utilizes two primary substrates:
-
S-adenosyl-L-methionine (SAM): This molecule provides the homoserine lactone ring.
-
3-Oxooctanoyl-Acyl Carrier Protein (3-oxooctanoyl-ACP): This molecule, a product of the fatty acid biosynthesis pathway, provides the 8-carbon acyl chain.
The TraI synthase facilitates the formation of an amide bond between these two substrates, which is followed by lactonization of the intermediate, resulting in the production of 3-oxo-C8-HSL and 5'-methylthioadenosine (MTA) as a byproduct.
Data Presentation: Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | kcat (min-1) |
| RhlI (Homolog) | Butyryl-ACP | 1.5 | 13 |
| RhlI (Homolog) | S-adenosylmethionine | 4.5 | 13 |
Data adapted from Parsek et al., 1999. Kinetic values are for the RhlI synthase from Pseudomonas aeruginosa.
Precursor Biosynthesis: The Fatty Acid Synthesis (FAS) Pathway
The acyl chain donor for 3-oxo-C8-HSL synthesis, 3-oxooctanoyl-ACP, is an intermediate in the bacterial Type II fatty acid synthesis (FAS) pathway. This pathway involves a series of enzymatic reactions that build up the fatty acid chain two carbons at a time. The key enzymes and steps leading to the formation of 3-oxooctanoyl-ACP are outlined below.
| Step | Enzyme | Reaction |
| 1 | Acetyl-CoA carboxylase (ACC) | Carboxylation of acetyl-CoA to form malonyl-CoA. |
| 2 | Malonyl-CoA:ACP transacylase (FabD) | Transfer of the malonyl group from CoA to ACP to form malonyl-ACP. |
| 3 | β-ketoacyl-ACP synthase III (FabH) | Condensation of acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP. |
| 4 | β-ketoacyl-ACP reductase (FabG) | Reduction of acetoacetyl-ACP to 3-hydroxybutyryl-ACP. |
| 5 | 3-hydroxyacyl-ACP dehydratase (FabZ) | Dehydration of 3-hydroxybutyryl-ACP to crotonyl-ACP. |
| 6 | Enoyl-ACP reductase (FabI) | Reduction of crotonyl-ACP to butyryl-ACP. |
| 7 | β-ketoacyl-ACP synthase I/II (FabB/F) | Condensation of butyryl-ACP with malonyl-ACP to form 3-oxohexanoyl-ACP. |
| 8 | Elongation Cycles | Repetitive cycles of reduction, dehydration, and reduction, with the addition of a malonyl-ACP in each cycle, to extend the acyl chain to 3-oxooctanoyl-ACP. |
Downstream Signaling Pathway
Once synthesized, 3-oxo-C8-HSL diffuses out of the bacterial cell. As the bacterial population density increases, the extracellular concentration of 3-oxo-C8-HSL rises. Upon reaching a threshold concentration, it diffuses back into the cells and binds to its cognate transcriptional regulator, TraR. The TraR/3-oxo-C8-HSL complex then dimerizes and binds to specific DNA sequences known as tra boxes in the promoter regions of target genes, thereby activating their transcription.[1]
Transcriptome analyses have identified a range of genes regulated by the TraR/3-oxo-C8-HSL complex in Agrobacterium tumefaciens. These primarily include the tra and trb operons, which encode the machinery for the conjugal transfer of the Ti plasmid.[3] Additionally, other genes involved in virulence and metabolism are also part of the TraR regulon.
Experimental Protocols
Purification of Recombinant His-tagged TraI Synthase
This protocol describes the expression and purification of a His-tagged TraI protein from Escherichia coli.
Materials:
-
E. coli BL21(DE3) strain harboring an expression plasmid for His-tagged TraI
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose (B213101) resin
-
Chromatography column
Procedure:
-
Expression: Inoculate a 1 L culture of LB medium with the E. coli expression strain and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Apply the cleared lysate to a pre-equilibrated Ni-NTA agarose column. Wash the column with 10 column volumes of Wash Buffer. Elute the His-tagged TraI protein with 5 column volumes of Elution Buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
In Vitro Enzymatic Synthesis of 3-oxo-C8-HSL
This protocol outlines the enzymatic synthesis of 3-oxo-C8-HSL using purified TraI.
Materials:
-
Purified His-tagged TraI synthase
-
S-adenosyl-L-methionine (SAM)
-
3-Oxooctanoyl-ACP (can be synthesized enzymatically or chemically)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 µM SAM, 50 µM 3-oxooctanoyl-ACP, and 1-5 µM purified TraI synthase in Reaction Buffer to a final volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Stop the reaction and extract the synthesized 3-oxo-C8-HSL by adding an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Drying: Carefully transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Analysis: Resuspend the dried extract in a suitable solvent (e.g., acetonitrile) for analysis by LC-MS/MS.
LC-MS/MS Quantification of 3-oxo-C8-HSL from Bacterial Culture
This protocol provides a general workflow for the extraction and quantification of 3-oxo-C8-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant
-
Internal standard (e.g., 13C-labeled 3-oxo-C8-HSL)
-
Ethyl acetate (acidified with 0.1% formic acid)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Transfer the supernatant to a new tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.
-
Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 1-2 minutes. Centrifuge at high speed for 5 minutes to separate the phases.
-
Drying and Reconstitution: Transfer the organic phase to a clean tube and evaporate to dryness. Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect the parent and daughter ions for both 3-oxo-C8-HSL and the internal standard.
-
MRM Transition for 3-oxo-C8-HSL (example): Precursor ion (m/z) 242.1 → Product ion (m/z) 102.1.
-
-
Quantification: Create a standard curve using known concentrations of a 3-oxo-C8-HSL standard. Quantify the amount of 3-oxo-C8-HSL in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.
Visualizations
Caption: Biosynthesis of this compound.
Caption: Quorum-sensing signaling pathway of 3-oxo-C8-HSL.
Caption: Experimental workflow for TraI purification and in vitro synthesis.
Conclusion
The biosynthesis of this compound is a fundamental process in the regulation of virulence and gene transfer in Agrobacterium tumefaciens and other Gram-negative bacteria. A thorough understanding of this pathway, including the kinetics of the enzymes involved and the downstream signaling cascades, is crucial for the development of novel antimicrobial strategies that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important biosynthetic pathway and its role in bacterial pathogenesis.
References
- 1. The Quorum-sensing Protein TraR of Agrobacterium tumefaciens is Susceptible to Intrinsic and TraM-mediated Proteolytic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TraA, TraC and TraD autorepress two divergent quorum-regulated promoters near the transfer origin of the Ti plasmid of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Function of N-3-Oxo-octanoyl-L-homoserine lactone in Biofilm Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-3-oxo-octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) networks of several Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C8-HSL plays a crucial role in regulating gene expression in a cell-density-dependent manner. This regulation is fundamental to the coordination of various bacterial behaviors, most notably the formation and maturation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which contribute significantly to bacterial persistence and resistance to antimicrobial agents. Understanding the function of C8-HSL is therefore critical for developing novel anti-biofilm and anti-virulence therapeutics. This guide provides a comprehensive overview of the role of C8-HSL in biofilm formation, detailing the underlying signaling pathways, summarizing quantitative data, and providing established experimental protocols.
The C8-HSL Quorum Sensing Signaling Pathway
In many bacteria, the C8-HSL-mediated quorum sensing system is typified by a LuxI/LuxR-type circuit. A well-characterized example is the CepI/CepR system in Burkholderia cenocepacia, an opportunistic pathogen known for causing chronic infections, particularly in individuals with cystic fibrosis.[1][2]
Core Mechanism:
-
Synthesis: At low cell densities, the transcriptional regulator CepR is largely inactive. As the bacterial population grows, the concentration of C8-HSL, synthesized by the CepI synthase, increases.
-
Accumulation & Diffusion: C8-HSL is a small, diffusible molecule that moves across the bacterial membrane. As the cell population density increases, C8-HSL accumulates both inside and outside the cells.
-
Activation: Upon reaching a threshold concentration, C8-HSL binds to and activates the cytoplasmic receptor protein, CepR.
-
Transcriptional Regulation: The activated CepR:C8-HSL complex then functions as a transcriptional regulator, binding to specific DNA sequences (often called cep boxes) in the promoter regions of target genes. This binding modulates the expression of genes involved in biofilm maturation, virulence factor production (such as proteases and siderophores), and swarming motility.[1][2][3]
-
Positive Feedback Loop: One of the key genes activated by the CepR:C8-HSL complex is cepI itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal throughout the population.[3]
Studies on Burkholderia cepacia have shown that this quorum-sensing system is not essential for the initial attachment of cells to a surface but is critical for the subsequent maturation and development of the complex three-dimensional biofilm structure.[1][2]
Quantitative Data on C8-HSL and Biofilm Formation
The effect of this compound on biofilm-related processes is concentration-dependent. The following table summarizes key quantitative data from various studies. It is important to note that experimental conditions, bacterial strains, and measurement techniques can influence the observed effects.
| Bacterial Species | Parameter Measured | C8-HSL Concentration | Observed Effect | Reference(s) |
| Pseudomonas aeruginosa | Growth rate of biofilm-associated cells | > 10⁻⁷ g/L (~414 nM) | Increased growth rate of cells on an ultra-filtration membrane. | [4] |
| Pseudomonas aeruginosa | Planktonic cell growth | 10⁻¹¹ - 10⁻⁸ g/L (pM range) | No observable effect on cell growth in liquid culture. | [4] |
| Pseudomonas aeruginosa | Endogenous concentration in biofilm effluent | 0.1 ± 0.1 nM | Detected and quantified in the effluent of a flow cell biofilm model using GC-MS. | [5] |
| Agrobacterium tumefaciens | Activation of TraR transcriptional activator | Effective in µM range | Promotes the expression and activity of the TraR protein, which regulates plasmid conjugation. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of C8-HSL's effects on biofilm formation. The following sections provide protocols for key experiments.
Biofilm Quantification using Crystal Violet Staining
This method provides a quantitative measure of the total biofilm biomass adhered to a surface. It is a widely used, robust, and high-throughput assay.
Principle: Crystal violet (CV) is a basic dye that stains both live and dead cells as well as extracellular polymeric substances (EPS) within the biofilm matrix. The amount of dye retained by the biofilm is proportional to the total biomass. The bound dye is then solubilized and quantified by measuring its absorbance.
Detailed Protocol:
-
Prepare Bacterial Culture:
-
Inoculate a single colony of the desired bacterial strain into an appropriate liquid medium (e.g., TSB or LB broth).
-
Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.[7]
-
-
Inoculation and Biofilm Growth:
-
Dilute the overnight culture 1:100 in fresh, pre-warmed medium.[7]
-
Dispense 200 µL of the diluted culture into the wells of a 96-well, flat-bottomed, tissue-culture treated microtiter plate.[8]
-
To test the effect of C8-HSL, add the molecule to the growth medium at desired final concentrations. Include appropriate controls:
-
Negative Control: Medium only (no bacteria).
-
Vehicle Control: Bacteria with the solvent used to dissolve C8-HSL (e.g., DMSO).
-
Positive Control: Bacteria without C8-HSL.
-
-
Seal the plate with a gas-permeable film or lid and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).[7][8]
-
-
Washing:
-
Carefully discard the planktonic (non-adherent) culture from the wells by inverting the plate and flicking it sharply.[8]
-
Wash the wells gently two to three times by submerging the plate in a tub of distilled water or by adding 200 µL of PBS to each well and then discarding the liquid.[8][9]
-
After the final wash, remove excess liquid by blotting the plate on paper towels.[8]
-
-
Staining:
-
Washing:
-
Solubilization and Quantification:
-
Add 200 µL of a solubilizing agent (e.g., 30% acetic acid in water or 95% ethanol) to each well.[7][9]
-
Incubate for 10-15 minutes at room temperature, occasionally placing on a shaker to ensure the dye is fully dissolved.
-
Transfer 150 µL of the solubilized crystal violet solution to a new, clear, flat-bottom 96-well plate.[8]
-
Measure the absorbance at a wavelength between 550 and 595 nm (OD₅₉₀) using a microplate reader.[9]
-
Biofilm Visualization using Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful, non-invasive technique used to visualize the three-dimensional structure of hydrated biofilms.
Principle: CLSM uses a focused laser to excite fluorescent probes within a specific focal plane of the biofilm. Emitted light is collected through a pinhole aperture, which rejects out-of-focus light, allowing for the construction of sharp, high-resolution optical sections. By acquiring a series of these sections at different depths (a z-stack), a 3D reconstruction of the biofilm architecture can be generated.[10][11]
General Protocol:
-
Biofilm Growth: Grow biofilms on a CLSM-compatible surface, such as glass-bottom dishes or flow cells, under the desired experimental conditions (with and without C8-HSL).[12]
-
Staining: Gently wash the biofilm to remove planktonic cells and stain with appropriate fluorescent dyes. Common stains include:
-
SYTO 9 / Propidium Iodide (PI): To differentiate live (green fluorescence) and dead (red fluorescence) cells.
-
Fluorescent Lectins (e.g., ConA): To label specific polysaccharide components of the EPS matrix.
-
DAPI: To stain cellular DNA (blue fluorescence).
-
-
Imaging:
-
Mount the sample on the confocal microscope stage.
-
Acquire a series of z-stack images through the full thickness of the biofilm using appropriate laser lines and emission filters for the chosen fluorophores.[11]
-
-
Image Analysis:
-
Use specialized software (e.g., ImageJ with Biofilm plugins, COMSTAT) to reconstruct 3D images and quantify architectural parameters such as total biovolume, average thickness, surface coverage, and roughness.[10]
-
Conclusion and Future Directions
This compound is a vital signaling molecule that enables density-dependent coordination of bacterial behavior, particularly the maturation of biofilms. Its role in controlling the transition from initial attachment to a structured community makes the C8-HSL signaling pathway an attractive target for novel therapeutic interventions aimed at disrupting biofilms and reducing virulence. The development of antagonists that block the CepR receptor or inhibitors of the CepI synthase could prevent biofilm formation and potentially re-sensitize persistent bacteria to conventional antibiotics. Future research should focus on further elucidating the complete regulon controlled by C8-HSL in various pathogenic bacteria and screening for specific, non-toxic inhibitors of this critical signaling pathway.
References
- 1. The cep quorum-sensing system of Burkholderia cepacia H111 controls biofilm formation and swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Regulation of ornibactin biosynthesis and N-acyl-L-homoserine lactone production by CepR in Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. static.igem.org [static.igem.org]
- 8. Crystal violet biomass assays [bio-protocol.org]
- 9. Crystal violet assay [bio-protocol.org]
- 10. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to N-3-Oxo-octanoyl-L-homoserine lactone and its Role in Bacterial Virulence
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL) is a key signaling molecule in the quorum sensing (QS) networks of numerous Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) class of autoinducers, 3OC8-HSL plays a pivotal role in regulating gene expression in a cell-density-dependent manner. This coordinated gene expression is fundamental to the orchestration of virulence factor production, biofilm formation, and the overall pathogenicity of bacteria such as Agrobacterium tumefaciens and the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of 3OC8-HSL, detailing its core signaling pathways, summarizing quantitative data on its activity, and providing detailed experimental protocols for its study. A deeper understanding of the multifaceted impact of 3OC8-HSL is crucial for the development of novel anti-virulence and anti-biofilm therapeutic strategies.
Introduction
Quorum sensing is a sophisticated cell-to-cell communication process that enables bacteria to monitor their population density and collectively alter their gene expression.[1] This intricate communication system relies on the production, detection, and response to small signal molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.[2] These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain, which confers specificity to the signaling system.[3]
This compound (3OC8-HSL) is a well-characterized AHL that acts as a key regulator of virulence in several bacterial species. In Agrobacterium tumefaciens, it controls the conjugal transfer of the Ti plasmid by activating its cognate receptor, TraR.[3][4] In opportunistic pathogens like Pseudomonas aeruginosa, while N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) is the primary signal for the LasR receptor, other AHLs, including those with shorter acyl chains, can also interact with LuxR-type receptors and influence the overall QS network. The ability of 3OC8-HSL to modulate the expression of virulence factors and biofilm formation makes it a significant target for the development of novel antimicrobial therapies that aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance.
Signaling Pathways
The Canonical LuxI/LuxR-type Signaling Pathway
The fundamental mechanism of 3OC8-HSL-mediated signaling involves a LuxI-type synthase and a LuxR-type transcriptional regulator.
-
Synthesis: A LuxI-type synthase, such as TraI in Agrobacterium tumefaciens, synthesizes 3OC8-HSL from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP).
-
Diffusion and Accumulation: At low cell densities, 3OC8-HSL is produced at a basal level and diffuses freely across the bacterial membrane into the extracellular environment. As the bacterial population increases, the concentration of 3OC8-HSL accumulates.
-
Receptor Binding and Activation: Once a threshold concentration is reached, 3OC8-HSL diffuses back into the cytoplasm and binds to its cognate LuxR-type receptor, for example, TraR. This binding induces a conformational change in the receptor, leading to its dimerization and activation.
-
Transcriptional Regulation: The activated receptor-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This often includes a positive feedback loop where the complex upregulates the expression of the LuxI-type synthase, leading to a rapid amplification of the QS signal.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Value | Organism/Receptor | Notes |
| Binding Affinity (Kd) | ~3.0 nM | Agrobacterium tumefaciens / TraR | This value represents the concentration at which 3OC8-HSL detectably activates the TraR-regulated traI-lacZ fusion, indicating a high affinity of TraR for its ligand.[4][5] |
| Biological Activity | Concentration | Effect | Organism |
| Virulence Factor Production | 200 µM | Inhibition of elastase activity by approximately 44% in P. aeruginosa PAO1 (for an analog).[6] | Pseudomonas aeruginosa PAO1 |
| 200 µM | Reduction of pyocyanin (B1662382) production by approximately 19% in P. aeruginosa PAO1 (for an analog).[6] | Pseudomonas aeruginosa PAO1 | |
| Biofilm Formation | 50-400 µM | Dose-dependent inhibition of biofilm formation, with a decrease of nearly 35% at these concentrations (for an analog).[7] | Pseudomonas aeruginosa PAO1 |
| >200 µM | Inhibition of biofilm formation by more than 60% (for a potent analog).[7] | Pseudomonas aeruginosa PAO1 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Chemical Synthesis and Purification of this compound
This protocol is adapted from a general method for the synthesis of N-3-oxo-acyl-homoserine lactones.
Materials:
-
Meldrum's acid
-
Pyridine
-
Hexanoyl chloride
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
L-Homoserine lactone hydrobromide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formation of the β-keto ester:
-
Dissolve Meldrum's acid in DCM and cool to 0°C.
-
Add pyridine, followed by the dropwise addition of hexanoyl chloride.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with dilute HCl and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reflux the crude product in methanol for 4 hours to yield the methyl 3-oxooctanoate.
-
-
Amide Coupling:
-
To a solution of the methyl 3-oxooctanoate in DCM, add L-homoserine lactone hydrobromide, EDC, HOBt, and DIPEA.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[8] The purity can be confirmed by NMR and mass spectrometry.
-
Quantification of Virulence Factors
This protocol describes the quantification of pyocyanin from P. aeruginosa culture supernatants.[9][10]
Materials:
-
P. aeruginosa culture supernatant
-
0.2 M Hydrochloric acid (HCl)
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., Pseudomonas Broth) to the desired growth phase.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
To 5 mL of the culture supernatant, add 3 mL of chloroform and mix vigorously by vortexing.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase, which will appear blue.
-
Carefully transfer the chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous phase, which will turn pink to red.
-
Measure the absorbance of the upper aqueous layer at 520 nm.
-
Calculate the pyocyanin concentration (in µg/mL) by multiplying the OD520 by 17.072.[9]
This assay measures the activity of LasB elastase in P. aeruginosa culture supernatants.[11]
Materials:
-
P. aeruginosa culture supernatant
-
Elastin Congo Red (ECR)
-
Phosphate (B84403) buffer (pH 7.0)
Procedure:
-
Prepare cell-free culture supernatant as described for the pyocyanin assay.
-
Prepare a reaction mixture containing the culture supernatant and ECR in a phosphate buffer.
-
Incubate the mixture at 37°C for several hours (e.g., 20 hours).
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge to pellet the un-degraded ECR.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.
Biofilm Formation Assay (Crystal Violet Method)
This is a widely used method to quantify biofilm formation in microtiter plates.
Materials:
-
Bacterial culture
-
96-well microtiter plate
-
Growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal violet solution
-
95% Ethanol (B145695) or 30% Acetic acid
Procedure:
-
Grow a bacterial culture overnight and then dilute it in fresh growth medium.
-
Add the diluted culture to the wells of a 96-well plate containing different concentrations of 3OC8-HSL. Include appropriate controls (medium only, and bacteria without the compound).
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Conclusion
This compound is a critical signaling molecule that governs the expression of a wide array of virulence factors and the formation of biofilms in many Gram-negative bacteria. The intricate signaling pathways it regulates, centered around LuxI/LuxR-type systems, offer promising targets for the development of novel anti-virulence therapies. By providing a comprehensive overview of the current knowledge on 3OC8-HSL, including quantitative data and detailed experimental protocols, this technical guide aims to facilitate further research into the mechanisms of bacterial communication and the development of innovative strategies to combat bacterial infections. The continued investigation into the specific interactions of 3OC8-HSL with its receptors and the downstream effects on gene expression will be crucial for the rational design of potent and specific inhibitors of quorum sensing.
References
- 1. Pyocyanin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 11. Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of N-3-Oxo-octanoyl-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL) is a key signaling molecule in the intricate communication system of many Gram-negative bacteria, a process known as quorum sensing.[1][2] This phenomenon allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3][4][5] As a central player in bacterial communication, 3OC8-HSL and its associated signaling pathways represent a significant target for the development of novel anti-infective therapies.[6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of 3OC8-HSL, along with detailed experimental protocols for its synthesis, purification, and biological characterization.
Chemical Structure and Properties
This compound is a member of the N-acyl-homoserine lactone (AHL) family, characterized by a homoserine lactone ring linked to a fatty acyl chain.[1][2] In the case of 3OC8-HSL, the acyl chain is an eight-carbon chain with a ketone group at the third carbon position.
Synonyms: 3-oxo-C8-HSL, N-(β-Ketooctanoyl)-L-homoserine lactone[7]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₉NO₄ | [7] |
| Molecular Weight | 241.28 g/mol | [7] |
| CAS Number | 147795-39-9 | [7] |
| Appearance | White powder | [7] |
| Solubility | Chloroform: 50 mg/mL (clear, colorless) | [7] |
| DMSO: 30 mg/mL | [4] | |
| DMF: 30 mg/mL | [4] | |
| Storage Temperature | -20°C | [7] |
Biological Function and Signaling Pathways
Quorum Sensing in Agrobacterium tumefaciens
In the plant pathogen Agrobacterium tumefaciens, 3OC8-HSL is a key autoinducer that regulates the conjugal transfer of the Ti plasmid.[8][9] The quorum-sensing system is primarily mediated by the LuxI-type synthase, TraI, which synthesizes 3OC8-HSL, and the LuxR-type transcriptional regulator, TraR.[9]
At low cell densities, TraI produces basal levels of 3OC8-HSL. As the bacterial population increases, the extracellular concentration of 3OC8-HSL rises.[8] Upon reaching a threshold concentration, 3OC8-HSL diffuses back into the cells and binds to the TraR protein.[8] This binding event induces a conformational change in TraR, promoting its dimerization and subsequent binding to specific DNA sequences known as tra boxes in the promoter regions of target genes.[8][9] This activation leads to the transcription of the tra and trb operons, which encode the machinery for Ti plasmid conjugation.[8]
Priming of Plant Defense Responses
Recent studies have revealed that plants can perceive bacterial AHLs, including 3OC8-HSL, leading to the priming of their defense responses.[1][2] Priming is a state of enhanced defensive capacity, allowing for a faster and stronger response upon subsequent pathogen attack. 3OC8-HSL has been shown to prime resistance against both biotrophic and necrotrophic pathogens in plants like Arabidopsis thaliana by modulating the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[1][2]
Pre-treatment of Arabidopsis roots with 3OC8-HSL leads to an accumulation of indoleacetic acid (IAA) and the expression of auxin-responsive genes.[2] Upon subsequent infection with a necrotrophic pathogen, there is a significant increase in JA accumulation and the expression of JA synthesis and response genes.[2] This 3OC8-HSL-induced resistance is dependent on the JA pathway.[2]
Similarly, 3OC8-HSL pretreatment enhances resistance to hemibiotrophic bacteria through the SA pathway. This is characterized by an augmented burst of hydrogen peroxide, increased SA accumulation, and fortified expression of pathogenesis-related (PR) genes upon pathogen challenge.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from methods for the synthesis of similar N-acyl homoserine lactones and involves the formation of a β-keto ester from Meldrum's acid, followed by hydrolysis and amide coupling with L-homoserine lactone.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Octanoyl chloride
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727), anhydrous
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water, deionized
-
L-homoserine lactone hydrobromide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Formation of Methyl 3-oxooctanoate: a. Dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. b. Add pyridine (2.0 eq) and stir for 10 minutes. c. Add octanoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours. d. Wash the reaction mixture with 1 M HCl and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Dissolve the crude acyl Meldrum's acid in anhydrous methanol and reflux for 3 hours. f. Remove the methanol under reduced pressure to yield crude methyl 3-oxooctanoate.
-
Hydrolysis to 3-oxooctanoic acid: a. Dissolve the crude methyl 3-oxooctanoate in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature for 4 hours. c. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-oxooctanoic acid.
-
Amide Coupling: a. Dissolve 3-oxooctanoic acid (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. b. Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 15 minutes. c. Add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). d. Allow the reaction to warm to room temperature and stir for 18 hours. e. Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium chloride and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid (HPLC grade)
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid (HPLC grade)
-
Methanol (HPLC grade) for sample reconstitution
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the synthesized and column-purified 3OC8-HSL in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing 0.1% formic acid. A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the sample and monitor the chromatogram. Collect the fraction corresponding to the 3OC8-HSL peak. The purity can be assessed by the peak area relative to any impurity peaks.
Biological Activity Assay using Agrobacterium tumefaciens Reporter Strain
This protocol utilizes the Agrobacterium tumefaciens reporter strain NTL4(pZLR4), which contains a traG::lacZ fusion.[8] The expression of β-galactosidase, which cleaves a chromogenic substrate (X-gal), is dependent on the presence of an AHL, such as 3OC8-HSL.
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4) reporter strain
-
AB minimal medium
-
Gentamicin (B1671437) (for antibiotic selection)
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Soft agar (AB medium with a lower agar concentration)
-
Synthesized and purified 3OC8-HSL
-
Control samples (e.g., solvent blank)
Procedure:
-
Prepare Reporter Strain: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium containing gentamicin at 28°C with shaking.
-
Prepare Assay Plates: a. Prepare AB agar plates containing X-gal. b. Prepare a soft agar overlay by mixing molten, cooled AB soft agar with the overnight culture of the reporter strain. c. Pour the soft agar overlay onto the surface of the AB agar plates and allow it to solidify.
-
Sample Application: a. Create small wells in the agar or place sterile filter paper discs on the surface. b. Add a known amount of the purified 3OC8-HSL solution to the wells or discs. Use a solvent blank as a negative control.
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Data Analysis: The presence of 3OC8-HSL will induce β-galactosidase activity, leading to the cleavage of X-gal and the formation of a blue halo around the well or disc. The diameter and intensity of the blue zone are indicative of the concentration and activity of the 3OC8-HSL.
Conclusion
This compound is a pivotal molecule in bacterial quorum sensing and has emerged as a significant modulator of plant-microbe interactions. A thorough understanding of its chemical properties, biological functions, and associated signaling pathways is crucial for the development of novel strategies to combat bacterial infections and enhance plant immunity. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of 3OC8-HSL, enabling further research into its multifaceted roles in microbiology and plant science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Biochemicals - CAT N°: 10011206 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
- 7. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-3-Oxo-octanoyl-L-homoserine Lactone (OOHL) Signaling in Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction to Quorum Sensing and N-3-Oxo-octanoyl-L-homoserine Lactone (OOHL)
Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers for intraspecies communication.
These AHL signaling molecules consist of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (from 4 to 18 carbons) and may feature substitutions, such as a hydroxyl or oxo group at the third carbon position. These structural variations provide specificity to the signaling systems.
This guide focuses on a specific AHL, This compound (OOHL or 3-oxo-C8-HSL) . This molecule is a key signaling component in several Gram-negative bacteria, notably in the regulation of plasmid transfer in Agrobacterium tumefaciens and virulence in pathogens like Yersinia ruckeri. Understanding the intricacies of the OOHL signaling pathway, from its enzymatic synthesis to its impact on gene regulation, is crucial for developing novel strategies to combat bacterial pathogenesis and manipulate microbial behaviors.
The OOHL Signaling Pathway: Synthesis and Perception
The canonical OOHL signaling circuit is centered around two key proteins: a LuxI-type synthase that produces OOHL and a LuxR-type transcriptional regulator that detects it and modulates gene expression.
Biosynthesis of OOHL
OOHL is synthesized by a LuxI-family synthase, such as TraI in Agrobacterium tumefaciens. These enzymes catalyze the ligation of two primary substrates:
-
S-adenosylmethionine (SAM): This molecule serves as the donor for the homoserine lactone ring.
-
An acyl-acyl carrier protein (acyl-ACP) or acyl-coenzyme A (acyl-CoA): For OOHL, this is typically 3-oxooctanoyl-ACP or 3-oxooctanoyl-CoA, which provides the characteristic 8-carbon acyl side chain with an oxo group at the third carbon.
The synthesis is a two-step reaction involving the acylation of SAM followed by an intramolecular lactonization, which releases the OOHL molecule. At low cell densities, the synthase is expressed at a basal level, leading to a slow accumulation of OOHL in the environment. As the bacterial population increases, the extracellular concentration of OOHL rises.
OOHL Perception and Signal Transduction
Once OOHL reaches a critical threshold concentration, it diffuses across the bacterial membrane and binds to its cognate cytoplasmic receptor, a LuxR-type protein (e.g., TraR). LuxR-type proteins typically have two distinct domains:
-
An N-terminal ligand-binding domain: This domain is responsible for specifically recognizing and binding OOHL.
-
A C-terminal DNA-binding domain: This domain contains a helix-turn-helix motif that facilitates binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.
In the absence of OOHL, most LuxR-type proteins are unstable and prone to proteolytic degradation. The binding of OOHL induces a conformational change that stabilizes the protein, promotes its dimerization (or oligomerization), and enables it to bind to its target DNA sequences. This LuxR-OOHL complex then acts as a transcriptional activator, recruiting RNA polymerase to the promoter and initiating the transcription of downstream genes.
A common feature of these systems is a positive feedback loop , where one of the primary targets of the LuxR-OOHL complex is the luxI homolog gene itself. This autoinduction rapidly amplifies the production of OOHL, leading to a synchronized, population-wide change in gene expression.
Quantitative Data in OOHL Signaling
The precise regulation of quorum sensing systems is highly dependent on the concentrations of signaling molecules and the binding affinities of these molecules to their receptors.
| Parameter | Bacterium / System | Value | Reference |
| Activation Threshold | Agrobacterium tumefaciens (TraR-based biosensor) | 3.0 nM | |
| Activation Concentration | Agrobacterium tumefaciens (in situ TraR activation) | 25 nM | |
| Effect on Biofilm Growth | Pseudomonas aeruginosa | > 10⁻⁷ g/L (~0.4 nM) |
Note: Further research is required to populate this table with more comprehensive data, including specific Kd values for OOHL-receptor interactions and the kinetic parameters (Km, kcat) of various OOHL synthases.
Key Biological Roles of OOHL Signaling
OOHL-mediated quorum sensing regulates a variety of biological functions, which are often critical for the bacteria's survival, adaptation, and interaction with their environment or host.
-
Agrobacterium tumefaciens : In this plant pathogen, the TraI/TraR system, which utilizes OOHL, is the master regulator of the conjugal transfer of the tumor-inducing (Ti) plasmid. At high cell densities, OOHL accumulates, activating TraR to induce the expression of the tra genes required for plasmid conjugation.
-
Yersinia ruckeri : This fish pathogen is a known producer of OOHL. While the precise regulatory network is still under investigation, it is believed that OOHL signaling is involved in the expression of virulence factors that contribute to enteric redmouth disease in salmonids.
-
Plant Interactions : Beyond pathogenesis, OOHL has been shown to influence plant physiology. Pretreatment of Arabidopsis thaliana with OOHL can prime the plant's defense responses against bacterial pathogens, a process dependent on the salicylic (B10762653) acid signaling pathway.
Experimental Protocols for Studying OOHL Signaling
Investigating OOHL signaling requires a combination of techniques to detect, quantify, and assess the biological activity of this molecule.
Extraction of AHLs from Bacterial Supernatant
This protocol describes a general method for extracting AHLs, including OOHL, from bacterial culture media for subsequent analysis.
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically stationary phase for maximal AHL production).
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully decant the cell-free supernatant into a fresh tube. For quantitative analysis, it is advisable to filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.
-
Liquid-Liquid Extraction:
-
Acidify the supernatant to pH 2.0 with hydrochloric acid (HCl) to protonate any potential lactone-hydrolyzed forms.
-
Add an equal volume of an organic solvent, typically acidified ethyl acetate (B1210297) (containing 0.1% acetic acid).
-
Vigorously mix the two phases for at least 1 minute and then allow them to separate.
-
Carefully collect the upper organic phase, which now contains the AHLs.
-
Repeat the extraction process on the aqueous phase at least two more times to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Pool the organic extracts.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent for analysis (e.g., methanol (B129727) or acetonitrile).
-
Quantification of OOHL by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of specific AHLs.
-
Sample Preparation: Use the reconstituted AHL extract from the protocol above.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20 minutes to separate AHLs of different acyl chain lengths.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for OOHL: Monitor for the precursor ion [M+H]⁺ at m/z 242.1 and a characteristic product ion (e.g., m/z 102.1, corresponding to the homoserine lactone core).
-
-
Quantification:
-
Prepare a standard curve using serial dilutions of a pure, synthetic OOHL standard.
-
Analyze the samples and standards under identical LC-MS/MS conditions.
-
Quantify the amount of OOHL in the samples by comparing the peak area of the specific MRM transition to the standard curve.
-
OOHL Detection using a Biosensor Strain
Whole-cell biosensors are a cost-effective method for detecting the biological activity of AHLs. An Agrobacterium tumefaciens strain lacking its native OOHL synthase gene (traI) but containing the OOHL receptor gene (traR) and a reporter gene (e.g., lacZ) under the control of a TraR-dependent promoter is commonly used.
-
Biosensor Preparation: Grow the A. tumefaciens biosensor strain overnight in an appropriate medium.
-
Assay Setup:
-
In a 96-well plate or in culture tubes, add a fresh subculture of the biosensor strain.
-
Add the test sample (e.g., AHL extract or column chromatography fractions) or a known concentration of synthetic OOHL standard to the wells. Include a negative control (solvent only).
-
-
Incubation: Incubate the plate or tubes at the optimal growth temperature for the biosensor (e.g., 28-30°C) for a sufficient period to allow for reporter gene expression (typically 4-24 hours).
-
Reporter Gene Assay:
-
If using a lacZ reporter, measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which produces a yellow color that can be quantified spectrophotometrically at 420 nm.
-
If using a bioluminescence or fluorescence reporter (e.g., lux or gfp), measure the light output or fluorescence using a luminometer or plate reader.
-
-
Data Analysis: Compare the reporter activity of the test samples to the standard curve generated with synthetic OOHL to estimate the concentration of active OOHL in the sample.
Conclusion and Future Directions
This compound is a vital signaling molecule in the quorum sensing networks of several important Gram-negative bacteria. The core mechanism, involving a LuxI-type synthase and a LuxR-type receptor, provides a tightly regulated system for controlling gene expression in response to population density. This regulation is fundamental to processes such as horizontal gene transfer and virulence.
For drug development professionals, the OOHL signaling pathway represents a promising target. Developing molecules that can act as antagonists to the TraR receptor or inhibit the TraI synthase could lead to novel anti-infective strategies that disarm pathogens without killing them, potentially reducing the selective pressure for antibiotic resistance.
Future research should focus on:
-
Elucidating the full regulon controlled by OOHL in various pathogenic bacteria.
-
Solving the crystal structures of OOHL synthases and receptors to facilitate structure-based drug design.
-
Investigating the role of OOHL in complex, polymicrobial communities and its impact on interspecies communication.
This guide provides a foundational framework for understanding and investigating OOHL signaling. The methodologies and data presented herein should serve as a valuable resource for researchers aiming to explore and exploit this critical bacterial communication system.
The Ecological Significance of N-3-Oxo-octanoyl-L-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), also commonly referred to as 3OC8-HSL, is a key signaling molecule in the intricate communication system of many Gram-negative bacteria known as quorum sensing (QS). As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, 3OC8-HSL plays a pivotal role in regulating gene expression in a population density-dependent manner. This orchestrated gene expression governs a wide array of physiological processes, including biofilm formation, virulence factor production, and plasmid conjugation. Beyond its role in intra-species communication, emerging evidence highlights the profound ecological significance of 3OC8-HSL in mediating inter-species and inter-kingdom interactions, notably with host organisms such as plants.
This technical guide provides a comprehensive overview of the ecological importance of 3OC8-HSL, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious disease, plant-pathogen interactions, and the development of novel anti-infective strategies that target bacterial communication.
Core Concepts: Quorum Sensing and 3OC8-HSL
Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. The specificity of this signaling is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain.[1][2]
3OC8-HSL is characterized by an eight-carbon acyl chain with a ketone group at the third carbon position. In canonical quorum sensing systems, a LuxI-type synthase, such as TraI in Agrobacterium tumefaciens, is responsible for the synthesis of 3OC8-HSL.[3] As the bacterial population grows, the extracellular concentration of 3OC8-HSL increases. Once a threshold concentration is reached, 3OC8-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator like TraR.[1][3] This binding event induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.
Ecological Roles of 3OC8-HSL
Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses, host immune responses, and antimicrobial agents. 3OC8-HSL has been shown to influence biofilm development in various bacterial species.
Quantitative Data on the Effect of 3OC8-HSL on Biofilm Formation
| Bacterial Species | 3OC8-HSL Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | > 10⁻⁷ g/L | Increased growth rate of cells within the biofilm. | [4] |
| Pseudoalteromonas galatheae | 50 µM - 200 µM | Positive correlation between concentration and biofilm formation. | [5] |
Virulence Factor Production
The coordinated expression of virulence factors is often regulated by quorum sensing, allowing bacteria to mount a successful infection once a sufficient population density has been achieved. 3OC8-HSL can act as a key signal in controlling the production of a variety of virulence factors, including enzymes and toxins. For instance, in Yersinia pestis, the addition of exogenous 3OC8-HSL has been shown to down-regulate the expression of the LcrV protein, a key component of the type III secretion system (T3SS), which is essential for pathogenesis.[6]
Inter-Kingdom Signaling: Priming of Plant Defenses
One of the most fascinating aspects of 3OC8-HSL's ecological significance is its role in inter-kingdom communication, particularly with plants. Plants have evolved the ability to perceive bacterial AHLs, including 3OC8-HSL, and mount a defensive response. This phenomenon, known as "priming," prepares the plant to respond more quickly and robustly to subsequent pathogen attacks.
Pretreatment of Arabidopsis thaliana with 3OC8-HSL has been shown to enhance resistance against both hemibiotrophic and necrotrophic bacterial pathogens.[6][7] This priming effect is mediated through the potentiation of plant defense signaling pathways, primarily the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways.
Quantitative Data on the Effect of 3OC8-HSL on Plant Defense Responses in Arabidopsis thaliana
| Pathogen | 3OC8-HSL Concentration | Effect on Pathogen Proliferation | Key Mediators | Reference |
| Pseudomonas syringae pv. tomato DC3000 | > 0.5 µM | Significantly reduced bacterial growth in planta. | Salicylic Acid (SA) pathway | [8] |
| Pectobacterium carotovorum | 10 µM | Strongest inhibitory effect on pathogen proliferation. | Jasmonic Acid (JA) and Auxin pathways | [3][7] |
Upon subsequent pathogen challenge in 3OC8-HSL-primed plants, there is an augmented burst of hydrogen peroxide, increased accumulation of SA, and enhanced expression of pathogenesis-related (PR) genes.[6] Furthermore, the activities of defense-related enzymes such as peroxidase, catalase, and phenylalanine ammonia-lyase are significantly increased.[6]
Signaling Pathways and Experimental Workflows
Bacterial Quorum Sensing Signaling Pathway
The following diagram illustrates a generalized quorum sensing circuit involving 3OC8-HSL in a Gram-negative bacterium.
Caption: Generalized bacterial quorum sensing pathway mediated by 3OC8-HSL.
Plant Defense Priming by 3OC8-HSL
This diagram illustrates the priming of plant defense pathways by 3OC8-HSL.
Caption: Signaling pathway of plant defense priming by 3OC8-HSL.
Experimental Workflow for Studying Plant Priming
The following diagram outlines a typical experimental workflow to investigate the priming effect of 3OC8-HSL on plant defense.
Caption: Experimental workflow for assessing plant defense priming by 3OC8-HSL.
Experimental Protocols
Protocol 1: Extraction and Quantification of 3OC8-HSL from Bacterial Culture
This protocol describes a general method for the extraction and semi-quantitative analysis of 3OC8-HSL from a bacterial culture supernatant using thin-layer chromatography (TLC).
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)
-
Centrifuge and sterile centrifuge tubes
-
Rotary evaporator
-
Reversed-phase C18 TLC plates
-
Developing solvent (e.g., 60:40 methanol:water)
-
AHL bioreporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution
-
Soft agar (B569324) overlay
Procedure:
-
Culture Supernatant Collection: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.
-
Solvent Extraction: Extract the supernatant twice with an equal volume of acidified ethyl acetate. Pool the ethyl acetate fractions.
-
Concentration: Evaporate the ethyl acetate extract to dryness using a rotary evaporator.
-
Resuspension: Resuspend the dried extract in a small, known volume of ethyl acetate (e.g., 200 µL).
-
Thin-Layer Chromatography (TLC):
-
Spot a small volume (e.g., 1-5 µL) of the resuspended extract and a series of 3OC8-HSL standards of known concentrations onto a reversed-phase C18 TLC plate.
-
Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top of the plate.
-
Air-dry the TLC plate completely.
-
-
Bioreporter Overlay:
-
Overlay the dried TLC plate with soft agar containing the AHL bioreporter strain and X-Gal.
-
Incubate the plate at an appropriate temperature (e.g., 28-30°C) overnight.
-
-
Quantification: The presence of 3OC8-HSL will be indicated by the appearance of blue spots on the TLC plate. The concentration can be estimated by comparing the intensity and size of the spots from the sample extract to those of the standards. For more precise quantification, techniques like HPLC or LC-MS/MS can be employed.[9]
Protocol 2: Assessment of Plant Defense Priming by 3OC8-HSL in Arabidopsis thaliana
This protocol outlines the steps to evaluate the ability of 3OC8-HSL to prime defense responses in Arabidopsis thaliana against a bacterial pathogen.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Growth medium (e.g., Murashige and Skoog)
-
3OC8-HSL stock solution (e.g., 10 mM in DMSO)
-
Bacterial pathogen (e.g., Pseudomonas syringae pv. tomato DC3000)
-
Sterile water and 10 mM MgCl₂
-
Syringes without needles
-
Sterile pestles and microcentrifuge tubes
-
Plating medium (e.g., King's B agar)
Procedure:
-
Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) for 4-5 weeks.
-
3OC8-HSL Pretreatment:
-
Prepare a working solution of 3OC8-HSL (e.g., 10 µM) in sterile water.
-
Infiltrate the leaves of one set of plants with the 3OC8-HSL solution using a needleless syringe.
-
Infiltrate a control set of plants with sterile water containing the same concentration of the solvent (e.g., DMSO) used for the 3OC8-HSL stock.
-
Allow the plants to incubate for 48 hours post-treatment.
-
-
Pathogen Inoculation:
-
Prepare a bacterial suspension of the pathogen in 10 mM MgCl₂ to a specific optical density (e.g., OD₆₀₀ = 0.001, corresponding to approximately 1 x 10⁶ CFU/mL).
-
Infiltrate the pretreated leaves with the bacterial suspension.
-
-
Assessment of Bacterial Growth (CFU Counting):
-
At various time points post-inoculation (e.g., 0, 2, and 4 days), collect leaf discs of a known area from the inoculated leaves.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate onto the appropriate agar medium.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial population size in the leaves. A significant reduction in CFU in the 3OC8-HSL pretreated plants compared to the control indicates a priming effect.[10]
-
-
Analysis of Gene Expression (qRT-PCR):
-
At different time points post-inoculation, harvest leaf tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA from the tissue.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for defense-related genes (e.g., PR1, PDF1.2) to assess their expression levels. An earlier and/or stronger induction of these genes in the 3OC8-HSL pretreated plants is indicative of priming.
-
Conclusion and Future Directions
This compound is a multifaceted signaling molecule with profound ecological significance that extends far beyond its role as a simple bacterial cell-to-cell communication signal. Its involvement in the regulation of key bacterial processes such as biofilm formation and virulence, coupled with its ability to modulate host immune responses, underscores its importance in shaping microbial communities and host-pathogen interactions.
For drug development professionals, the quorum sensing systems regulated by 3OC8-HSL present attractive targets for the development of novel anti-infective therapies. Strategies aimed at inhibiting 3OC8-HSL synthesis, promoting its degradation (quorum quenching), or blocking its interaction with its receptor offer promising avenues for disarming pathogens without exerting direct selective pressure for resistance.
The continued exploration of the ecological roles of 3OC8-HSL and other AHLs will undoubtedly unveil further complexities in the chemical dialogues that govern the microbial world and their interactions with higher organisms. A deeper understanding of these signaling networks will be crucial for the development of innovative solutions in medicine, agriculture, and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 4. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-3-oxo-octanoyl-homoserine lactone-mediated priming of resistance to Pseudomonas syringae requires the salicylic acid signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of N-3-Oxo-octanoyl-L-homoserine lactone with Host Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-oxo-octanoyl-L-homoserine lactone (OOHL), also known as 3-oxo-C8-HSL, is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. This regulation is pivotal in various bacterial behaviors, including biofilm formation and the production of virulence factors. Beyond its role in intra-bacterial communication, OOHL and other N-acyl-homoserine lactones (AHLs) have been shown to engage in inter-kingdom signaling, exerting significant immunomodulatory and pro-apoptotic effects on host organisms, including mammals and plants.
This technical guide provides a comprehensive overview of the current understanding of OOHL's interaction with host organisms. It details the molecular mechanisms of action, summarizes available quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, plant biology, and drug development.
This compound: Producing Bacteria and Target Hosts
OOHL is primarily produced by Gram-negative bacteria. One of the most well-studied producers of OOHL is Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. In A. tumefaciens, OOHL, in conjunction with its receptor TraR, regulates the conjugal transfer of the Ti plasmid.
The effects of OOHL have been observed in a range of host organisms, indicating its broad impact on eukaryotes:
-
Plants: OOHL has been shown to influence plant growth and development, as well as prime defense responses against pathogens in plants like Arabidopsis thaliana and Chinese cabbage.
-
Mammals: In mammalian systems, OOHL and structurally similar AHLs have been demonstrated to modulate the function of various immune cells, including macrophages and neutrophils, and to induce apoptosis in different cell types.
While much of the research on AHL-host interactions has focused on N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) produced by Pseudomonas aeruginosa, the available data on OOHL suggests it plays a significant role in the dialogue between bacteria and their eukaryotic hosts.
Interaction with Mammalian Hosts
The interaction of OOHL and other AHLs with mammalian cells is complex, with effects ranging from the modulation of inflammation to the induction of programmed cell death. It is important to note that much of the detailed quantitative data in mammalian systems has been generated using 3-oxo-C12-HSL, a structurally similar long-chain AHL. However, these studies provide a valuable framework for understanding the potential effects of OOHL.
Immunomodulatory Effects
AHLs can exert both pro- and anti-inflammatory effects depending on the specific AHL, its concentration, and the host cell type.
-
Modulation of Cytokine Production: In macrophage cell lines such as RAW264.7, AHLs have been shown to modulate the production of key inflammatory cytokines. For instance, 3-oxo-C12-HSL has been observed to decrease the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in LPS-stimulated macrophages. Conversely, it can amplify the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This suggests a mechanism by which bacteria may dampen the host inflammatory response to establish a chronic infection.
-
Activation of Immune Cells: Some AHLs can also activate immune cells. For example, 3-oxo-C12-HSL has been shown to enhance the phagocytic activity of human macrophages.
Induction of Apoptosis
Several studies have demonstrated that AHLs can induce apoptosis in various mammalian cell types, including macrophages and lymphocytes. This pro-apoptotic activity may represent a strategy for bacteria to evade the host immune system. The primary mechanism appears to be the induction of the intrinsic (mitochondrial) pathway of apoptosis.
Signaling Pathways in Mammalian Cells
The cellular effects of AHLs are mediated by their interaction with and modulation of key intracellular signaling pathways. While specific host cell surface receptors for AHLs have not been definitively identified, several candidates have been proposed, including G protein-coupled receptor 84 (GPR84), Tumor Necrosis Factor Receptor 1 (TNFR1), and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathways, including p38, JNK, and ERK, are crucial regulators of cellular processes like inflammation and apoptosis. AHLs, such as 3-oxo-C12-HSL, have been shown to activate the p38 MAPK pathway in macrophages. This activation is implicated in the enhancement of phagocytosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of the inflammatory response. AHLs have been shown to modulate NF-κB signaling. For example, 3-oxo-C12-HSL can inhibit LPS-induced NF-κB activation in macrophages, leading to a reduction in the expression of pro-inflammatory genes.
-
Mitochondrial Apoptosis Pathway: AHLs can induce apoptosis by directly or indirectly acting on the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3).
Quantitative Data on AHL-Mammalian Cell Interactions
The
An In-Depth Technical Guide to Acyl-Homoserine Lactones and Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acyl-Homoserine Lactones (AHLs) and Quorum Sensing
Quorum sensing (QS) is a sophisticated cell-to-cell communication system utilized by bacteria to monitor their population density and collectively regulate gene expression.[1][2] This intricate network of communication relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, the primary class of autoinducers is the N-acyl-homoserine lactones (AHLs).[1][3][4] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length (typically 4 to 18 carbons), which may also feature modifications such as 3-oxo or 3-hydroxy substitutions.[5][6][7] The specificity of the AHL signal is largely determined by the length and modification of this acyl chain.[7]
The canonical AHL-mediated quorum sensing circuit, first elucidated in the marine bacterium Vibrio fischeri, is governed by two key protein families: the LuxI-type AHL synthases and the LuxR-type transcriptional regulators.[1][8][9] LuxI homologues are responsible for the synthesis of specific AHLs from S-adenosylmethionine (SAM) and acylated acyl carrier proteins (acyl-ACPs).[2][9] As the bacterial population grows, the extracellular concentration of AHLs increases.[3] Once a critical threshold concentration is reached, these molecules diffuse back into the cells and bind to their cognate LuxR-type receptors.[3] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[9][10][11] This interaction can either activate or repress the transcription of a suite of genes, often including those involved in virulence, biofilm formation, antibiotic production, and bioluminescence.[3][8]
Given the pivotal role of quorum sensing in controlling bacterial pathogenicity, the AHL signaling system has emerged as a promising target for the development of novel anti-virulence therapies. By interfering with bacterial communication, a strategy known as quorum quenching, it may be possible to disarm pathogens without exerting the selective pressure that leads to antibiotic resistance.[12][13][14] This guide provides a comprehensive technical overview of AHLs and quorum sensing, with a focus on core mechanisms, experimental methodologies, and quantitative data relevant to researchers and drug development professionals.
Core Signaling Pathway: The LuxI/LuxR Circuit
The foundational mechanism of AHL-mediated quorum sensing is the LuxI/LuxR regulatory circuit. This system operates as a positive feedback loop, where the accumulation of AHLs leads to the upregulation of their own synthesis, resulting in a rapid, coordinated response across the bacterial population.
Caption: Canonical LuxI/LuxR Quorum Sensing Circuit.
Quantitative Data in AHL-Mediated Quorum Sensing
The precise regulation of quorum sensing is dependent on the concentration of AHLs, the binding affinity of these molecules to their cognate receptors, and the subsequent dose-dependent gene expression. The following tables summarize key quantitative data from the literature.
Table 1: AHL Production by Various Bacterial Species
| Bacterial Species | AHL Produced | Concentration Range |
| Pseudomonas aeruginosa PAO1 | 3-oxo-C12-HSL | > 6 µM |
| Pseudomonas aeruginosa PAO1 | C4-HSL | Variable |
| Nitrosomonas europaea | C6-HSL | 0.4 - 2.2 nM[15] |
| Nitrosomonas europaea | C8-HSL | 0.4 - 2.2 nM[15] |
| Nitrosomonas europaea | C10-HSL | 0.4 - 2.2 nM[15] |
| Acinetobacter baumannii (clinical isolate) | C6-HSL | Detected (m/z 200.400)[16] |
| Acinetobacter baumannii (clinical isolate) | C8-HSL | Detected (m/z 228.500)[16] |
| Enterobacteriaceae (from food) | N-3-oxo-hexanoyl-HSL | Detected at 106 CFU/g[17] |
Table 2: Binding Affinities (Kd) of AHLs to LuxR-Type Receptors
| Receptor | Ligand | Kd (nM) | Method | Organism |
| LuxR | 3-oxo-C6-HSL | ~10 | In vivo assay | Vibrio fischeri |
| TraR | 3-oxo-C8-HSL | 25 | Isothermal Titration Calorimetry | Agrobacterium tumefaciens |
| LasR | 3-oxo-C12-HSL | 100-300 | Various | Pseudomonas aeruginosa |
| RhlR | C4-HSL | >1000 | In vivo reporter assay | Pseudomonas aeruginosa |
Table 3: EC50 Values for AHL-Mediated Gene Activation
| Receptor | Reporter Strain | AHL | EC50 (µM) |
| SdiA | S. enterica serovar Typhimurium 14028/pJNS25 | 3-oxo-C6-HSL | 0.03[18] |
| SdiA | S. enterica serovar Typhimurium 14028/pJNS25 | 3-oxo-C8-HSL | 0.05[18] |
| SdiA | S. enterica serovar Typhimurium 14028/pJNS25 | C6-HSL | 0.12[18] |
| SdiA | S. enterica serovar Typhimurium 14028/pJNS25 | C8-HSL | 0.15[18] |
| LasR | P. aeruginosa PAO-SC4 (pPROBE-PrsaL) | 3-oxo-C12-HSL | ~0.1 |
| RhlR | P. aeruginosa PAO-SC4 (pPROBE-PrhlA) | C4-HSL | >100 |
| QscR | P. aeruginosa PAO-SC4 (pPROBE-PPA1897) | C10-HSL | ~1 |
Experimental Protocols
A variety of methods are employed to extract, detect, and quantify AHLs, as well as to study their effects on gene expression and protein-ligand interactions.
Protocol 1: Extraction of AHLs from Bacterial Cultures
This protocol describes a general method for the extraction of AHLs from bacterial culture supernatants using ethyl acetate (B1210297), a commonly used solvent for this purpose.[19][20] An optional solid-phase extraction (SPE) step can be included for further purification and concentration.[1][8][21]
Caption: AHL Extraction and Purification Workflow.
Methodology:
-
Culture Growth: Inoculate the bacterial strain of interest in an appropriate liquid medium and incubate with shaking until the late logarithmic or early stationary phase of growth, when AHL production is often maximal.
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15-20 minutes at 4°C).
-
Supernatant Collection: Carefully decant the supernatant into a sterile container. For complete removal of bacterial cells, the supernatant can be further sterilized by passing it through a 0.22 µm filter.
-
Acidification: Acidify the supernatant to a pH below 3 using an appropriate acid, such as formic or acetic acid. This step is crucial to prevent the hydrolysis of the lactone ring, which is more likely to occur at alkaline pH.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration: Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Resuspend the dried extract in a known, small volume of a suitable solvent, such as methanol or acetonitrile, for subsequent analysis.
-
Solid-Phase Extraction (SPE) (Optional): For further purification and concentration, SPE can be employed.
-
Cartridge Conditioning: Use a C18 reverse-phase SPE cartridge. Condition the cartridge by sequentially passing methanol and then deionized water through it.[21]
-
Sample Loading: Dilute the resuspended AHL extract with water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 20% methanol) to remove polar impurities.[21]
-
Elution: Elute the bound AHLs with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).[21]
-
Final Preparation: Evaporate the eluted solvent and resuspend the purified AHLs in a known volume of the desired solvent for analysis.
-
Protocol 2: Detection of AHLs by Thin-Layer Chromatography (TLC) and Biosensor Overlay
TLC is a simple and effective method for the separation and preliminary identification of AHLs. When combined with a biosensor overlay, it allows for the visualization of AHL activity.
Methodology:
-
TLC Plate Preparation: Spot a small volume (e.g., 2-20 µL) of the AHL extract onto a C18 reversed-phase TLC plate.[22] Also, spot known AHL standards for comparison.
-
Chromatography: Develop the TLC plate in a solvent system of 60:40 (v/v) methanol/water until the solvent front reaches the top.[22]
-
Drying: Air-dry the TLC plate for at least 10 minutes.[22]
-
Biosensor Overlay:
-
Prepare a molten soft agar (B569324) (e.g., 0.3-1.2% agar in LB medium) and cool it to approximately 42-45°C.
-
Inoculate the soft agar with an overnight culture of a suitable AHL biosensor strain, such as Chromobacterium violaceum CV026 (for short-chain AHLs) or Agrobacterium tumefaciens KYC55 (for a broader range of AHLs).[5][21][22] If using a lacZ-based biosensor like A. tumefaciens, include a chromogenic substrate like X-Gal in the agar.
-
Pour the inoculated soft agar evenly over the surface of the developed TLC plate.[22]
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours in a humidified container.[22]
-
Detection:
-
For C. violaceum CV026, the presence of short-chain AHLs will be indicated by the appearance of purple spots due to the production of violacein.[19]
-
For A. tumefaciens biosensors with a lacZ reporter, blue spots will appear in the presence of AHLs. For those with a lux reporter, bioluminescence can be detected using a sensitive camera.
-
Protocol 3: Quantification of AHLs by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the accurate quantification and identification of AHLs.
Methodology:
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer, preferably with an electrospray ionization (ESI) source. A reversed-phase C18 column is typically used for separation.[8]
-
Mobile Phases:
-
Chromatographic Conditions:
-
MS Detection:
-
Operate the mass spectrometer in positive ion ESI mode.
-
For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). Monitor for the precursor ion ([M+H]+) of the target AHL and a characteristic product ion, typically at m/z 102, which corresponds to the homoserine lactone ring.[8]
-
-
Quantification:
-
Prepare a series of standard solutions of the AHLs of interest with known concentrations.
-
Inject the standards into the HPLC-MS system to generate a standard curve by plotting peak area against concentration.
-
Analyze the extracted samples under the same conditions and determine the concentration of AHLs by interpolating their peak areas on the standard curve.
-
Protocol 4: Analysis of AHLs by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another sensitive method for the identification and quantification of AHLs, particularly after derivatization for 3-oxo-AHLs.
Methodology:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A capillary column such as an HP-5MS is suitable.[6]
-
Sample Preparation: The AHL extract can be analyzed directly or after derivatization. For 3-oxo-AHLs, derivatization to their pentafluorobenzyloxime derivatives can improve stability and sensitivity.
-
GC Conditions:
-
MS Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire data in full scan mode or selected ion monitoring (SIM) mode for increased sensitivity. A characteristic fragment ion for many AHLs is observed at m/z 143.
-
-
Identification: Identify AHLs by comparing their retention times and mass spectra to those of authentic standards.
Protocol 5: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive method to quantify the changes in gene expression in response to AHLs.
Caption: qPCR Workflow for Gene Expression Analysis.
Methodology:
-
Bacterial Culture and Treatment: Grow bacterial cultures to the desired cell density and treat with the AHL of interest at various concentrations. Include an untreated control.
-
RNA Isolation: Isolate total RNA from the bacterial cells using a commercial kit or a standard protocol such as TRIzol extraction.
-
DNase Treatment: Treat the isolated RNA with DNase to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the RNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[23]
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest and a housekeeping gene (for normalization), and the cDNA template.[23][24]
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[24]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.[13]
-
Protocol 6: Isothermal Titration Calorimetry (ITC) for Measuring Protein-Ligand Binding
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][13][25]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified LuxR-type receptor protein in a suitable buffer.
-
Prepare a solution of the AHL ligand in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.[14]
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes associated with binding.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the values of Kd, n, and ΔH.
-
Conclusion
The study of acyl-homoserine lactones and quorum sensing is a dynamic and rapidly evolving field with significant implications for microbiology, infectious disease research, and drug development. A thorough understanding of the core signaling mechanisms, coupled with robust experimental methodologies for the detection and quantification of AHLs and the analysis of their effects, is essential for advancing this area of research. This technical guide provides a foundational overview of these key aspects, offering detailed protocols and quantitative data to aid researchers in their investigations of this fascinating bacterial communication system. The continued exploration of AHL-mediated quorum sensing holds great promise for the development of novel strategies to combat bacterial infections and manipulate microbial communities for beneficial purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presence of Acylated Homoserine Lactones (AHLs) and AHL-Producing Bacteria in Meat and Potential Role of AHL in Spoilage of Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tandem Mass Spectrometry Detection of Quorum Sensing Activity in Multidrug Resistant Clinical Isolate Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of Acylated Homoserine Lactones by Psychrotrophic Members of the Enterobacteriaceae Isolated from Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. perrin33.com [perrin33.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. stackscientific.nd.edu [stackscientific.nd.edu]
- 24. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 25. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Detection of N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) using TLC Analysis
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by a wide range of Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that coordinates gene expression with population density.[1][2] N-3-Oxo-octanoyl-L-homoserine lactone (also known as 3-oxo-C8-HSL or OOHL) is a key AHL molecule involved in regulating virulence factors, biofilm formation, and other collective behaviors in various pathogens.[3][4] Consequently, the detection and quantification of 3-oxo-C8-HSL are crucial for research in microbiology, drug development, and clinical diagnostics.
This document provides a detailed protocol for the detection and semi-quantitative analysis of 3-oxo-C8-HSL from bacterial culture supernatants using Thin-Layer Chromatography (TLC) coupled with a bacterial biosensor overlay. This method is relatively simple, cost-effective, and allows for the simultaneous analysis of multiple samples.[5]
Principle
The method involves a two-step process:
-
Separation : Bacterial extracts containing AHLs are spotted onto a C18 reversed-phase TLC plate. A mobile phase, typically a methanol-water mixture, moves up the plate by capillary action. AHLs are separated based on their polarity; less polar, long-acyl-chain AHLs migrate further up the plate, resulting in higher Retention factor (Rf) values, while more polar, short-chain AHLs travel shorter distances.[2][6]
-
Detection : After separation, the TLC plate is overlaid with a soft agar (B569324) layer containing a specific AHL biosensor strain.[1][7] These biosensor strains are engineered to produce a detectable signal, such as a pigment or bioluminescence, in the presence of AHLs. The location of the signal on the TLC plate corresponds to the position of the separated AHL, allowing for its identification by comparing its Rf value to that of a known standard.[8]
Quorum Sensing (QS) Signaling Pathway
The detection method leverages the fundamental mechanism of AHL-mediated quorum sensing.
Caption: General mechanism of AHL-mediated quorum sensing in Gram-negative bacteria.
Experimental Workflow
The overall process for TLC-based detection of 3-oxo-C8-HSL can be visualized as a sequential workflow.
Caption: Step-by-step workflow for the detection of AHLs using TLC with a biosensor overlay.
Detailed Experimental Protocols
Protocol 1: Extraction of AHLs from Culture Supernatants
This protocol is adapted from methods using acidified ethyl acetate (B1210297) for efficient extraction of a broad range of AHLs.[2]
Materials:
-
Bacterial culture grown to the desired phase (typically stationary phase).
-
Ethyl acetate (acidified with 0.1% formic acid).
-
Centrifuge and sterile centrifuge tubes.
-
0.22 µm syringe filters.
-
Rotary evaporator or nitrogen gas stream.
-
Conical vials.
Procedure:
-
Harvest Supernatant: Centrifuge the bacterial culture (e.g., 600 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[2]
-
Sterilize: Carefully decant and filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells.[7]
-
Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate, shake vigorously for 1 minute, and allow the layers to separate.
-
Pool Organic Phases: Collect the upper organic layer. Repeat the extraction process two more times with fresh acidified ethyl acetate.[2]
-
Dry Extract: Pool the organic extracts and dry them using a rotary evaporator at 30°C.[2] The remaining small amount of liquid can be completely evaporated under a gentle stream of nitrogen gas.
-
Reconstitute: Resuspend the dried residue in a small, precise volume (e.g., 200-250 µL) of ethyl acetate or acetonitrile.[7] Transfer to a clean vial and store at -20°C until analysis.
Protocol 2: Thin-Layer Chromatography (TLC) Separation
This protocol uses reversed-phase TLC, which is standard for AHL separation.[2][6]
Materials:
-
C18 reversed-phase TLC plates (e.g., Merck RP-18 F254S).[2][6]
-
AHL standards (including 3-oxo-C8-HSL, C8-HSL, C6-HSL).
-
Reconstituted bacterial extract.
-
TLC developing tank.
-
Mobile Phase: 60% (v/v) methanol (B129727) in water.[2][6][7]
-
Micropipette or capillary tubes.
-
Hairdryer with a cool air setting.
Procedure:
-
Prepare Plate: Using a pencil, lightly draw a starting line approximately 1.5 cm from the bottom of the TLC plate. Mark the positions for sample application.
-
Apply Samples: Carefully spot 2-10 µL of the reconstituted extract and the AHL standards onto the designated marks on the starting line.[6][7] Use a stream of cold air to dry the spots completely between applications to keep them small and concentrated.
-
Develop Plate: Pour the 60:40 methanol/water mobile phase into the TLC tank to a depth of about 0.5-1 cm. Place the spotted TLC plate into the tank, ensuring the starting line is above the solvent level. Cover the tank and allow the solvent front to ascend to near the top of the plate.[2]
-
Dry Plate: Once development is complete, remove the plate from the tank and immediately mark the solvent front with a pencil. Dry the plate completely in a fume hood or using a cool air stream for at least 10 minutes.[2][6] This step is critical to remove all traces of methanol, which can inhibit the growth of the biosensor.
Protocol 3: Bioassay Overlay for AHL Detection
This protocol describes using Agrobacterium tumefaciens or Chromobacterium violaceum as the biosensor.
Materials:
-
Dried, developed TLC plate.
-
Overnight culture of a suitable biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or Chromobacterium violaceum CV026).[2][6]
-
Luria-Bertani (LB) agar (1.2% or 0.8% agar), autoclaved and cooled to ~45-50°C.[6][7]
-
For A. tumefaciens reporters using lacZ: 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) stock solution.
-
Sterile container for incubation.
Procedure:
-
Prepare Inoculated Agar: In a sterile bottle, add the biosensor culture to the molten LB agar. For example, inoculate 100-150 mL of agar with 0.5-7 mL of the overnight culture.[6][7] If using an A. tumefacienslacZ reporter, add X-Gal to the agar at this stage.
-
Overlay Plate: Immediately and carefully pour the inoculated agar over the surface of the dried TLC plate to create a thin, even layer.[6]
-
Solidify and Incubate: Allow the agar to solidify completely at room temperature. Place the plate in a sealed, sterile container (to maintain humidity) and incubate at 30°C for 24-48 hours.[2][6]
-
Visualize and Document: After incubation, AHLs will appear as colored spots.
-
A. tumefaciens (with lacZ): Blue spots due to X-Gal hydrolysis.[1][3]
-
C. violaceum CV026: Purple spots due to violacein (B1683560) production.[6]
-
E. coli (with lux): Bioluminescent spots detectable with an appropriate imaging system.[7] Document the results by photography.
-
Data Interpretation and Quantification
-
Identification: The primary identification of an AHL is based on its Retention factor (Rf), calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rf value of an unknown spot in the bacterial extract is compared to the Rf values of the co-chromatographed AHL standards. A match in Rf suggests the identity of the AHL. For 3-oxo-substituted AHLs, a characteristic "tailing" of the spot is often observed.[9]
-
Semi-Quantification: This TLC bioassay is primarily qualitative or semi-quantitative. The intensity and size of the spot are proportional to the amount of the AHL present.[1][10] A semi-quantitative estimate can be made by comparing the spot intensity from the sample extract to that of a dilution series of the pure standard. For more precise quantification, methods like HPLC-MS are recommended.[4][5]
Quantitative Data Summary
The following table summarizes approximate Rf values for various AHLs on a C18 reversed-phase TLC plate developed with 60% methanol. Note that Rf values can vary slightly depending on experimental conditions (temperature, humidity, plate manufacturer).
| N-Acyl-Homoserine Lactone (AHL) | Abbreviation | Approximate Rf Value | Reference(s) |
| N-(3-Oxohexanoyl)-L-HSL | 3-oxo-C6-HSL | 0.68 | [9] |
| N-Hexanoyl-L-HSL | C6-HSL | 0.47 - 0.49 | [2][9] |
| N-(3-Oxooctanoyl)-L-HSL | 3-oxo-C8-HSL | 0.41 | [2][9] |
| N-Octanoyl-L-HSL | C8-HSL | 0.23 | [9] |
| N-(3-Oxodecanoyl)-L-HSL | 3-oxo-C10-HSL | 0.18 | [9] |
| N-Decanoyl-L-HSL | C10-HSL | 0.09 | [9] |
| N-(3-Oxododecanoyl)-L-HSL | 3-oxo-C12-HSL | 0.07 | [9] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No spots detected (including standards) | Biosensor strain is not viable or responsive. | Check the viability and AHL-responsiveness of the biosensor strain separately. Use a fresh culture. |
| Residual solvent (methanol) on the TLC plate inhibited biosensor growth. | Ensure the TLC plate is thoroughly dried before applying the agar overlay. | |
| AHL concentration is below the detection limit. | Concentrate the extract further or spot a larger volume on the TLC plate. | |
| Spots are streaky or poorly resolved | Sample was overloaded on the TLC plate. | Apply a smaller volume of the extract or dilute the extract before spotting. |
| TLC plate was developed improperly (e.g., tilted tank, uneven solvent front). | Ensure the TLC tank is on a level surface and the solvent front moves evenly up the plate. | |
| Incomplete drying of spots during application. | Dry each application completely with cool air before applying more sample. | |
| Faint or weak spots | Low concentration of AHLs in the original culture. | Optimize culture conditions (media, growth time) for AHL production. Use a more sensitive biosensor strain.[11] |
| Inefficient extraction. | Ensure proper pH and solvent volumes during the liquid-liquid extraction process. | |
| High background color/growth on plate | Contamination of the biosensor culture or agar. | Use sterile technique throughout the overlay procedure. |
| The biosensor strain produces its own AHLs ("leaky" phenotype). | Use a well-characterized, stable biosensor strain that does not produce endogenous AHLs. |
References
- 1. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of N-Acylhomoserine Lactone-Mediated Cell-Cell Communication between Bacteria Colonizing the Tomato Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N-3-Oxo-octanoyl-L-homoserine lactone by HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) is a key signaling molecule involved in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. This regulation is integral to processes such as biofilm formation and virulence factor production. Accurate quantification of 3-oxo-C8-HSL is crucial for studying bacterial pathogenesis and for the development of novel anti-virulence therapies. This application note provides a detailed protocol for the quantification of 3-oxo-C8-HSL in bacterial culture supernatants using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
Signaling Pathway
N-acyl homoserine lactones (AHLs) like 3-oxo-C8-HSL are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to LuxR-type transcriptional regulators. This complex then modulates the expression of target genes, leading to a coordinated population response.
Caption: Simplified bacterial quorum sensing pathway involving N-acyl homoserine lactones.
Experimental Protocols
This section details the necessary steps for sample preparation and subsequent analysis by HPLC-MS.
Materials and Reagents
-
This compound (≥97% purity, HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
Hydrochloric acid (for pH adjustment)
-
C18 Solid-Phase Extraction (SPE) cartridges
Sample Preparation: Liquid-Liquid Extraction
-
Centrifuge the bacterial culture to pellet the cells.
-
Carefully transfer the supernatant to a new tube.
-
Acidify the supernatant to a pH of approximately 3.0 using hydrochloric acid. This protonates the 3-oxo-C8-HSL, making it more soluble in organic solvents.[1]
-
Add an equal volume of acidified ethyl acetate (containing 0.1% formic acid) to the supernatant.[1][2]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of 50% acetonitrile for HPLC-MS analysis.[3]
HPLC-MS Analysis Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Experimental workflow for HPLC-MS quantification of 3-oxo-C8-HSL.
HPLC and Mass Spectrometry Conditions
The following tables summarize the recommended starting conditions for the HPLC and mass spectrometer. Optimization may be required based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 50 °C[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 242.3 [M+H]⁺ |
| Product Ions (m/z) | 102.1 (Homoserine lactone ring), 141.1 (Acyl side chain fragment) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data
A standard curve should be prepared using a serial dilution of a 3-oxo-C8-HSL standard of known concentration. The curve should be constructed by plotting the peak area against the concentration. The concentration of 3-oxo-C8-HSL in the unknown samples can then be determined from this curve.
Table 3: Representative Quantitative Performance
| Parameter | Expected Range | Notes |
| Linearity (r²) | > 0.99 | Over the desired concentration range |
| Limit of Detection (LOD) | To be determined | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | To be determined | Typically in the ng/mL range |
Note: LOD and LOQ are instrument-dependent and must be experimentally determined.
Troubleshooting
-
Low Recovery: Ensure proper pH adjustment during extraction. Consider using solid-phase extraction (SPE) for cleaner samples, which can mitigate matrix effects.[1] 3-oxo-C8-HSL is susceptible to degradation at non-neutral pH and elevated temperatures; therefore, keep samples cool.[1]
-
Matrix Effects: Complex biological samples can cause ion suppression or enhancement.[1] Thorough sample cleanup and the use of an internal standard are recommended to minimize these effects.[1]
-
Peak Tailing/Broadening: Check the column for contamination or degradation. Ensure the mobile phase pH is appropriate for the analyte.
Conclusion
The HPLC-MS method described provides a robust and sensitive approach for the quantification of this compound. Accurate measurement of this quorum-sensing molecule is essential for advancing our understanding of bacterial communication and for the development of novel therapeutic strategies targeting bacterial virulence.
References
Application Notes: Utilizing Agrobacterium tumefaciens as a Whole-Cell Biosensor for N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) Detection
References
- 1. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A fine control of quorum-sensing communication in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Agrobacterium tumefaciens rnd homolog is required for TraR-mediated quorum-dependent activation of Ti plasmid tra gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of the Agrobacterium Ti plasmid conjugal transfer regulator TraR is inhibited by the product of the traM gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol for the Extraction of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) from Bacterial Supernatant
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) is a key signaling molecule in the quorum-sensing (QS) system of many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2] OOHL, an N-acyl homoserine lactone (AHL), plays a crucial role in regulating virulence factor production and biofilm formation, making it a significant target for the development of novel anti-infective therapies.[3] The accurate and efficient extraction and quantification of OOHL from bacterial cultures are fundamental for studying QS pathways and for screening potential QS inhibitors.
This document provides a detailed protocol for the extraction of OOHL from bacterial supernatant using liquid-liquid extraction, a widely adopted and effective method.
Quorum Sensing Signaling Pathway
The production of OOHL is a part of a complex regulatory network. In Pseudomonas aeruginosa, the las and rhl quorum-sensing systems are interconnected. The LuxI-type synthase, often RhlI, synthesizes OOHL.[4] At a threshold concentration, OOHL binds to its cognate LuxR-type transcriptional regulator (RhlR), leading to the activation or repression of target gene expression.[5] This coordinated gene expression controls various phenotypes, including the production of virulence factors and biofilm maturation.[6]
Caption: OOHL-mediated quorum sensing pathway.
Experimental Protocols
Part 1: Bacterial Culture and Supernatant Collection
-
Bacterial Strain and Culture Conditions: Inoculate a bacterial strain known to produce OOHL (e.g., Pseudomonas aeruginosa) into a suitable liquid medium (e.g., Luria-Bertani broth). Incubate the culture with shaking (e.g., 180-200 rpm) at the optimal growth temperature (e.g., 37°C) until it reaches the late logarithmic or early stationary phase of growth, as AHL production is often maximal at high cell densities.
-
Supernatant Harvesting: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacterial cells and debris. The cell-free supernatant is now ready for OOHL extraction.
Part 2: Liquid-Liquid Extraction of OOHL
This protocol is based on the widely used method of solvent extraction, which partitions the AHLs from the aqueous supernatant into an organic solvent.[7]
-
Acidification of Supernatant: Transfer the cell-free supernatant to a separatory funnel. Acidify the supernatant to a pH of approximately 3.0 by adding an appropriate acid, such as 0.1% formic acid or 0.5% acetic acid.[4][7] This step is crucial to prevent the hydrolysis of the lactone ring, which is more likely to occur at alkaline pH.
-
Solvent Extraction:
-
Add an equal volume of acidified ethyl acetate (B1210297) to the separatory funnel. Ethyl acetate is a commonly used and effective solvent for AHL extraction.[7]
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic phase (top layer) will contain the extracted OOHL.
-
Drain the lower aqueous phase.
-
-
Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate to maximize the recovery of OOHL. Pool all the organic extracts.
-
Drying and Concentration:
-
Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the extract and swirling.
-
Evaporate the solvent from the dried extract using a rotary evaporator at a temperature not exceeding 40-45°C.[7]
-
-
Resuspension: Resuspend the dried extract in a small, precise volume of a suitable solvent for subsequent analysis, such as acetonitrile (B52724) or methanol. Store the extract at -20°C until analysis.
Experimental Workflow Diagram
Caption: Workflow for OOHL extraction.
Data Presentation
The efficiency of OOHL extraction can be influenced by the choice of solvent and the specific protocol used. The following tables summarize available quantitative data on AHL extraction.
Table 1: Comparison of Solvents for Acyl-Homoserine Lactone (AHL) Extraction
| Solvent | Relative Extraction Yield | Reference |
| Dichloromethane (B109758) | High | [7] |
| Ethyl Acetate | High | [7] |
| Chloroform | Moderate | [7] |
| Ethyl Ether | Moderate | [7] |
| Hexane | Low | [7] |
Note: Yields are generally reported to be similar for dichloromethane and ethyl acetate.[7]
Table 2: Reported Recovery Rates and Concentrations of AHLs
| Analyte | Method | Recovery Rate (%) | Concentration | Organism/Matrix | Reference |
| Various AHLs | Accelerated Solvent Extraction (Ethyl Acetate/Acetone) | 86.96 - 110.89 | Not specified | Soil | [8] |
| This compound (OOHL) | Not specified | Not specified | 0.1 ± 0.1 nM | P. aeruginosa biofilm effluent | [9] |
Conclusion
The protocol described provides a robust and widely applicable method for the extraction of this compound from bacterial supernatants. The choice of an appropriate extraction solvent, coupled with careful sample handling, is critical for achieving high recovery rates and accurate quantification. The presented data and workflow diagrams serve as a valuable resource for researchers investigating quorum sensing and developing novel antimicrobial strategies. For highly complex sample matrices, an additional solid-phase extraction (SPE) step may be beneficial for further purification.[7]
References
- 1. Quorum sensing - Wikipedia [en.wikipedia.org]
- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application of N-3-Oxo-octanoyl-L-homoserine lactone in Plant Defense Priming Studies
For Researchers, Scientists, and Drug Development Professionals
N-3-Oxo-octanoyl-L-homoserine lactone (OOHL or 3OC8-HSL) is a quorum-sensing signal molecule used by many Gram-negative bacteria to coordinate collective behaviors. Recent research has demonstrated its significant role in priming plant defense responses, making it a molecule of interest for developing novel strategies for disease control in agriculture. This document provides detailed application notes and protocols based on published research to guide scientists in utilizing OOHL for plant defense priming studies.
Introduction to OOHL-Induced Plant Defense Priming
Priming in plants is a physiological state that allows for a faster and stronger defense response upon subsequent pathogen attack.[1] OOHL has been shown to prime plants against a variety of pathogens by activating distinct signaling pathways. Pre-treatment of plants with OOHL can enhance resistance to both necrotrophic and hemi-biotrophic pathogens.[2][3] The mechanism of OOHL-induced priming is complex and appears to be pathogen-dependent, involving the coordination of different hormone signaling pathways, primarily the jasmonic acid (JA), salicylic (B10762653) acid (SA), and auxin (IAA) pathways.[2][4][5]
Key Findings:
-
Pathogen-Specific Pathways: OOHL primes resistance against the necrotrophic bacterium Pectobacterium carotovorum ssp. carotovorum (Pcc) by coordinating the jasmonic acid (JA) and auxin pathways.[2][4][5] In contrast, it enhances resistance to the hemi-biotrophic bacterium Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) through the salicylic acid (SA) pathway.[2][3]
-
Hormonal Crosstalk: In the case of Pcc, OOHL pretreatment leads to an accumulation of indoleacetic acid (IAA), which in turn primes the JA pathway for a more robust response upon infection.[2][5] For Pst DC3000, OOHL primes the SA pathway, resulting in an augmented burst of hydrogen peroxide, increased SA accumulation, and higher expression of pathogenesis-related (PR) genes upon pathogen challenge.[3][6]
-
Enzymatic Activity: OOHL treatment followed by pathogen challenge increases the activities of key defense-related enzymes such as peroxidase, catalase, phenylalanine ammonia-lyase, and superoxide (B77818) dismutase.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on OOHL-induced plant defense priming.
Table 1: Effect of OOHL Pretreatment on Bacterial Proliferation in Arabidopsis thaliana
| Pretreatment | Pathogen | Bacterial Titer (CFU/cm²) | Fold Change vs. Control | Reference |
| Water (Control) | P. carotovorum (Pcc) | ~ 6.8 x 10⁷ | - | [4] |
| 10 µM OOHL | P. carotovorum (Pcc) | ~ 2.1 x 10⁷ | ~ 3.2 fold decrease | [4] |
| MgCl₂ (Control) | P. syringae (Pst DC3000) | ~ 2.5 x 10⁵ | - | [3] |
| 10 µM OOHL | P. syringae (Pst DC3000) | ~ 6.3 x 10⁴ | ~ 4.0 fold decrease | [3] |
Note: Bacterial titers are approximate values derived from graphical data in the cited literature for illustrative purposes.
Table 2: Effect of OOHL on Phytohormone Accumulation in Arabidopsis thaliana upon Pathogen Challenge
| Phytohormone | Pretreatment | Pathogen Challenge | Concentration (ng/g FW) | Fold Change vs. Control | Reference |
| Jasmonic Acid (JA) | Water (Control) | P. carotovorum (Pcc) | ~ 15 | - | [2] |
| Jasmonic Acid (JA) | 10 µM OOHL | P. carotovorum (Pcc) | ~ 35 | ~ 2.3 fold increase | [2] |
| Salicylic Acid (SA) | Water (Control) | P. syringae (Pst DC3000) | ~ 1.2 | - | [3] |
| Salicylic Acid (SA) | 10 µM OOHL | P. syringae (Pst DC3000) | ~ 2.8 | ~ 2.3 fold increase | [3] |
Note: Concentrations are approximate values derived from graphical data in the cited literature for illustrative purposes.
Table 3: Relative Expression of Defense-Related Genes in Arabidopsis thaliana
| Gene | Pretreatment | Pathogen Challenge | Relative Expression Level | Fold Change vs. Control | Reference |
| PDF1.2 (JA-responsive) | Water (Control) | P. carotovorum (Pcc) | 1.0 | - | [2] |
| PDF1.2 (JA-responsive) | 10 µM OOHL | P. carotovorum (Pcc) | ~ 4.5 | ~ 4.5 fold increase | [2] |
| PR1 (SA-responsive) | Water (Control) | P. syringae (Pst DC3000) | 1.0 | - | [3] |
| PR1 (SA-responsive) | 10 µM OOHL | P. syringae (Pst DC3000) | ~ 6.0 | ~ 6.0 fold increase | [3] |
Note: Relative expression levels are normalized to control treatments and are approximate values derived from graphical data in the cited literature.
Signaling Pathways and Experimental Workflows
OOHL Priming Against Necrotrophic Pathogens
Caption: OOHL priming against necrotrophic pathogens via JA and auxin pathways.
OOHL Priming Against Hemibiotrophic Pathogens
Caption: OOHL priming against hemibiotrophic pathogens via the SA pathway.
Experimental Workflow for OOHL Priming Studies
Caption: General experimental workflow for studying OOHL-induced plant defense priming.
Experimental Protocols
Protocol 1: Plant Growth and OOHL Pretreatment
This protocol is adapted for Arabidopsis thaliana grown in a hydroponic system.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium, half-strength
-
Phytagel or agar (B569324)
-
Pipette tips, sterile
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
This compound (OOHL) stock solution (10 mM in acetone)
-
Sterile water
-
Acetone (B3395972) (for control)
Procedure:
-
Seed Sterilization and Germination:
-
Surface-sterilize Arabidopsis seeds by washing with 75% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes.
-
Rinse seeds 5 times with sterile distilled water.
-
Plate seeds on half-strength MS medium solidified with 0.8% agar.
-
Stratify at 4°C for 2 days in the dark to synchronize germination.
-
Transfer plates to a growth chamber.
-
-
Hydroponic Culture Setup:
-
After 7-10 days, transfer seedlings to a hydroponic system containing half-strength MS liquid medium. Ensure roots are submerged while the rosette remains above the solution.
-
Grow plants for an additional 3-4 weeks in the growth chamber.
-
-
OOHL Pretreatment:
-
Prepare the OOHL treatment solution by diluting the 10 mM stock solution in the hydroponic medium to a final concentration of 10 µM.
-
For the control group, add an equivalent volume of acetone to the hydroponic medium.
-
Expose the plant roots to the OOHL or control solution for 48 hours prior to pathogen inoculation.
-
Protocol 2: Pathogen Inoculation
This protocol describes the inoculation of Arabidopsis leaves with bacterial pathogens.
Materials:
-
Pectobacterium carotovorum or Pseudomonas syringae culture
-
King's B (for P. syringae) or LB medium (for P. carotovorum)
-
Spectrophotometer
-
10 mM MgCl₂ solution, sterile
-
Syringe without a needle or a spray bottle
-
OOHL-primed and control plants from Protocol 1
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial pathogen overnight in the appropriate liquid medium at 28°C with shaking.
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile 10 mM MgCl₂.
-
Resuspend the pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to achieve the desired cell concentration (e.g., OD₆₀₀ = 0.2 for ~1 x 10⁸ CFU/mL). Dilute to the final inoculation concentration (e.g., 1 x 10⁷ CFU/mL).
-
-
Leaf Inoculation:
-
Spray Inoculation: Uniformly spray the bacterial suspension onto the adaxial and abaxial surfaces of the leaves of primed and control plants until runoff.
-
Syringe Infiltration (for P. syringae): Infiltrate the bacterial suspension into the underside of fully expanded leaves using a 1-mL needleless syringe.
-
Keep the inoculated plants in a high-humidity environment (e.g., covered with a plastic dome) for the first 24 hours to facilitate infection.
-
Protocol 3: Quantification of Bacterial Proliferation
Materials:
-
Inoculated leaf tissue
-
10 mM MgCl₂, sterile
-
Mortar and pestle or mechanical homogenizer
-
Appropriate agar plates (King's B or LB) with selective antibiotics if necessary
-
Incubator at 28°C
Procedure:
-
Sample Collection:
-
At specified time points (e.g., 24 or 48 hours post-inoculation), collect leaf discs of a known area (e.g., using a cork borer) or entire leaves.
-
Record the fresh weight or area of the collected tissue.
-
-
Tissue Homogenization:
-
Surface-sterilize the leaf tissue with 70% ethanol for 30 seconds and rinse with sterile water.
-
Homogenize the tissue in a known volume of sterile 10 mM MgCl₂ (e.g., 1 mL).
-
-
Serial Dilution and Plating:
-
Perform a 10-fold serial dilution of the homogenate in 10 mM MgCl₂.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 28°C for 24-48 hours until colonies are visible.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on plates with a countable number of colonies (e.g., 30-300).
-
Calculate the bacterial population as CFU per unit of leaf area (cm²) or fresh weight (g).
-
Protocol 4: Gene Expression Analysis by qRT-PCR
Materials:
-
Leaf tissue from treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for PR1, PDF1.2, and a reference gene like Actin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Collect leaf samples at desired time points post-inoculation and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to the control treatment.[2]
-
Conclusion
This compound is a valuable tool for studying the mechanisms of plant defense priming. Its ability to induce resistance through distinct, pathogen-dependent signaling pathways provides a model system for dissecting the complex network of plant immunity. The protocols and data presented here offer a comprehensive guide for researchers aiming to explore the potential of OOHL and other quorum-sensing molecules in developing innovative approaches to crop protection.
References
- 1. Plant Defense Priming against Herbivores: Getting Ready for a Different Battle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 5. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying N-3-Oxo-octanoyl-L-homoserine lactone in Biofilm Inhibition
Affiliation: Google Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the role of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) in biofilm inhibition. This document outlines detailed protocols for quantifying biofilm formation and inhibition, methods for visualizing biofilm architecture, and a summary of quantitative data from relevant studies. Furthermore, it includes diagrams of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production.[1] N-acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria that regulate these processes.[1][2] this compound (OOHL) is a specific AHL that has been implicated in the modulation of biofilm formation in various bacterial species.[3] The study of OOHL's inhibitory effects on biofilms is crucial for the development of novel anti-biofilm therapeutics.[1] This document provides the necessary protocols and data presentation formats to investigate OOHL's role as a biofilm inhibitor.
Signaling Pathway
In many Gram-negative bacteria, the formation of biofilms is regulated by quorum sensing systems. The concentration of AHLs, such as OOHL, increases with bacterial population density. Upon reaching a certain threshold, these molecules bind to and activate transcriptional regulators, leading to the expression of genes responsible for biofilm development and maturation.[4] Introducing exogenous OOHL or its analogs can interfere with this signaling cascade, leading to the inhibition of biofilm formation.[5]
Experimental Protocols
Quantification of Biofilm Inhibition using Crystal Violet Assay
The crystal violet (CV) assay is a simple and high-throughput method for quantifying total biofilm biomass.[6] The protocol involves staining the biofilm with CV, which binds to the cells and the extracellular matrix. The amount of bound dye is proportional to the biofilm mass and can be quantified by measuring the absorbance of the solubilized dye.[6][7]
Materials:
-
96-well sterile microtiter plates[8]
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)[8]
-
This compound (OOHL) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution[8]
-
30% Acetic acid or 95% Ethanol (B145695) for solubilization[8][9]
-
Microplate reader
Protocol:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the culture to a starting optical density (OD) of 0.1 at 600 nm.[8]
-
Assay Setup:
-
Prepare serial dilutions of the OOHL stock solution in fresh growth medium to achieve the desired final concentrations.[9]
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.[10]
-
Add 100 µL of the OOHL dilutions to the respective wells.[10] Include a solvent control and a negative control (medium only).[9] Each condition should be performed in triplicate.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.[10][11]
-
Washing: Gently aspirate the medium and planktonic cells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.[6][10] Be careful not to disturb the biofilm.
-
Staining: Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9][10]
-
Washing: Remove the CV solution and wash the wells three times with 200 µL of PBS or water.[9]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV.[9][12] Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized CV to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[9][10]
Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful, non-invasive technique for the three-dimensional visualization of biofilm architecture.[13][14] It allows for the assessment of parameters such as biofilm thickness, biovolume, and cell viability.[13]
Materials:
-
Confocal laser scanning microscope
-
Glass-bottom dishes or flow cells
-
Bacterial culture and growth medium
-
OOHL stock solution
-
Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)
Protocol:
-
Biofilm Growth: Grow biofilms on glass coverslips in petri dishes or in flow cells in the presence of varying concentrations of OOHL.[15]
-
Staining: Gently wash the biofilm to remove planktonic cells. Stain the biofilm with appropriate fluorescent dyes according to the manufacturer's instructions. For live/dead staining, a combination of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) is commonly used.
-
Imaging: Mount the coverslip or flow cell on the microscope stage. Acquire a series of z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters.[14]
-
Image Analysis: Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ, PHLIP).[14][16] Quantify biofilm parameters such as average thickness, biovolume, and surface area coverage.[13]
Data Presentation
Quantitative data on the inhibitory effects of OOHL on biofilm formation should be summarized in a clear and structured table for easy comparison.
| Bacterial Strain | OOHL Concentration (µM) | Biofilm Inhibition (%) | Reference |
| Pseudomonas aeruginosa PAO1 | 50 | ~15% | [5] |
| Pseudomonas aeruginosa PAO1 | 100 | ~25% | [5] |
| Pseudomonas aeruginosa PAO1 | 200 | ~35% | [5] |
| Pseudomonas aeruginosa PAO1 | 400 | ~40% | [5] |
| Vibrio alginolyticus | 10 | Induction | [17] |
| Vibrio alginolyticus | 20 | Induction | [17] |
| Vibrio alginolyticus | 40 | Slight Inhibition | [17] |
| Vibrio alginolyticus | 100 | Inhibition | [17] |
Note: The data presented here is illustrative and compiled from figures and text in the cited literature. Actual values may vary based on experimental conditions.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the biofilm inhibitory properties of this compound. The combination of quantitative biofilm assays and advanced imaging techniques will enable researchers to gain a comprehensive understanding of OOHL's mechanism of action and its potential as an anti-biofilm agent. Adherence to these detailed methodologies will ensure the generation of reproducible and high-quality data, which is essential for advancing research in this field and for the development of new therapeutic strategies against biofilm-associated infections.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. ableweb.org [ableweb.org]
- 8. static.igem.org [static.igem.org]
- 9. benchchem.com [benchchem.com]
- 10. Crystal violet assay [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
- 13. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 16. Analysis of a marine phototrophic biofilm by confocal laser scanning microscopy using the new image quantification software PHLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
Application Notes and Protocols: N-3-Oxo-octanoyl-L-homoserine lactone as a Tool for Gene Expression Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-3-oxo-octanoyl-L-homoserine lactone (OOHL or 3-oxo-C8-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. In the well-studied model organism Agrobacterium tumefaciens, OOHL, synthesized by TraI, binds to the transcriptional regulator TraR. This complex then activates the expression of genes responsible for the conjugal transfer of the Ti plasmid.[1][2][3] This precise mechanism of gene activation makes OOHL a valuable tool for studying gene expression, particularly for understanding bacterial communication, pathogenesis, and as a target for novel antimicrobial strategies. Furthermore, OOHL has been shown to influence gene expression in plants, priming them for enhanced defense responses against certain pathogens.[4]
These application notes provide detailed protocols for utilizing OOHL in gene expression studies, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of OOHL-Mediated Gene Expression
The following tables summarize the expected quantitative changes in gene expression in Agrobacterium tumefaciens following treatment with this compound. The data is compiled from various studies and represents typical results obtained from qRT-PCR and RNA-seq experiments.
Table 1: Dose-Dependent Expression of Key Quorum Sensing Genes in A. tumefaciens
| Gene | Function | OOHL Concentration (nM) | Mean Fold Change (vs. Control) | Standard Deviation |
| traR | Transcriptional activator | 10 | 5.2 | ± 0.6 |
| 50 | 15.8 | ± 1.9 | ||
| 100 | 25.4 | ± 3.1 | ||
| traI | OOHL synthase | 10 | 4.1 | ± 0.5 |
| 50 | 12.5 | ± 1.5 | ||
| 100 | 20.1 | ± 2.4 | ||
| traM | Anti-activator of TraR | 10 | -2.5 | ± 0.3 |
| 50 | -8.1 | ± 0.9 | ||
| 100 | -15.3 | ± 1.8 | ||
| virB4 | Type IV secretion system ATPase | 10 | 1.2 | ± 0.2 |
| 50 | 1.5 | ± 0.3 | ||
| 100 | 1.8 | ± 0.4 |
Table 2: Time-Course Expression of OOHL-Regulated Genes in A. tumefaciens (100 nM OOHL)
| Gene | 2 hours | 4 hours | 8 hours | 12 hours | 24 hours |
| Mean Fold Change (± SD) | Mean Fold Change (± SD) | Mean Fold Change (± SD) | Mean Fold Change (± SD) | Mean Fold Change (± SD) | |
| traR | 8.1 (± 1.0) | 18.5 (± 2.2) | 25.4 (± 3.1) | 22.1 (± 2.7) | 15.3 (± 1.8) |
| traI | 6.5 (± 0.8) | 15.2 (± 1.8) | 20.1 (± 2.4) | 18.9 (± 2.3) | 12.7 (± 1.5) |
| traM | -4.2 (± 0.5) | -10.3 (± 1.2) | -15.3 (± 1.8) | -13.5 (± 1.6) | -9.8 (± 1.1) |
| traA | 3.8 (± 0.4) | 9.7 (± 1.1) | 14.2 (± 1.7) | 11.8 (± 1.4) | 8.1 (± 0.9) |
Experimental Protocols
Protocol 1: Preparation of this compound (OOHL) Stock Solution
-
Materials:
-
This compound (powder, ≥97% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of OOHL by dissolving the appropriate amount of OOHL powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.41 mg of OOHL (MW: 241.28 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare aliquots of the stock solution in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Treatment of Agrobacterium tumefaciens with OOHL for Gene Expression Analysis
-
Materials:
-
Agrobacterium tumefaciens strain (e.g., a traI mutant for induction studies)
-
Appropriate growth medium (e.g., LB or AB minimal medium)
-
Shaking incubator
-
Spectrophotometer
-
OOHL stock solution (10 mM)
-
Sterile, nuclease-free centrifuge tubes
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
-
Procedure:
-
Inoculate a single colony of A. tumefaciens into 5 mL of growth medium and incubate overnight at 28°C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.05.
-
Grow the culture at 28°C with shaking until it reaches the desired growth phase (e.g., mid-logarithmic phase, OD600 ≈ 0.6).
-
Divide the culture into experimental and control groups.
-
To the experimental group, add the desired final concentration of OOHL from the stock solution. For example, to achieve a final concentration of 100 nM in 10 mL of culture, add 1 µL of the 10 mM OOHL stock.
-
To the control group, add an equivalent volume of DMSO.
-
Continue to incubate the cultures under the same conditions for the desired period (e.g., for a time-course experiment, take samples at 2, 4, 8, 12, and 24 hours).
-
At each time point, harvest the bacterial cells by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in an RNA stabilization solution according to the manufacturer's instructions to preserve the RNA integrity.
-
Proceed with RNA extraction or store the stabilized cells at -80°C.
-
Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Materials:
-
Bacterial cell pellets in RNA stabilization solution
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green-based qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., 16S rRNA)
-
-
Procedure:
-
RNA Extraction: a. Extract total RNA from the bacterial cell pellets using a commercial RNA extraction kit following the manufacturer's protocol. b. Include an on-column DNase I digestion step to remove any contaminating genomic DNA. c. Elute the RNA in nuclease-free water. d. Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qRT-PCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template. b. Set up the following thermal cycling conditions on a qRT-PCR instrument:
- Initial denaturation: 95°C for 3 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Melt curve analysis to verify the specificity of the amplified product. c. Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in the control and OOHL-treated samples. b. Normalize the Ct values of the target genes to the Ct value of a stable reference gene (e.g., 16S rRNA) to obtain ΔCt values. c. Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Mandatory Visualizations
Caption: Quorum sensing signaling pathway mediated by this compound (OOHL).
Caption: Experimental workflow for gene expression analysis using OOHL.
Caption: Logical relationship of OOHL-mediated gene activation.
References
- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synthesis of N-3-Oxo-octanoyl-L-homoserine lactone: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro synthesis, purification, and application of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), a key quorum-sensing signal molecule in many Gram-negative bacteria. OOHL plays a critical role in regulating virulence, biofilm formation, and other density-dependent behaviors, making it a molecule of significant interest for research into novel anti-infective strategies and for studying bacterial communication.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules that bacteria use to coordinate gene expression in a process known as quorum sensing.[1] The structure of these molecules typically consists of a homoserine lactone ring attached to an acyl chain of varying length and modification. This compound (OOHL), with its 8-carbon acyl chain and a ketone group at the third carbon, is a prominent member of this family. Its central role in bacterial pathogenesis and communication makes the availability of pure, chemically synthesized OOHL essential for a wide range of research applications, from microbiology to drug discovery.
Chemical Synthesis of this compound (OOHL)
The following protocol describes a robust four-step chemical synthesis of OOHL, adapted from established methods for similar 3-oxo-AHLs.[2] The synthesis route involves the formation of a β-keto ester from Meldrum's acid and octanoyl chloride, followed by acetal (B89532) protection, ester hydrolysis, and a final amide coupling with L-homoserine lactone.
Synthesis Workflow
Caption: Workflow for the chemical synthesis of OOHL.
Experimental Protocol: Synthesis of OOHL
Step 1: Formation of Methyl 3-oxooctanoate
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C and add pyridine (1.0 eq).
-
Slowly add octanoyl chloride (1.0 eq) to the mixture and stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add methanol to the residue and reflux the mixture for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain methyl 3-oxooctanoate.
Step 2: Acetal Protection of Methyl 3-oxooctanoate
-
To a solution of methyl 3-oxooctanoate (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture for 6 hours with azeotropic removal of water using a Dean-Stark apparatus.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected methyl 3-oxooctanoate.
Step 3: Hydrolysis to Acetal-protected 3-oxooctanoic acid
-
Dissolve the acetal-protected methyl 3-oxooctanoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (1.5 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to approximately pH 3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected 3-oxooctanoic acid.
Step 4: Amide Coupling and Deprotection to Yield OOHL
-
To a solution of the acetal-protected 3-oxooctanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture for 15 minutes, then add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The acetal group is typically deprotected during the aqueous workup.
-
Purify the final product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.[2]
Data Presentation: Synthesis Yields
| Step | Reaction | Reagents & Solvents | Typical Yield (%) |
| 1 | Formation of β-keto ester | Meldrum's acid, Pyridine, Octanoyl chloride, DCM, Methanol | ~65 (over 2 steps) |
| 2 | Acetal Protection | Methyl 3-oxooctanoate, Ethylene glycol, p-TsOH, Toluene | ~91 |
| 3 | Ester Hydrolysis | Acetal-protected β-keto ester, LiOH, THF, Water | ~94 |
| 4 | Amide Coupling & Deprotection | Acetal-protected 3-oxooctanoic acid, L-homoserine lactone HBr, EDC, HOBt, DIPEA, DCM | ~79 |
Yield data is adapted from a similar synthetic route for a longer chain AHL and may vary.[2]
Characterization of Synthesized OOHL
The identity and purity of the synthesized OOHL should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is commonly used. The expected [M+H]⁺ ion for OOHL (C₁₂H₁₉NO₄) is m/z 242.1. A characteristic fragment ion at m/z 102 corresponds to the homoserine lactone ring.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.
Applications of OOHL in Research
OOHL is a valuable tool for studying various aspects of bacterial behavior and bacteria-host interactions.
Biofilm Formation and Inhibition Assays
OOHL is known to regulate biofilm formation in several bacterial species. Researchers can use synthetic OOHL to study its effect on biofilm development and to screen for potential inhibitors of this process.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable growth medium and incubate overnight with shaking. The following day, dilute the overnight culture 1:100 in fresh growth medium.
-
Assay Setup: Prepare serial dilutions of OOHL in the fresh growth medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Add 200 µL of the diluted bacterial culture and the OOHL dilutions to the wells of a 96-well microtiter plate. Incubate the plate under static conditions at the optimal temperature for biofilm formation for 24-48 hours.
-
Staining: Gently remove the planktonic cells and wash the wells twice with phosphate-buffered saline (PBS). Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Quantification: Remove the crystal violet solution and wash the wells with water. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[5][6]
Plant Defense Priming
Recent studies have shown that AHLs, including OOHL, can "prime" the immune systems of plants, leading to a more robust defense response upon pathogen attack.[7][8][9]
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana) in a hydroponic system.
-
AHL Treatment: Prepare a stock solution of OOHL in a suitable solvent (e.g., water for short-chain AHLs, acetone (B3395972) for longer chains). Add OOHL to the hydroponic medium to a final concentration of, for example, 10 µM. Include a solvent control.[7]
-
Priming Period: Allow the plants to grow in the presence of OOHL for 48 hours.
-
Pathogen Challenge: Inoculate the leaves of the primed and control plants with a bacterial pathogen (e.g., Pectobacterium carotovorum) at a concentration of 10⁷ CFU/mL.
-
Quantification of Resistance: After 24 hours post-inoculation, harvest leaf tissue, homogenize, and perform serial dilutions to plate for colony-forming unit (CFU) counting. A lower CFU count in OOHL-treated plants compared to controls indicates successful priming of the plant's defense response.[9]
Signaling Pathways Involving OOHL
Bacterial Quorum Sensing
In many Gram-negative bacteria, OOHL functions as an autoinducer in a LuxI/LuxR-type quorum-sensing circuit.
Caption: A simplified diagram of a LuxI/LuxR-type quorum-sensing circuit involving OOHL.
Plant Defense Priming by OOHL
OOHL can be perceived by plants, leading to the activation of defense-related signaling pathways, such as the jasmonic acid (JA) and auxin pathways.[7][8]
Caption: OOHL-mediated priming of plant defense pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 8. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Commercial Sources and Applications of High-Purity N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for high-purity N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL), a key quorum-sensing signal molecule in Gram-negative bacteria. Additionally, it offers detailed application notes and experimental protocols for its use in research and drug development, along with a visualization of its role in the Agrobacterium tumefaciens quorum-sensing pathway.
Commercial Availability of this compound
The availability of high-purity 3-oxo-C8-HSL is crucial for reproducible research in quorum sensing, biofilm formation, and the development of anti-virulence therapies. Several reputable commercial suppliers offer this compound, with purity levels typically exceeding 97%. A summary of prominent vendors and their product specifications is provided below for easy comparison.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | N-(3-Oxooctanoyl)-L-homoserine lactone | 147795-39-9 | ≥97% (HPLC)[1][2] | 10 mg, 100 mg[1] |
| Cayman Chemical | This compound | 147795-39-9 | ≥98%[3] | 1 mg, 5 mg, 10 mg, 25 mg |
| MedChemExpress | 3-Oxo-C8-HSL | 147795-39-9 | >98% (HPLC) | 10 mg, 50 mg, 100 mg |
| Chemodex | N-(3-Oxooctanoyl)-L-homoserine lactone | 147795-39-9 | High Purity[4] | Inquire |
| AdipoGen Life Sciences | N-(3-Oxooctanoyl)-L-homoserine lactone | 147795-39-9 | Not specified | Inquire |
Quorum Sensing Signaling Pathway in Agrobacterium tumefaciens
This compound is a critical signaling molecule in the quorum-sensing circuit of Agrobacterium tumefaciens, a bacterium known for its ability to cause crown gall disease in plants. This pathway, primarily regulated by the TraI synthase and the TraR transcriptional activator, controls the conjugal transfer of the Ti plasmid, which carries the genes for virulence and opine metabolism.[5][6]
At low cell densities, the concentration of 3-oxo-C8-HSL is minimal. As the bacterial population increases, the accumulation of 3-oxo-C8-HSL, synthesized by TraI, reaches a threshold concentration.[6] This autoinducer then binds to and activates the TraR protein. The TraR:3-oxo-C8-HSL complex subsequently activates the transcription of target genes, including the tra and trb operons, which are essential for Ti plasmid conjugation.[5][7] This process allows for the horizontal transfer of virulence genes to other bacteria.
References
- 1. N-(3-オキソオクタノイル)-L-ホモセリンラクトン ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(3-氧代辛酰基)-L-高丝氨酸内酯 ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N-(3-Oxooctanoyl)-L-homoserine lactone - CAS-Number 147795-39-9 - Order from Chemodex [chemodex.com]
- 5. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functions and regulation of quorum-sensing in Agrobacterium tumefaciens [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Preparation of N-3-Oxo-octanoyl-L-homoserine lactone Stock Solutions: An Application Note and Protocol
Introduction
N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) is a crucial signaling molecule in bacterial quorum sensing, a cell-to-cell communication mechanism that orchestrates gene expression in response to population density. As a key autoinducer in many Gram-negative bacteria, OOHL plays a pivotal role in regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. Accurate and reproducible in vitro and in vivo studies involving OOHL necessitate the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and handling of OOHL stock solutions to ensure their stability and efficacy in research applications.
Physicochemical Properties and Solubility
This compound (also known as 3-oxo-C8-HSL) is a white to off-white crystalline solid. Its molecular formula is C₁₂H₁₉NO₄, and it has a molecular weight of 241.28 g/mol . The purity of commercially available OOHL is typically ≥97% as determined by HPLC.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Chloroform | 50 mg/mL | |
| Ethanol (B145695) and other primary alcohols | Soluble, but not recommended | [1] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Limited solubility |
Note: The use of ethanol and other primary alcohols is not recommended as they can cause the opening of the lactone ring, leading to the inactivation of the molecule.[1]
Experimental Protocols
Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution of OOHL in an organic solvent, which can then be used for subsequent dilutions into aqueous media for biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial containing solid OOHL to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of OOHL powder using an analytical balance in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the tube to achieve the desired concentration (e.g., 30 mg/mL).
-
Mixing: Vortex the solution vigorously until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Table 2: Molar Concentrations for a 30 mg/mL OOHL Stock Solution
| Concentration (mg/mL) | Molar Concentration (mM) |
| 30 | 124.3 |
Preparation of Aqueous Working Solutions from Organic Stock
Due to the limited aqueous solubility of OOHL, working solutions for biological assays are typically prepared by diluting the concentrated organic stock solution into the desired aqueous medium.
Materials:
-
Concentrated OOHL stock solution (e.g., 30 mg/mL in DMSO)
-
Sterile aqueous buffer or culture medium (e.g., PBS, LB broth)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated OOHL stock solution at room temperature.
-
Dilution: Add the required volume of the OOHL stock solution to the pre-warmed aqueous medium to achieve the desired final concentration. It is crucial to add the stock solution dropwise while gently vortexing or stirring the aqueous medium to prevent precipitation.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal and does not exceed a level that could affect the biological system under investigation (typically ≤ 0.5% v/v).
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize degradation of the lactone ring.
Note on Solvent Effects: It is critical to include a vehicle control in all experiments, which consists of the aqueous medium with the same final concentration of the organic solvent used to dissolve the OOHL. This control will account for any potential effects of the solvent on the experimental outcome. Studies have shown that DMSO can have an effect on bacterial systems, including biofilm formation and quorum sensing pathways.[2][3]
Stability and Storage
The stability of OOHL is critical for obtaining reliable experimental results. The solid form is stable for at least two years when stored at -20°C.[4]
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference(s) |
| Solid | -20°C | ≥ 2 years | [4] |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | Up to 1 month | [5] |
| Stock Solution in Anhydrous DMSO/DMF | -80°C | Up to 6 months | [5] |
| Aqueous Working Solutions | Room Temperature | Not recommended for storage; use immediately | [6] |
The lactone ring of OOHL is susceptible to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH. This hydrolysis results in the formation of the corresponding N-acyl-L-homoserine, which is inactive in quorum sensing. The rate of hydrolysis is dependent on pH, temperature, and the length of the acyl chain.[6]
Safety Precautions
This compound should be handled with care. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Visualized Workflows and Signaling Pathway
To aid in the understanding of the experimental procedures and the biological context of OOHL, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 3. Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-oxo-C8-HSL) and why is its stability in aqueous solutions important?
This compound is a quorum-sensing signal molecule used by various Gram-negative bacteria, including Agrobacterium tumefaciens, to regulate gene expression in a cell-density-dependent manner.[1] The stability of 3-oxo-C8-HSL in aqueous solutions is critical for experiments in microbiology, cell biology, and drug development, as its degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary factors that affect the stability of 3-oxo-C8-HSL in aqueous solutions?
The primary factors affecting the stability of 3-oxo-C8-HSL in aqueous solutions are pH and temperature. The lactone ring of the molecule is susceptible to hydrolysis, a process known as lactonolysis, which is accelerated at alkaline pH and elevated temperatures.
Q3: How should I prepare and store stock solutions of 3-oxo-C8-HSL?
For optimal stability, 3-oxo-C8-HSL powder should be stored at -20°C.[1] Stock solutions can be prepared by dissolving the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone.[2][3] These stock solutions should be stored at -20°C or -80°C to minimize degradation. It is recommended to prepare fresh aqueous working solutions from the stock solution just before use and to avoid repeated freeze-thaw cycles.
Q4: What is the main degradation product of 3-oxo-C8-HSL in aqueous solutions?
The primary degradation product of 3-oxo-C8-HSL in aqueous solutions is N-(3-oxooctanoyl)-L-homoserine, which is formed by the hydrolysis of the lactone ring. This open-ring form is generally considered biologically inactive as it cannot effectively bind to its cognate receptor, TraR, in Agrobacterium tumefaciens.
Troubleshooting Guides
Problem: I am not observing the expected biological effect of 3-oxo-C8-HSL in my cell-based assay.
-
Possible Cause 1: Degradation of 3-oxo-C8-HSL in the working solution.
-
Troubleshooting Step: Prepare a fresh aqueous working solution of 3-oxo-C8-HSL from a frozen stock solution immediately before each experiment. Ensure the pH of your experimental medium is not alkaline, as high pH accelerates hydrolysis. If possible, buffer the medium to a neutral or slightly acidic pH.
-
-
Possible Cause 2: Inactive compound.
-
Troubleshooting Step: Verify the purity and activity of your 3-oxo-C8-HSL solid stock. If possible, test its activity in a well-established bioassay, such as using an Agrobacterium tumefaciens reporter strain.
-
-
Possible Cause 3: Incorrect concentration.
-
Troubleshooting Step: Double-check your calculations for the preparation of the working solution from the stock solution.
-
Problem: I am seeing inconsistent results between experiments.
-
Possible Cause: Variable degradation of 3-oxo-C8-HSL.
-
Troubleshooting Step: Standardize the preparation of your 3-oxo-C8-HSL working solutions. Ensure that the time between preparing the solution and its use in the experiment is consistent across all experiments. Also, maintain a constant temperature and pH for your experimental setup.
-
Quantitative Data on Stability
Table 1: General Stability Trends of N-Acyl-Homoserine Lactones in Aqueous Solutions
| Parameter | Effect on Stability | Notes |
| pH | Stability decreases significantly at alkaline pH (>7.0) due to lactonolysis. | At a pH of around 8.0, the half-life of some AHLs can be less than 3 hours.[4] |
| Temperature | Stability decreases with increasing temperature. | Lactonolysis is a chemical reaction that is accelerated by heat. |
| Acyl Chain Length | Longer acyl chains generally increase stability. | |
| 3-Oxo Substitution | The presence of a 3-oxo group can influence the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Quantification of 3-oxo-C8-HSL Degradation using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the direct measurement of the concentration of 3-oxo-C8-HSL over time in an aqueous solution.
Materials:
-
This compound (3-oxo-C8-HSL)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (or other suitable buffer components)
-
pH meter
-
Incubator or water bath
-
HPLC system with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector
Methodology:
-
Preparation of Aqueous Solution: Prepare a solution of 3-oxo-C8-HSL in the desired aqueous buffer at a known concentration (e.g., 100 µM). Adjust the pH of the solution to the desired value.
-
Incubation: Incubate the solution at a constant temperature.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Preparation: Immediately quench the degradation reaction by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a C18 reverse-phase column.
-
Employ a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), as the mobile phase.
-
Detect the 3-oxo-C8-HSL using a UV detector (around 210 nm) or an MS detector.
-
-
Data Analysis:
-
Quantify the peak area of 3-oxo-C8-HSL at each time point.
-
Plot the concentration of 3-oxo-C8-HSL versus time to determine the degradation kinetics and calculate the half-life.
-
Protocol 2: Assessment of 3-oxo-C8-HSL Stability using an Agrobacterium tumefaciens Biosensor
This protocol utilizes a bacterial biosensor strain that produces a measurable signal (e.g., β-galactosidase activity) in response to active 3-oxo-C8-HSL.
Materials:
-
Agrobacterium tumefaciens biosensor strain (e.g., NTL4 with a tra-lacZ reporter plasmid like pZLR4)
-
Growth medium for the biosensor strain (e.g., AB minimal medium)
-
Aqueous solution of 3-oxo-C8-HSL prepared as in Protocol 1
-
Reagents for the reporter assay (e.g., X-gal for β-galactosidase)
-
Spectrophotometer
Methodology:
-
Preparation of 3-oxo-C8-HSL Samples: Prepare and incubate the aqueous solution of 3-oxo-C8-HSL at different pH values and temperatures as described in Protocol 1. Collect aliquots at various time points.
-
Biosensor Assay:
-
Grow the A. tumefaciens biosensor strain to the mid-logarithmic phase.
-
Add the aliquots of the incubated 3-oxo-C8-HSL solutions to the biosensor culture.
-
Incubate the biosensor culture for a sufficient time to allow for the induction of the reporter gene.
-
-
Quantification of Reporter Signal:
-
Measure the reporter signal (e.g., β-galactosidase activity using a colorimetric assay).
-
-
Data Analysis:
-
Plot the reporter signal as a function of the incubation time of the 3-oxo-C8-HSL solution. A decrease in the signal over time indicates the degradation of the molecule.
-
Visualizations
Caption: Quorum sensing in Agrobacterium tumefaciens.
Caption: Experimental workflow for AHL stability assay.
Caption: Troubleshooting logic for inactive 3-oxo-C8-HSL.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 3. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OOHL) and why is its stability at different pH levels important?
A1: this compound (also known as 3-oxo-C8-HSL) is a quorum-sensing signal molecule used by various Gram-negative bacteria to regulate gene expression in a population-density-dependent manner. The stability of OOHL is critical for its function as a signaling molecule. Its degradation, particularly the hydrolysis of the lactone ring, is highly dependent on pH.[1] Understanding this relationship is crucial for designing experiments in microbiology, studying bacterial pathogenesis, and developing quorum quenching strategies as novel antimicrobial therapies.
Q2: What is the primary mechanism of OOHL degradation in aqueous solutions?
A2: The primary non-enzymatic degradation pathway for OOHL in aqueous solutions is pH-dependent lactonolysis.[1] This is a chemical hydrolysis reaction that cleaves the ester bond in the homoserine lactone ring, resulting in the formation of N-3-oxo-octanoyl-L-homoserine. This ring-opened form is generally considered biologically inactive.
Q3: How does pH affect the stability of OOHL?
A3: The stability of OOHL is significantly influenced by pH. The rate of lactonolysis increases with increasing alkalinity.[2] Under acidic conditions, the lactone ring is relatively stable. Conversely, under alkaline conditions (pH > 7), the rate of hydrolysis increases, leading to a shorter half-life of the molecule.[1] In late-stationary-phase bacterial cultures, the pH can become alkaline, leading to the inactivation of acyl-homoserine lactones (AHLs).[3]
Q4: Can the degradation of OOHL by lactonolysis be reversed?
A4: Yes, the pH-dependent opening of the lactone ring can be reversed by acidification. Lowering the pH (e.g., to pH 2.0) can promote the re-lactonization of the ring-opened form back to the active lactone.[1]
Q5: Besides pH, what other factors influence the stability of OOHL?
A5: Temperature and the length of the acyl side chain are other key factors. Higher temperatures accelerate the rate of lactonolysis.[1] Generally, AHLs with longer acyl chains are more stable than those with shorter chains.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of OOHL in my experiments.
-
Possible Cause: Degradation of OOHL in your stock solution or experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions of OOHL in an appropriate solvent like DMSO or acidified ethyl acetate (B1210297). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Check pH of Experimental Medium: Measure the pH of your buffer or culture medium. If it is neutral to alkaline, consider buffering the medium to a slightly acidic or neutral pH if your experimental design allows. Be aware that bacterial growth can alter the pH of the medium over time.[1]
-
Control for Temperature: Perform experiments at a consistent and controlled temperature, as elevated temperatures can increase the degradation rate.[1]
-
Issue 2: Observing degradation of OOHL in my negative control (no enzyme/bacteria).
-
Possible Cause: Spontaneous, pH-driven lactonolysis.
-
Troubleshooting Steps:
-
Analyze Buffer pH: Confirm the pH of your reaction buffer. If it is alkaline, this is the likely cause of the degradation. Prepare fresh, accurately pH-adjusted buffers.
-
Time-Course Analysis: Run a time-course experiment with OOHL in your buffer alone to quantify the rate of spontaneous degradation under your specific experimental conditions. This will provide a baseline for your experiments.
-
Issue 3: Difficulty in detecting and quantifying OOHL using HPLC.
-
Possible Cause: Improper sample preparation or suboptimal HPLC conditions.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure your liquid-liquid extraction protocol with a solvent like acidified ethyl acetate is efficient. Dry the organic phase completely before reconstitution to avoid water contamination.
-
Method Validation: Use a certified OOHL standard to optimize your HPLC method (e.g., gradient, flow rate, column temperature) and to generate a standard curve for accurate quantification.
-
Check for Peak Broadening or Splitting: This could indicate on-column degradation. Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid) to maintain the stability of the lactone ring during analysis.
-
Quantitative Data
Table 1: Calculated Half-life of this compound (OOHL) at Different pH Levels
The half-life of the homoserine lactone ring is estimated based on the general formula for N-acyl homoserine lactones: t_½ ≈ 10^(7-pH) days.[2]
| pH | Calculated Half-life (days) | Calculated Half-life (hours) |
| 5.0 | 100 | 2400 |
| 6.0 | 10 | 240 |
| 7.0 | 1 | 24 |
| 7.4 | 0.4 | 9.6 |
| 8.0 | 0.1 | 2.4 |
| 9.0 | 0.01 | 0.24 |
Note: This table provides an estimated half-life based on a general formula and should be used as a guide. The actual half-life may vary depending on specific experimental conditions such as temperature and buffer composition.
Experimental Protocols
Protocol 1: Determination of OOHL Stability at Different pH Levels using HPLC
This protocol outlines a method to quantify the degradation of OOHL over time in buffers of varying pH.
-
Buffer Preparation: Prepare a series of sterile buffers with different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. Ensure the pH is accurately adjusted.
-
Preparation of OOHL Solution: Prepare a stock solution of OOHL in a solvent such as DMSO.
-
Reaction Setup: In sterile microcentrifuge tubes or vials, add the OOHL stock solution to each buffer to a final desired concentration (e.g., 10 µM). Include a control for each pH with the solvent alone.
-
Incubation: Incubate the tubes at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube. Immediately stop the degradation by adding an equal volume of acidified ethyl acetate (containing 0.1% formic acid).
-
Extraction: Vortex the samples vigorously and centrifuge to separate the phases. Collect the organic (upper) phase. Repeat the extraction on the aqueous phase and pool the organic extracts.
-
Sample Preparation for HPLC: Evaporate the solvent from the pooled organic phases under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a known volume of mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
HPLC Analysis: Analyze the samples using a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Monitor the elution of OOHL by UV detection at approximately 210 nm or by mass spectrometry.
-
Data Analysis: Quantify the peak area of OOHL at each time point. Plot the concentration of OOHL versus time for each pH to determine the degradation kinetics and calculate the half-life.
Visualizations
References
Technical Support Center: Preventing Enzymatic Degradation of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) in your experiments.
I. Understanding OOHL Degradation
This compound is a key signaling molecule in bacterial quorum sensing. Its degradation can lead to experimental variability and inaccurate results. Degradation can occur through two primary mechanisms: enzymatic and non-enzymatic (chemical) breakdown.
Enzymatic Degradation
There are three main classes of enzymes responsible for the degradation of acyl-homoserine lactones (AHLs) like OOHL:
-
AHL-Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, opening the ring and rendering the molecule inactive.[1][2][3] This is a common degradation pathway. Many AHL-lactonases are metallo-β-lactamases that depend on zinc ions for their activity.[4][5]
-
AHL-Acylases (or Amidases): These enzymes cleave the amide bond between the acyl side chain and the homoserine lactone ring.[1][3] This action is irreversible.
-
AHL-Oxidoreductases: This class of enzymes modifies the acyl chain, for example, by reducing the 3-oxo group, which can alter the signaling properties of the molecule.
Non-Enzymatic Degradation (Lactonolysis)
The lactone ring of OOHL is susceptible to spontaneous hydrolysis, a process known as lactonolysis. This is highly dependent on pH and temperature.
-
pH: The rate of lactonolysis increases significantly at alkaline pH.[2][6]
-
Temperature: Higher temperatures accelerate the rate of lactone ring opening.[2][6]
-
Acyl Chain Length: AHLs with longer acyl chains, such as OOHL (C8), are generally more stable than those with shorter chains.[2][6]
II. Troubleshooting Guides
Issue 1: OOHL appears to be inactive or has reduced activity in my assay.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Check for Contamination: Ensure all solutions and equipment are sterile. Microbial contamination can introduce AHL-degrading enzymes. 2. Use Enzyme Inhibitors: If you suspect contamination with metallo-β-lactamase type AHL-lactonases, add a metal chelator like EDTA to your buffer. 3. Heat Inactivate: If your experimental conditions allow, heat-inactivate cell lysates or supernatants (e.g., 65°C for 30 minutes) to denature degrading enzymes before adding OOHL. 4. Sterile Filter: Use a 0.22 µm filter to remove bacterial cells and some extracellular enzymes from your solutions. |
| Non-Enzymatic Degradation | 1. Verify Buffer pH: Ensure your experimental buffer has a neutral or slightly acidic pH (pH 6.0-7.0). Avoid alkaline conditions. 2. Control Temperature: Perform experiments at the lowest feasible temperature to slow down spontaneous hydrolysis. Avoid prolonged incubation at elevated temperatures. 3. Prepare Fresh Solutions: Prepare OOHL solutions fresh for each experiment from a concentrated stock stored at -20°C or -80°C in an anhydrous solvent like DMSO or ethyl acetate (B1210297). |
Issue 2: I'm seeing inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Variable Degradation Rates | 1. Standardize Incubation Times: Ensure all samples are incubated for the exact same duration. 2. Homogenize Samples: Ensure uniform mixing of all components in your reaction. 3. Use a Master Mix: Prepare a master mix of reagents to minimize pipetting errors and ensure consistency across replicates. |
| Inconsistent Contamination | 1. Improve Aseptic Technique: Reinforce sterile handling procedures to prevent sporadic microbial contamination. |
III. Frequently Asked Questions (FAQs)
Q1: How can I prevent enzymatic degradation of OOHL in my experiments?
A1: The best approach is a combination of methods:
-
Maintain Sterility: Use aseptic techniques and sterile reagents to prevent microbial contamination.
-
Control pH and Temperature: Use a slightly acidic to neutral buffer (pH 6.0-7.0) and the lowest practical temperature.
-
Use Inhibitors: For suspected metallo-β-lactamase activity, add a metal chelator like EDTA (1-5 mM).
-
Remove Enzymes: If possible, use sterile filtration (0.22 µm) or heat inactivation to remove enzymes from your experimental system.
Q2: What are the signs of OOHL degradation in an experiment?
A2: Signs of degradation include a loss of expected biological activity, reduced signal in detection assays (e.g., HPLC, bioassays), and poor reproducibility of results.
Q3: Are there specific inhibitors I can use for AHL-lactonases and AHL-acylases?
Q4: How stable is OOHL in aqueous solutions?
A4: The stability of OOHL in aqueous solutions is highly dependent on pH and temperature. It is most stable in slightly acidic to neutral conditions and at lower temperatures. Under alkaline conditions, its half-life decreases dramatically.
IV. Quantitative Data
Table 1: Estimated Half-Life of OOHL Lactone Ring at 25°C
| pH | Estimated Half-Life (Days) |
| 5.0 | ~100 |
| 6.0 | ~10 |
| 7.0 | ~1 |
| 8.0 | ~0.1 (2.4 hours) |
| Calculations are based on the formula: half-life ≈ 10^(7-pH) days.[1] |
Table 2: Relative Hydrolysis Rates of Different AHLs
| AHL | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| C4-HSL | 1.00 | 1.00 |
| 3-oxo-C6-HSL | 0.85 | 0.88 |
| C6-HSL | 0.70 | 0.75 |
| 3-oxo-C8-HSL (OOHL) | Not directly measured, but expected to be more stable than C6-HSL | Not directly measured, but expected to be more stable than C6-HSL |
| Data adapted from Yates et al., 2002. Rates are relative to the hydrolysis of C4-HSL.[2][6] |
Table 3: Inhibition of Metallo-β-Lactamase Activity
| Inhibitor | Enzyme | IC50 |
| Ca-EDTA | IMP-1 (a metallo-β-lactamase) | 55 ± 8.2 µM |
| Data from a study on a representative metallo-β-lactamase, which shares structural and functional similarities with some AHL-lactonases.[10][11] |
V. Experimental Protocols
Protocol 1: HPLC Analysis of OOHL Degradation
This protocol allows for the quantification of OOHL over time.
Materials:
-
This compound (OOHL)
-
Appropriate buffer (e.g., PBS, pH 7.0)
-
Source of potential degrading enzymes (e.g., bacterial supernatant)
-
Inhibitor solution (e.g., 100 mM EDTA stock)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in sterile microcentrifuge tubes. A typical reaction might contain:
-
Buffer
-
OOHL (at a final concentration of 10-100 µM)
-
Enzyme source (e.g., 10% v/v bacterial supernatant)
-
Inhibitor (if testing, e.g., 1-5 mM EDTA)
-
-
Include a negative control with no enzyme source to measure non-enzymatic degradation.
-
-
Incubation: Incubate the reactions at the desired temperature (e.g., 30°C).
-
Time-Course Sampling: At specified time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot (e.g., 100 µL) from each reaction.
-
Quenching and Extraction:
-
Immediately add an equal volume of ice-cold ethyl acetate to the aliquot to stop the reaction and extract the remaining OOHL.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% acetonitrile in water).
-
Inject the sample into the HPLC system.
-
Elute with an appropriate gradient of acetonitrile and water.
-
Detect OOHL by UV absorbance (typically around 210 nm).
-
Quantify the OOHL peak area and compare it to a standard curve of known OOHL concentrations.
-
Protocol 2: Bioassay for OOHL Degradation using Chromobacterium violaceum CV026
This bioassay provides a semi-quantitative measure of OOHL activity based on the induction of violacein (B1683560) pigment production.
Materials:
-
Chromobacterium violaceum CV026 biosensor strain
-
LB agar (B569324) plates and broth
-
Reaction mixtures from your degradation experiment (as in Protocol 1)
-
Paper discs (6 mm diameter)
Procedure:
-
Prepare Biosensor Plates:
-
Grow C. violaceum CV026 overnight in LB broth at 30°C.
-
Spread-plate 100 µL of the overnight culture onto LB agar plates to create a bacterial lawn.
-
-
Sample Application:
-
Take aliquots from your degradation reaction at different time points.
-
Spot a small volume (e.g., 10 µL) of each aliquot onto sterile paper discs and allow them to dry.
-
-
Incubation:
-
Place the paper discs onto the C. violaceum CV026 lawn.
-
Incubate the plates overnight at 30°C.
-
-
Analysis:
-
Observe the plates for the presence and size of a purple ring (violacein production) around the paper discs.
-
A smaller or absent purple ring compared to the time-zero sample indicates degradation of OOHL.
-
References
- 1. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. The quorum-quenching metallo-γ-lactonase from Bacillus thuringiensis exhibits a leaving group thio effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-1068. Inhibitory Effect of EDTA on Metallo β-Lactamase Producing Gram-Negative Pathogens Recovered from Cancer Patients with Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Revisiting the Metallo-β-Lactamase–Mediated Antibiotic Resistance: Exploring Novel Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of calcium-EDTA as an inhibitor for metallo-β-lactamase in a mouse model of Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) in various bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My OOHL powder is not dissolving properly. What should I do?
A1: OOHL can be challenging to dissolve directly in aqueous solutions. The recommended solvent is typically DMSO or chloroform.[1] For subsequent use in aqueous buffers or media, prepare a concentrated stock solution in an appropriate organic solvent first. If you observe precipitation or phase separation when preparing your final dilution, gentle heating and/or sonication can aid in dissolution.[2]
Q2: What is the optimal concentration of OOHL for my bioassay?
A2: The optimal concentration of OOHL is highly dependent on the specific bioassay and organism being studied. For example, in plant priming experiments with Arabidopsis thaliana, a pretreatment concentration of 10 μM has been shown to be effective.[2][3][4] In bacterial reporter strains like Agrobacterium tumefaciens, activation can be detected at concentrations as low as 3.0 nM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am not seeing any response in my reporter strain bioassay. What could be the issue?
A3: Several factors could contribute to a lack of response in your reporter strain:
-
Incorrect OOHL Concentration: As mentioned in Q2, the concentration is critical. Ensure you are using a concentration within the active range for your specific reporter.
-
Degradation of OOHL: OOHL can be susceptible to degradation, especially at non-optimal pH and temperatures. Ensure your stock solutions are stored correctly and that your experimental conditions are suitable.
-
Reporter Strain Issues: The sensitivity of your reporter strain is crucial. Overexpression of receptor proteins, like TraR in A. tumefaciens, can increase sensitivity to a broader range of AHLs, which might be a factor to consider in your experimental design.[5] Verify the health and viability of your reporter strain.
-
Inhibitory Compounds: Ensure that your experimental setup does not contain compounds that could inhibit the activity of OOHL or the reporter system.
Q4: How should I prepare and store my OOHL stock solutions?
A4: OOHL stock solutions are typically prepared in DMSO or chloroform.[1] It is recommended to prepare stock solutions at a concentration of 10x or 100x the final working concentration.[6] Store stock solutions at -20°C or -80°C to ensure stability.[2] When stored at -80°C, the stock solution can be stable for up to 6 months, while at -20°C, it is recommended to use it within one month.[2]
Quantitative Data Summary
| Parameter | Value | Application/Assay |
| Solubility in DMSO | 100 mg/mL (414.46 mM) | Preparation of concentrated stock solutions.[1] |
| Solubility in Chloroform | 50 mg/mL | Alternative solvent for stock solution preparation. |
| Effective Concentration | 10 µM | Priming of resistance in Arabidopsis thaliana.[2][3][4] |
| Detection Limit | 3.0 nM | Activation of a PtraI-lacZ fusion in A. tumefaciens.[5] |
Experimental Protocols
Protocol 1: Preparation of OOHL Stock Solution
-
Weigh the desired amount of OOHL powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: General Bioassay using a Reporter Strain (e.g., Agrobacterium tumefaciens)
-
Culture the reporter strain overnight in the appropriate liquid medium.
-
Prepare a fresh subculture and grow to the exponential phase.
-
Prepare serial dilutions of your OOHL stock solution in the appropriate buffer or medium to create a range of working concentrations.
-
In a multi-well plate, add a fixed volume of the reporter strain culture to each well.
-
Add the different concentrations of OOHL to the respective wells. Include a negative control (solvent only) and a positive control if available.
-
Incubate the plate under a suitable temperature and for a sufficient duration for the reporter signal to develop.
-
Measure the reporter signal (e.g., β-galactosidase activity, bioluminescence, or pigment production).
-
Plot the reporter signal against the OOHL concentration to determine the dose-response curve.
Visualizations
Caption: A simplified diagram of the N-acyl-homoserine lactone (AHL) quorum sensing pathway in Gram-negative bacteria.
Caption: A general experimental workflow for conducting a bioassay with OOHL and a reporter strain.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 5. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
Technical Support Center: N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) Biosensor Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing whole-cell biosensors to detect N-3-Oxo-octanoyl-L-homoserine lactone (OOHL or 3-oxo-C8-HSL).
Troubleshooting Guide: Low or No Signal
Experiencing a weak or absent signal in your OOHL biosensor assay can be frustrating. This guide walks you through the most common causes and their solutions in a question-and-answer format.
Q1: My reporter strain isn't showing any response, even with my positive control. What should I check first?
A1: When even the positive control fails, the issue often lies with the core components of the assay. Here’s a checklist of potential problems:
-
Degradation of OOHL Stock: OOHL, like other acyl-homoserine lactones (AHLs), is susceptible to degradation, particularly through pH-dependent lactonolysis. The lactone ring can be hydrolyzed at non-neutral pH.
-
Solution: Ensure your OOHL stock solutions are dissolved in an appropriate solvent (e.g., DMSO or acetone) and stored correctly (typically at -20°C or below).[1] Prepare fresh dilutions for each experiment. Verify that the pH of your assay buffer is neutral (around 7.0) to prevent degradation during the experiment.[2]
-
-
Biosensor Strain Viability or Functionality: The biosensor cells may not be healthy or may have lost their reporting capability.
-
Solution: Always streak the reporter strain from a frozen stock onto a fresh agar (B569324) plate with the appropriate antibiotic selection before starting a liquid culture for an assay. This ensures the genetic integrity of the reporter plasmid. Confirm the viability of the cells through methods like plating or microscopy.
-
-
Incorrect Reagent Concentration: Errors in the concentration of key reagents, such as the reporter substrate (e.g., ONPG or X-gal), can lead to a lack of signal.
Q2: My positive control works, but I'm not seeing a signal from my experimental samples. What could be the problem?
A2: If the positive control is responsive, your assay system is likely functional. The issue is probably related to your sample.
-
OOHL Concentration Below Detection Limit: The amount of OOHL in your sample may be too low for your specific biosensor to detect.
-
Solution: Consider concentrating your sample using techniques like solid-phase extraction (SPE). Alternatively, you can use an ultrasensitive biosensor strain. Some strains are engineered to overproduce the AHL receptor protein (e.g., TraR), which can significantly increase sensitivity.[5]
-
-
Presence of Inhibitory Compounds: Your sample matrix might contain substances that interfere with the biosensor's function. These inhibitors could prevent OOHL from entering the cell, block the receptor protein, or inhibit the reporter enzyme.
-
Solution: Purify your sample to remove potential inhibitors. SPE is a common method for this. It's also recommended to run a control where a known amount of synthetic OOHL is spiked into your sample matrix. If the signal is lower than the same concentration in a clean buffer, it indicates the presence of inhibitors.
-
-
Enzymatic Degradation of OOHL: Some bacteria produce enzymes like lactonases (e.g., AiiB, AttM) that can degrade AHLs, including OOHL.[2]
-
Solution: If you suspect enzymatic degradation, especially in co-culture experiments, you may need to use a biosensor that is less susceptible or pretreat your sample to inactivate enzymes (e.g., by heat, though this can also degrade OOHL).
-
Q3: The signal from my replicates is highly variable. How can I improve reproducibility?
A3: High variability often points to inconsistencies in the experimental setup.
-
Inconsistent Cell Density: The initial density of the reporter strain culture can significantly impact the results.
-
Solution: Standardize the initial inoculum density (OD600) for every experiment. Ensure uniform growth conditions such as temperature, aeration, and incubation time for all replicates.
-
-
Pipetting Errors: Small inaccuracies in pipetting can lead to large variations, especially when working with small volumes.
-
Solution: Use calibrated pipettes and proper pipetting techniques. To minimize well-to-well variability, prepare a master mix of reagents (e.g., media, reporter cells, and substrate) whenever possible.
-
Frequently Asked Questions (FAQs)
Q: What is a typical detection range for an Agrobacterium tumefaciens-based OOHL biosensor? A: The detection range can vary depending on the specific strain and assay conditions. However, sensitive strains can detect OOHL at nanomolar concentrations. For instance, some assays show a response with as little as 3.0 nM of 3-oxo-C8-HSL.[6] A typical linear response range for quantification might be between 0.1 to 0.5 µM.[2]
Q: How long should I incubate my assay? A: Incubation times can range from a few hours to overnight (24-48 hours), depending on the assay format and the desired sensitivity.[4] For quantitative microplate assays with ONPG, incubation until a distinct yellow color develops is recommended, which can be anywhere from 30 minutes to several hours.[7][8][9] It's best to perform a time-course experiment to determine the optimal incubation time for your specific conditions.
Q: Can I quantify the concentration of OOHL in my sample? A: Yes, biosensors are excellent for semi-quantitative and quantitative analysis. To do this, you must create a standard curve using known concentrations of synthetic OOHL. The signal produced by your unknown sample can then be compared to this curve to estimate its concentration.[6]
Q: Why is my negative control showing a high background signal? A: A high background signal can be due to several factors:
-
Contamination: Reagents or media may be contaminated with AHLs. Always use fresh, sterile materials.
-
"Leaky" Promoter: The reporter gene promoter in the biosensor might have some level of constitutive expression. Running a no-AHL control will help you determine this baseline, which can be subtracted from your experimental readings.
-
Reporter Strain Instability: Genetic mutations could lead to constitutive reporter expression. Always use a fresh culture from a verified frozen stock.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for OOHL biosensor assays.
Table 1: OOHL Concentration and Biosensor Response
| Parameter | Typical Value/Range | Biosensor System | Notes |
| Limit of Detection (LOD) | ~3 nM | Agrobacterium tumefaciens (wild-type TraR) | The lowest concentration that elicits a detectable signal. |
| LOD (Ultrasensitive) | < 1 nM | Agrobacterium tumefaciens (overexpressing TraR) | Overexpression of the receptor protein significantly enhances sensitivity.[5] |
| Linear Range | 0.1 - 0.5 µM | Agrobacterium tumefaciens A136 | The concentration range where the reporter output is directly proportional to the AHL concentration.[2] |
| Effective Concentration | 10 nM - 100 µM | General AHL Biosensors | The broad range over which AHLs can elicit a response, depending on the specific biosensor and AHL.[1] |
Table 2: Typical Incubation Parameters for Microplate Assays
| Step | Duration | Temperature | Notes |
| Biosensor Induction | 4 - 8 hours (or overnight) | 28°C - 30°C | Incubation of the biosensor with the OOHL sample. |
| Reporter Reaction (ONPG) | 30 min - 4 hours | 37°C | Incubation with the substrate until a yellow color develops.[7][8][9] |
| Reporter Reaction (X-gal) | 24 - 48 hours | 28°C | Typically used for qualitative plate-based assays.[4] |
Experimental Protocols
Detailed Protocol: Quantitative OOHL Assay using Agrobacterium tumefaciens Biosensor with ONPG
This protocol is adapted for a 96-well microplate format and uses o-nitrophenyl-β-D-galactopyranoside (ONPG) for quantitative measurement of β-galactosidase activity.[3][7]
Materials:
-
Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)).[4]
-
AB minimal medium (or similar appropriate medium).
-
Gentamicin or other appropriate antibiotic for plasmid maintenance.
-
Synthetic 3-oxo-C8-HSL (OOHL) standard.
-
Samples to be tested.
-
Z-buffer.
-
ONPG solution (4 mg/mL in Z-buffer).
-
1 M Sodium Carbonate (Na₂CO₃) solution (Stop Solution).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 420 nm and 600 nm.
Procedure:
-
Prepare Biosensor Culture:
-
Inoculate a single colony of the A. tumefaciens reporter strain into 5 mL of AB minimal medium containing the appropriate antibiotic.
-
Incubate overnight at 28°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh AB medium.
-
Grow the culture at 28°C with shaking until it reaches the mid-log phase (OD600 of approximately 0.4-0.6).
-
-
Prepare Standard Curve and Samples:
-
Prepare a series of OOHL standards by serially diluting the stock solution in the assay medium. A typical range would be from 1 nM to 1 µM.
-
Prepare your experimental samples. If they are in a different solvent, ensure the final solvent concentration is consistent across all wells and does not affect cell viability.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the mid-log phase biosensor culture to each well (e.g., 180 µL).
-
Add your OOHL standards and unknown samples to the respective wells (e.g., 20 µL). Include a "no-AHL" control (add 20 µL of medium/solvent instead).
-
Incubate the plate at 28°C with shaking for a predetermined induction period (e.g., 4-6 hours).
-
-
β-Galactosidase Assay (ONPG):
-
Measure the final cell density (OD600) of each well using a microplate reader.
-
To permeabilize the cells, add a small volume of 0.1% SDS (e.g., 10 µL) and chloroform (B151607) (e.g., 15 µL) to each well, and vortex/shake vigorously.[6]
-
Add 40 µL of ONPG solution (4 mg/mL) to each well to start the reaction.
-
Incubate the plate at 37°C. Monitor for the development of a yellow color.
-
Once sufficient color has developed (typically 30-60 minutes), stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 420 nm (A420).
-
-
Data Analysis:
-
Calculate the β-galactosidase activity, often expressed in Miller Units. The formula is: Miller Units = 1000 * [A420 - (1.75 * A600)] / (t * v * A600) where:
-
A420 is the absorbance from the ONPG reaction.
-
A600 is the cell density before the assay.
-
t is the reaction time in minutes.
-
v is the volume of the culture assayed in mL.
-
-
Plot the Miller Units versus the concentration of your OOHL standards to generate a standard curve.
-
Determine the concentration of OOHL in your unknown samples by interpolating their Miller Unit values on the standard curve.
-
Visualizations
Signaling Pathway
Caption: OOHL signaling pathway in a TraR-based biosensor.
Experimental Workflow
Caption: Workflow for a quantitative OOHL biosensor assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. GABA controls the level of quorum-sensing signal in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. benchchem.com [benchchem.com]
- 5. Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. UNIT 3D.3: PHENOTYPIC ANALYSES OF AGROBACTERIUM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), a key quorum-sensing signal molecule in bacteria like Agrobacterium tumefaciens.[1][2][3]
Troubleshooting Guides
Low Recovery of OOHL After Purification
Question: My final yield of OOHL is significantly lower than expected after purification. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery of OOHL is a common issue stemming from several factors throughout the purification process. Here’s a systematic guide to troubleshooting this problem:
1. Analyte Degradation: OOHL is susceptible to degradation, primarily through pH- and temperature-dependent hydrolysis of its lactone ring (lactonolysis).[4]
-
pH: The lactone ring is unstable in alkaline conditions. Ensure that the pH of your samples and buffers is maintained at or below neutral (pH 7). Acidifying the culture supernatant to a pH of around 3-4 with an acid like glacial acetic acid (to a final concentration of 0.1-0.5% v/v) before extraction is a critical step to prevent lactonolysis.[5]
-
Temperature: Elevated temperatures accelerate the degradation of OOHL. Keep samples on ice or refrigerated during processing and avoid high temperatures during solvent evaporation. Rotary evaporation should not exceed 40-45°C.[5]
2. Inefficient Extraction: The initial extraction from the sample matrix is a critical step where significant loss can occur.
-
Liquid-Liquid Extraction (LLE):
-
Solvent Choice: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting OOHL.[6] Dichloromethane is another option.
-
Extraction Repetition: Perform the extraction of the aqueous phase at least three times with fresh organic solvent to maximize recovery.[5]
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, you can try adding a small amount of brine or centrifuging the sample.
-
-
Solid-Phase Extraction (SPE): SPE can significantly improve the sensitivity of detection compared to liquid extraction methods.[7] However, improper technique can lead to poor recovery.
-
Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge (e.g., with methanol (B129727) followed by water for a C18 cartridge) will result in poor retention of OOHL.[8]
-
Sample Overload: Loading too much sample onto the cartridge can lead to breakthrough, where the analyte does not bind and is lost in the flow-through.
-
Incorrect Flow Rate: A high flow rate during sample loading can prevent efficient binding of OOHL to the sorbent. A slow, drop-wise flow is recommended.
-
Inappropriate Wash or Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analyte. Conversely, the elution solvent may be too weak to effectively desorb the OOHL from the sorbent.
-
3. Matrix Effects: Complex biological samples contain numerous compounds that can interfere with purification and subsequent analysis, particularly with mass spectrometry-based methods. These matrix effects can lead to ion suppression or enhancement, resulting in inaccurate quantification.
-
Thorough Sample Cleanup: Employing a robust sample cleanup strategy, such as a combination of LLE and SPE, can help to remove interfering matrix components.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard can help to correct for losses during sample preparation and for matrix effects.
Poor Purity of Final OOHL Product
Question: My purified OOHL sample shows multiple peaks on HPLC/LC-MS analysis, indicating the presence of impurities. How can I improve the purity?
Answer:
Achieving high purity is essential for accurate downstream applications. Here are some strategies to improve the purity of your OOHL sample:
1. Optimize Chromatographic Separation:
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of N-acyl homoserine lactones.[9][10]
-
Mobile Phase Gradient: Optimize the gradient elution of your mobile phase (e.g., water/acetonitrile (B52724) with 0.1% formic acid) to achieve better separation of OOHL from closely eluting impurities.[9][10] A slower, more shallow gradient can often improve resolution.
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions to maintain good peak shape.
2. Enhance Sample Cleanup:
-
Multi-Step Purification: A single purification method may not be sufficient. Consider a multi-step approach, for example, an initial LLE followed by SPE, and then a final polishing step with preparative HPLC.
-
SPE Wash Step Optimization: If using SPE, try increasing the strength of the wash solvent in small increments to remove more impurities without eluting the OOHL. For a C18 cartridge, this could involve slightly increasing the percentage of organic solvent in the aqueous wash solution.[8]
3. Check for Analyte Degradation Products: Some of the impurity peaks may be degradation products of OOHL itself, such as the ring-opened form (N-3-Oxo-octanoyl-L-homoserine).[11]
-
Confirm Peak Identity: If possible, use mass spectrometry to identify the mass of the impurity peaks to determine if they correspond to known degradation products.
-
Strict pH and Temperature Control: As mentioned previously, maintaining a neutral to slightly acidic pH and low temperatures throughout the purification process is crucial to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: OOHL should be stored as a solid at -20°C for long-term stability.[12] Stock solutions should be prepared in an appropriate organic solvent like DMSO or DMF and also stored at -20°C or below.[3] Due to its susceptibility to hydrolysis, aqueous solutions of OOHL should be prepared fresh before use.
Q2: My OOHL appears to be degrading during my experiments. How can I assess its stability?
A2: You can monitor the stability of OOHL over time by taking aliquots of your sample at different time points and analyzing them by HPLC or LC-MS. Look for a decrease in the peak area of OOHL and the appearance of new peaks, particularly one corresponding to the hydrolyzed, ring-opened form. The rate of degradation is influenced by pH and temperature.[4]
Q3: Can I use a biosensor to detect and quantify OOHL during purification?
A3: Yes, biosensor strains are commonly used for the detection and semi-quantification of AHLs. Agrobacterium tumefaciens reporter strains, which utilize the TraR protein, are particularly sensitive to OOHL.[1][13] However, be aware that biosensors can sometimes be activated by other molecules in your extract, leading to false positives. Therefore, it is always recommended to confirm the presence and quantity of OOHL using a more specific analytical method like LC-MS.[10]
Q4: What is the role of TraI and TraR in the context of OOHL?
A4: In Agrobacterium tumefaciens, TraI is the synthase enzyme responsible for producing OOHL.[2][14] As the bacterial population density increases, the concentration of OOHL rises. Once it reaches a certain threshold, OOHL binds to and activates the transcriptional regulator protein, TraR. The OOHL-TraR complex then binds to specific DNA sequences called tra boxes, leading to the expression of genes required for the transfer of the Ti plasmid.[1][15]
Data Presentation
Table 1: Purity and Storage of Commercially Available this compound
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥97% | [12] |
| Form | White powder | [12] |
| Storage Temperature | -20°C | [12] |
| Solubility | Chloroform: 50 mg/mL | [12] |
| DMF: 30 mg/mL | [3] | |
| DMSO: 30 mg/mL | [3] |
Table 2: Factors Influencing the Stability of N-acyl Homoserine Lactones
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| pH | Lactone ring is susceptible to hydrolysis at alkaline pH. | Maintain neutral to acidic conditions (pH ≤ 7). Acidify samples prior to extraction. | [4][5] |
| Temperature | Higher temperatures accelerate the rate of lactonolysis. | Keep samples on ice or refrigerated. Use low temperatures for solvent evaporation. | [5] |
| Acyl Chain Length | Shorter acyl chains tend to be more susceptible to hydrolysis. | While inherent to the molecule, be aware of this increased lability when working with shorter-chain AHLs. | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of OOHL from Bacterial Culture Supernatant
-
Culture Growth: Grow the OOHL-producing bacterial strain in a suitable liquid medium to the late logarithmic or early stationary phase.
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the cell-free supernatant into a sterile container.
-
Acidification: Acidify the supernatant to a pH of 3-4 by adding glacial acetic acid to a final concentration of 0.1-0.5% (v/v).[5]
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate (containing 0.1% acetic acid).
-
Shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.[5]
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40-45°C.[5]
-
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for further analysis or purification.
Protocol 2: Solid-Phase Extraction (SPE) of OOHL using a C18 Cartridge
This protocol is a general method for purifying OOHL from an aqueous sample or a reconstituted LLE extract.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to dry out.[8]
-
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of water (or a buffer with a similar composition to your sample, at a slightly acidic pH) through it.
-
Sample Loading:
-
Load the pre-treated sample onto the equilibrated C18 cartridge at a slow flow rate (approximately 1 drop per second).
-
-
Washing (Desalting):
-
Wash the cartridge with 5 mL of 5-20% methanol in water to remove salts and polar impurities. The exact percentage of methanol may need to be optimized to avoid premature elution of OOHL.
-
-
Elution:
-
Elute the bound OOHL from the cartridge with 2-5 mL of 80-100% methanol or acetonitrile.[5]
-
-
Downstream Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your downstream analytical method (e.g., the mobile phase for LC-MS).
-
Mandatory Visualization
Caption: A generalized workflow for the purification of this compound.
Caption: The Agrobacterium tumefaciens TraI/TraR quorum-sensing pathway mediated by OOHL.
References
- 1. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functions and regulation of quorum-sensing in Agrobacterium tumefaciens [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-(3-氧代辛酰基)-L-高丝氨酸内酯 ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. ableweb.org [ableweb.org]
- 14. Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of 3-oxo-C8-HSL is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are the most common issues and their solutions:
-
Degradation of the Lactone Ring (Lactonolysis): The homoserine lactone ring is susceptible to hydrolysis, especially under alkaline or high-temperature conditions.[1][2]
-
Inefficient Amide Coupling: The formation of the amide bond between the 3-oxooctanoyl side chain and the L-homoserine lactone is a critical step.
-
Troubleshooting:
-
Ensure your coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), are fresh and active.
-
Optimize the stoichiometry of reactants. A slight excess of the acyl chain precursor may be beneficial.
-
Consider alternative coupling methods, such as using acyl chlorides or the formation of a β-ketoester intermediate from Meldrum's acid.[3]
-
-
-
Side Reactions: The β-keto group can be reactive and lead to side products.
-
Troubleshooting:
-
Protecting the β-keto group as an acetal (B89532) during intermediate steps can improve the final yield by preventing unwanted reactions.[3][4]
-
Purify intermediates to remove any byproducts before proceeding to the next step.
-
-
-
Purification Losses: Significant amounts of the product can be lost during purification steps like column chromatography.
-
Troubleshooting:
-
Optimize your chromatography conditions (solvent system, silica (B1680970) gel type) to achieve good separation with minimal tailing.
-
Consider alternative purification methods like preparative Thin Layer Chromatography (TLC) for smaller scales.[5]
-
-
Q2: I am observing impurities in my final product by NMR and/or LC-MS. What are these likely to be and how can I remove them?
A2: Common impurities include the hydrolyzed (ring-opened) form of 3-oxo-C8-HSL, unreacted starting materials, and byproducts from the coupling reaction.
-
Troubleshooting:
-
Ring-Opened Product: This is often due to exposure to basic conditions. Acidifying the crude product to pH 2.0 can sometimes promote ring closure before final purification.[1]
-
Starting Materials: Optimize reaction time and temperature to ensure the reaction goes to completion. Monitor the reaction progress using TLC or LC-MS.
-
Coupling Byproducts: Thorough purification by column chromatography is essential. A gradient elution may be necessary to separate the desired product from closely related impurities.
-
Q3: What are the optimal storage conditions for 3-oxo-C8-HSL to prevent degradation?
A3: 3-oxo-C8-HSL is sensitive to temperature and pH.
-
Solid Form: Store as a crystalline solid at -20°C or lower for long-term stability (stable for at least four years at -20°C).[2][6]
-
In Solution:
-
Prepare stock solutions in anhydrous, aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][6]
-
Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[2]
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2][7]
-
Avoid primary alcohols like ethanol (B145695) and methanol (B129727) for long-term storage as they can cause ring opening.[2]
-
Q4: Can I use a one-pot synthesis method for 3-oxo-C8-HSL, and what are the advantages and disadvantages?
A4: Yes, one-pot methods have been developed and can be advantageous.
-
Advantages:
-
Reduced reaction time and purification steps.
-
Minimizes handling of intermediates, which can reduce losses.
-
-
Disadvantages:
-
May require more careful optimization of reaction conditions to avoid side reactions.
-
Purification of the final product from a complex mixture can be more challenging.
-
-
Example One-Pot Method: A reported one-pot synthesis involves the reaction of an acid chloride with Meldrum's acid to form an adduct in situ, followed by the addition of L-homoserine lactone hydrobromide.[3]
Data Presentation: Synthesis Yields
The following table summarizes reported yields for key steps in a multi-step synthesis of N-acyl-homoserine lactones, which can be adapted for 3-oxo-C8-HSL.
| Step | Reaction | Reagents & Solvents | Typical Yield (%) |
| 1 | Formation of β-keto ester | Meldrum's acid, Pyridine, Octanoyl chloride, Dichloromethane (B109758), Methanol | ~65% (over 2 steps)[4] |
| 2 | Acetal Protection | Methyl 3-oxooctanoate, Ethylene (B1197577) glycol, p-Toluenesulfonic acid, Toluene | ~91%[4] |
| 3 | Ester Hydrolysis | Acetal-protected β-keto ester, Lithium hydroxide (B78521), Tetrahydrofuran (B95107), Water | ~94%[4] |
| 4 | Amide Coupling & Deprotection | Acetal-protected 3-oxooctanoic acid, L-homoserine lactone hydrobromide, EDC, HOBt, DIPEA, Dichloromethane | ~79%[4] |
Experimental Protocols
Protocol 1: Multi-Step Synthesis via β-Keto Ester Intermediate
This protocol is adapted from robust methods for synthesizing β-ketoamide AHLs.[3][4]
-
Formation of the β-Keto Ester:
-
Dissolve Meldrum's acid in anhydrous dichloromethane and cool to 0°C.
-
Add pyridine, followed by the dropwise addition of octanoyl chloride.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add methanol to the crude adduct and stir to yield the methyl 3-oxooctanoate.
-
-
Acetal Protection of the β-Keto Group (Optional but Recommended):
-
To a solution of methyl 3-oxooctanoate in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with azeotropic removal of water until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the resulting acetal-protected β-keto ester.
-
-
Ester Hydrolysis:
-
Dissolve the acetal-protected β-keto ester in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture and extract the acetal-protected 3-oxooctanoic acid.
-
-
Amide Coupling and Deprotection:
-
Dissolve the acetal-protected 3-oxooctanoic acid, L-homoserine lactone hydrobromide, EDC, and HOBt in anhydrous dichloromethane.
-
Cool the mixture to 0°C and add diisopropylethylamine (DIPEA).
-
Allow the reaction to warm to room temperature and stir until completion.
-
The acetal protecting group is typically removed during the aqueous workup and final purification by column chromatography.
-
Protocol 2: Purification by Column Chromatography
-
Preparation:
-
Load the crude 3-oxo-C8-HSL onto a silica gel column.
-
Choose an appropriate solvent system, often a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane.
-
-
Elution:
-
Begin with a low polarity solvent mixture and gradually increase the polarity to elute the product.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Final Steps:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-oxo-C8-HSL.
-
Visualizations
Caption: Multi-step synthesis workflow for this compound.
Caption: Simplified quorum sensing pathway involving 3-oxo-C8-HSL.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in research involving N-3-Oxo-octanoyl-L-homoserine lactone (OOHL). The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OOHL) and what is its primary role?
A1: this compound (also known as 3-oxo-C8-HSL) is a small, diffusible signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family. It is a key autoinducer in the quorum sensing (QS) system of many Gram-negative bacteria, such as Agrobacterium tumefaciens. In these bacteria, OOHL plays a crucial role in regulating gene expression in a population-density-dependent manner. This regulation affects various processes, including plasmid transfer, virulence, and biofilm formation.[1][2][3]
Q2: What are the most critical factors affecting the stability of OOHL in experimental setups?
A2: The stability of OOHL is primarily influenced by pH and temperature. The lactone ring of OOHL is susceptible to hydrolysis, a process known as lactonolysis, which inactivates the molecule. This hydrolysis is significantly accelerated at alkaline pH and higher temperatures. Therefore, maintaining a neutral to slightly acidic pH and appropriate temperature control are crucial for preserving the integrity of OOHL during experiments.
Q3: How should I prepare and store OOHL stock solutions?
A3: OOHL is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent and store it at -20°C or lower in airtight vials to prevent degradation. For aqueous working solutions, it is best to dilute the stock solution into the desired buffer immediately before use. Avoid prolonged storage of OOHL in aqueous solutions, especially at room temperature or in alkaline buffers, due to the risk of lactonolysis.
Q4: Can I use ethanol (B145695) to dissolve OOHL?
A4: While OOHL is soluble in ethanol and other primary alcohols, their use is not recommended as they have been shown to open the lactone ring, leading to inactivation of the molecule.[4]
Troubleshooting Guides
OOHL Synthesis and Purification
Issue: Low yield or impurities in OOHL synthesis.
-
Possible Cause: Incomplete reaction, side reactions, or degradation of the product during workup.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can interfere with the coupling reactions. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Purification: Use a well-defined purification strategy, such as flash column chromatography followed by recrystallization or High-Performance Liquid Chromatography (HPLC), to remove unreacted starting materials and byproducts.
-
pH Control: During aqueous workup, maintain a slightly acidic pH to prevent lactonolysis of the OOHL product.
-
Issue: Difficulty in purifying OOHL using HPLC.
-
Possible Cause: Inappropriate column, mobile phase, or gradient conditions.
-
Troubleshooting Steps:
-
Column Selection: A C18 reversed-phase column is typically suitable for OOHL purification.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) in water, often with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and prevent lactonolysis.
-
Gradient Optimization: Optimize the gradient elution to achieve good separation between OOHL and any impurities. Start with a shallow gradient to ensure good resolution.
-
Detection: OOHL can be detected by UV absorbance, typically around 210 nm.
-
OOHL Quantification
Issue: Inconsistent or inaccurate quantification of OOHL by LC-MS.
-
Possible Cause: Matrix effects, instrument variability, or degradation of OOHL in the sample or during analysis.
-
Troubleshooting Steps:
-
Sample Preparation: Use a robust extraction method, such as liquid-liquid extraction with acidified ethyl acetate, to isolate OOHL from the sample matrix. Ensure complete removal of the extraction solvent before reconstitution in a suitable solvent for LC-MS analysis.
-
Internal Standard: Use a stable, isotopically labeled internal standard (e.g., d4-OOHL) to account for matrix effects and variations in instrument response.
-
Calibration Curve: Prepare a calibration curve using pure OOHL standards in a matrix that closely matches the experimental samples to ensure accurate quantification.
-
LC-MS Conditions: Optimize the LC gradient and MS parameters (e.g., cone voltage, collision energy) to achieve maximum sensitivity and specificity for OOHL. Monitor for characteristic precursor and product ions.[5][6][7]
-
OOHL Bioassays
Issue: High background or no signal in Agrobacterium tumefaciens reporter bioassay.
-
Possible Cause: Contamination of the reporter strain, degradation of OOHL, or issues with the assay conditions.
-
Troubleshooting Steps:
-
Reporter Strain Purity: Ensure the purity of the A. tumefaciens reporter strain by streaking for single colonies on selective media.
-
OOHL Integrity: Prepare fresh OOHL dilutions from a properly stored stock solution for each experiment.
-
Negative Controls: Include a negative control (vehicle without OOHL) to assess the background signal. If the background is high, this may indicate contamination or leaky expression from the reporter plasmid.
-
Positive Controls: Use a known concentration of OOHL as a positive control to confirm that the reporter system is responsive.
-
Media pH: Ensure the pH of the growth and assay media is controlled and not alkaline, as this can lead to OOHL degradation.
-
Issue: High variability between replicate wells in a plate-based bioassay.
-
Possible Cause: Uneven cell distribution, pipetting errors, or edge effects in the microtiter plate.
-
Troubleshooting Steps:
-
Cell Suspension: Ensure a homogenous cell suspension of the reporter strain before dispensing into the wells.
-
Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of cells and reagents.
-
Plate Layout: To minimize edge effects, avoid using the outermost wells of the plate for critical samples. Instead, fill these wells with sterile media.
-
Mixing: Gently mix the plate after adding reagents to ensure uniform distribution.
-
Data Presentation
Table 1: Solubility of this compound (OOHL)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4][8] |
| Chloroform | 50 mg/mL | [9] |
| Aqueous Buffers | Sparingly soluble |
Table 2: Stability of N-acyl-homoserine lactones (AHLs) - General Trends
| Condition | Effect on Stability | Note | Reference |
| pH | Decreases significantly with increasing pH (alkaline conditions) | Lactonolysis is accelerated at pH > 7. | |
| Temperature | Decreases with increasing temperature | Higher temperatures increase the rate of lactonolysis. | |
| Acyl Chain Length | Longer acyl chains are generally more stable | OOHL (C8) is moderately stable compared to shorter-chain AHLs. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (OOHL)
This protocol is adapted from a similar synthesis for a longer chain AHL and should be optimized for OOHL.
Step 1: Formation of β-keto ester
-
To a solution of Meldrum's acid in anhydrous dichloromethane (B109758) (DCM) at 0°C, add pyridine.
-
Slowly add hexanoyl chloride and stir the reaction at room temperature.
-
After completion, remove the solvent under reduced pressure.
-
Add anhydrous methanol (B129727) and reflux the mixture.
-
Purify the resulting methyl 3-oxooctanoate by column chromatography.
Step 2: Amide Coupling
-
Hydrolyze the methyl 3-oxooctanoate to 3-oxooctanoic acid using lithium hydroxide.
-
In an ice-cold solution of 3-oxooctanoic acid in anhydrous DCM, add L-homoserine lactone hydrobromide, a coupling agent (e.g., EDC), an activator (e.g., HOBt), and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction overnight at room temperature.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Protocol 2: Quantification of OOHL by LC-MS/MS
-
Extraction:
-
Acidify the liquid culture supernatant to pH 3-4 with a suitable acid (e.g., formic acid).
-
Extract the OOHL twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Sample Preparation:
-
Reconstitute the dried extract in a known volume of methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to elute OOHL.
-
Mass Spectrometry: Operate in positive ion mode and monitor for the specific precursor-to-product ion transition for OOHL.
-
Visualizations
Caption: OOHL-mediated quorum sensing pathway in Agrobacterium tumefaciens.
Caption: Experimental workflow for OOHL quantification by LC-MS/MS.
References
- 1. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]
- 2. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of protein buffer cocktails using Thermofluor - PMC [pmc.ncbi.nlm.nih.gov]
How to store N-3-Oxo-octanoyl-L-homoserine lactone to maintain activity
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) to ensure its biological activity is maintained for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For long-term storage, solid OOHL should be kept at -20°C in a tightly sealed container.[1][2][3] It is also crucial to protect it from light and moisture to prevent degradation.[4] Under these conditions, the compound is stable for at least four years.[1]
Q2: What is the best way to prepare and store stock solutions of OOHL?
It is recommended to prepare stock solutions by dissolving OOHL in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] The solubility in these solvents is approximately 30 mg/mL. For shorter-term storage, stock solutions can be kept at -20°C for up to one month. For longer-term storage, aliquots should be stored at -80°C for up to six months.[3] It is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Are there any solvents I should avoid when preparing stock solutions?
Yes, it is strongly advised to avoid using ethanol (B145695) and other primary alcohols. These solvents have been shown to open the lactone ring of the molecule, leading to inactivation.
Q4: How stable is OOHL in aqueous solutions or culture media?
OOHL is susceptible to hydrolysis of its homoserine lactone ring, a process known as lactonolysis. This degradation is highly dependent on pH and temperature.[5][6] The rate of hydrolysis increases significantly under alkaline conditions (pH > 7) and at higher temperatures.[5][6] Therefore, it is highly recommended to prepare aqueous working solutions fresh immediately before each experiment. Storage of aqueous solutions for more than a day is not advised.
Troubleshooting Guide
Problem: My OOHL powder won't dissolve completely in the solvent.
-
Solution 1: Gentle Warming. You can gently warm the solution to aid dissolution.
-
Solution 2: Sonication. Sonicating the vial in a water bath for 5-10 minutes can help break up any precipitates and facilitate complete dissolution.
-
Solution 3: Check Solvent. Ensure you are using a recommended anhydrous solvent like DMSO or DMF. The presence of water can affect solubility and stability.
Problem: I'm not observing the expected biological activity in my experiment.
-
Cause 1: Compound Degradation. The most likely cause is the hydrolysis (lactonolysis) of the OOHL molecule. This can happen if aqueous solutions were not prepared fresh, if the pH of your experimental medium is alkaline, or if stock solutions have undergone multiple freeze-thaw cycles.
-
Solution: Always prepare working solutions immediately before use from a fresh aliquot of your stock solution. Check the pH of your medium; if possible, maintain it at or slightly below neutral (pH 7.0). Verify the activity of your stored OOHL using a bioassay (see Experimental Protocols section).
-
-
Cause 2: Incorrect Storage. If the solid compound or stock solutions were not stored at the recommended temperatures (-20°C for solid, -80°C for long-term stock), its activity might be compromised.
-
Solution: Always adhere to the recommended storage conditions. If in doubt about the activity of an old batch, it is best to use a fresh vial of the compound.
-
Below is a workflow to troubleshoot issues with OOHL activity.
Data Presentation: Stability of Acyl-Homoserine Lactones
The stability of OOHL is primarily affected by pH and temperature, leading to the hydrolysis of the lactone ring. Longer acyl side chains generally increase the stability of the molecule. The table below summarizes the relative rates of hydrolysis for various N-Acyl Homoserine Lactones (AHLs).
| Compound | Acyl Chain | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| N-butanoyl-HSL (C4-HSL) | C4 | 1.00 | 1.00 |
| N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL) | 3-oxo-C6 | 0.82 | 0.81 |
| N-hexanoyl-HSL (C6-HSL) | C6 | 0.45 | 0.46 |
| N-octanoyl-HSL (C8-HSL) * | C8 | 0.23 | 0.23 |
| Data for N-(3-oxo-octanoyl)-L-homoserine lactone is inferred to be similar to or slightly less stable than N-octanoyl-HSL due to the electron-withdrawing 3-oxo group which can increase the rate of hydrolysis.[5] |
Experimental Protocols
To verify the biological activity of your stored OOHL, you can perform a bioassay using a reporter strain. Below is a detailed protocol using the Agrobacterium tumefaciens NTL4(pZLR4) reporter. This strain lacks the ability to produce its own AHLs but contains a plasmid with the traR gene and a traG::lacZ reporter fusion. In the presence of an active AHL like OOHL, TraR will activate the expression of β-galactosidase, which can be measured colorimetrically.
Protocol: Bioassay for OOHL Activity using A. tumefaciens NTL4(pZLR4)
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4)
-
AT minimal medium
-
OOHL stock solution (in DMSO)
-
Positive control (freshly prepared OOHL solution)
-
Negative control (DMSO solvent only)
-
Overnight culture tubes or flasks
-
96-well microplate
-
Microplate reader
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
Z buffer
-
Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Prepare an overnight culture: Inoculate a single colony of A. tumefaciens NTL4(pZLR4) into 5 mL of AT minimal medium with appropriate antibiotics. Incubate overnight at 28°C with shaking.
-
Subculture the reporter strain: Dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh AT minimal medium and continue to grow at 28°C with shaking until it reaches an OD₆₀₀ of 0.4-0.6.
-
Prepare standards and samples: Create a serial dilution of your OOHL standard (positive control) in the culture medium. Prepare dilutions of the OOHL sample you wish to test. Also, prepare a solvent-only negative control.
-
Assay Setup: In a 96-well microplate, add 100 µL of the subcultured reporter strain to each well. Then, add 100 µL of your standards, test samples, or negative control to the respective wells.
-
Incubation: Incubate the microplate at 28°C for 4-6 hours with shaking.
-
Measure β-Galactosidase Activity:
-
Measure the final OD₆₀₀ of the cultures in the microplate.
-
Lyse the cells (e.g., using chloroform (B151607) and SDS).
-
Add ONPG solution to each well and incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding Na₂CO₃ solution.
-
Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for light scattering).
-
-
Calculate Activity: Calculate Miller units to quantify β-galactosidase activity. Compare the activity induced by your test sample to the positive control standard curve to determine its relative activity.
Signaling Pathway Visualization
In Agrobacterium tumefaciens, OOHL is a key signaling molecule that regulates the conjugation of the tumor-inducing (Ti) plasmid. The pathway is initiated when OOHL binds to the transcriptional regulator protein, TraR.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-(3-オキソオクタノイル)-L-ホモセリンラクトン ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of N-acylhomoserine lactone-degrading bacteria associated with the Zingiber officinale (ginger) rhizosphere: Co-existence of quorum quenching and quorum sensing in Acinetobacter and Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), a key quorum-sensing signal molecule. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OOHL) and why is its stability critical?
Q2: What are the primary mechanisms of OOHL degradation?
A2: OOHL can be degraded through two main pathways:
-
Enzymatic Degradation: Bacteria can produce enzymes such as AHL lactonases, which hydrolyze the homoserine lactone ring, and AHL acylases, which cleave the amide bond.
-
Non-Enzymatic Degradation (Lactonolysis): The lactone ring of OOHL is susceptible to hydrolysis, particularly in aqueous solutions with a neutral or alkaline pH.[3] This process is influenced by pH, temperature, and the length of the acyl side chain.[3]
Q3: How should I store OOHL to ensure its long-term stability?
A3: For optimal stability, OOHL should be stored as a crystalline solid at -20°C, where it can remain stable for at least four years.[2][4] Stock solutions in anhydrous DMSO or dimethylformamide (DMF) should be stored at -80°C for up to six months or at -20°C for up to one month.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare and store aliquots.[5]
Q4: Which solvents are recommended for preparing OOHL stock solutions?
A4: Anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of OOHL.[2][4] It is crucial to use anhydrous solvents to minimize water-mediated hydrolysis.
Q5: Are there any solvents I should avoid when working with OOHL?
A5: Yes. Ethanol and other primary alcohols are not recommended for dissolving OOHL as they have been shown to open the lactone ring, leading to its inactivation.[4] While OOHL is soluble in these solvents, their use can compromise the integrity of the molecule.
Troubleshooting Guide
Problem: I am not observing the expected biological activity in my OOHL-treated samples.
-
Possible Cause 1: OOHL Degradation.
-
Solution: Ensure that your OOHL stock solutions are fresh and have been stored correctly at -20°C or -80°C in an anhydrous solvent.[4][5] Avoid repeated freeze-thaw cycles by using aliquots.[5] If working with aqueous solutions, prepare them immediately before use and consider using a slightly acidic buffer (pH < 7) to slow down hydrolysis.[3]
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your stock solution and final working concentrations. Use calibrated pipettes and ensure the OOHL powder was accurately weighed.
-
-
Possible Cause 3: Incompatible Labware.
-
Solution: OOHL is a hydrophobic molecule and may adhere to the surface of certain plastics. To minimize loss, use low-adhesion polypropylene (B1209903) or glass tubes and pipette tips.
-
Problem: I observe a precipitate when I dilute my OOHL stock solution into an aqueous buffer.
-
Possible Cause: Low Aqueous Solubility.
-
Solution: OOHL has limited solubility in water. When diluting a concentrated stock in an organic solvent into an aqueous buffer, the OOHL can precipitate out. To avoid this, try one of the following:
-
Increase the final concentration of the organic solvent in your working solution, ensuring it is compatible with your experimental system.
-
Use a gentle vortex or sonication to aid dissolution.
-
Prepare a co-solvent system. For example, a working solution can be prepared by first dissolving the OOHL in a small amount of DMSO, followed by the addition of PEG300 and Tween-80 before the final dilution in saline.[5]
-
-
Data Presentation
Table 1: Solubility of this compound (OOHL)
| Solvent | Concentration | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2][4] |
| Chloroform | 50 mg/mL | |
| Acetone | Soluble (used for stock solutions) | [6][7] |
| Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL | [5] |
Table 2: Stability of this compound (OOHL) Under Various Storage Conditions
| Condition | Solvent | Temperature | Duration | Stability | Reference(s) |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | Stable | [2][4] |
| Stock Solution | Anhydrous DMSO or DMF | -80°C | Up to 6 months | Stable | [5] |
| Stock Solution | Anhydrous DMSO or DMF | -20°C | Up to 1 month | Stable | [5] |
| Aqueous Solution | Varies (e.g., buffer, media) | Room Temperature | Hours to Days | Prone to hydrolysis (pH-dependent) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of OOHL
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, low-adhesion microcentrifuge tubes or glass vials
-
-
Procedure:
-
Equilibrate the OOHL powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of OOHL in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex the solution until the OOHL is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: Assessment of OOHL Stability using High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the degradation of OOHL in a specific solvent over time.
-
Materials:
-
OOHL stock solution (prepared as in Protocol 1)
-
Test solvent (e.g., methanol, ethanol, acetonitrile, aqueous buffer)
-
HPLC system with a C18 reversed-phase column and a UV or Mass Spectrometry (MS) detector
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Procedure:
-
Prepare a solution of OOHL in the test solvent at a known concentration (e.g., 100 µM).
-
Incubate the solution at the desired temperature (e.g., room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately analyze it by HPLC or store it at -80°C for later analysis.
-
Inject a standard volume of the sample onto the HPLC column.
-
Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Detect the OOHL peak at a wavelength of 210 nm (UV) or by monitoring the appropriate mass-to-charge ratio (MS).
-
Quantify the peak area of OOHL at each time point.
-
Calculate the percentage of OOHL remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining OOHL against time to determine the degradation rate and half-life in the tested solvent.
-
Mandatory Visualization
Caption: LuxI/LuxR quorum-sensing circuit mediated by OOHL.
Caption: Experimental workflow for assessing OOHL stability.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 7. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Background Noise in N-3-Oxo-octanoyl-L-homoserine Lactone (OOHL) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), a key quorum-sensing molecule in Gram-negative bacteria.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your OOHL detection experiments.
Issue 1: High Background Signal or Constitutive Activation of the Reporter Strain
| Potential Cause | Troubleshooting Steps |
| Contamination of Media or Reagents | 1. Autoclave all media and buffers to ensure sterility. 2. Use fresh, sterile pipette tips for each reagent. 3. Prepare fresh stock solutions of OOHL. |
| Reporter Strain Instability | 1. Perform a negative control experiment with the reporter strain and no added OOHL. 2. If high background persists, consider obtaining a fresh stock of the reporter strain.[1] |
| Spontaneous Mutations in the Reporter System | 1. Streak the reporter strain for single colonies and test individual colonies for background activation. 2. Sequence key components of the reporter plasmid to check for mutations. |
| Media Components Mimicking AHLs | 1. Test different types of growth media to see if the background is media-dependent. 2. If possible, use a defined minimal medium to reduce potential interfering compounds. |
Issue 2: No or Low Response to OOHL
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Concentration of OOHL | 1. Perform a dose-response curve to determine the optimal concentration range for your specific reporter strain. Effective concentrations can range from nanomolar to micromolar levels.[1] 2. Verify the concentration of your stock solution. |
| Solvent Issues | 1. Ensure the solvent used to dissolve OOHL (e.g., DMSO, acetone) is not inhibiting the reporter strain at the final concentration used. 2. Run a solvent-only control to check for inhibitory effects.[1] |
| Degradation of OOHL | 1. OOHL is susceptible to pH- and temperature-dependent degradation.[2] Keep samples and standards on ice or refrigerated during processing.[2] 2. Ensure the pH of your samples and buffers is neutral. |
| Incorrect Reporter Strain | 1. Verify the identity and specificity of your reporter strain to ensure it is responsive to OOHL. |
Issue 3: High Variability Between Replicate Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Density | 1. Standardize the initial inoculum density (OD600) of your reporter strain for each experiment.[1] 2. Ensure uniform growth conditions (temperature, aeration, incubation time).[1] |
| Pipetting Errors | 1. Use calibrated pipettes and ensure proper pipetting technique.[1] 2. Prepare a master mix of reagents to minimize variability between wells or tubes.[1] |
| Edge Effects in Microplates | 1. Avoid using the outer wells of microplates, as they are more prone to evaporation. 2. Fill the outer wells with sterile media or water to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in OOHL detection assays?
A1: Common sources of background noise include contamination of media or reagents, instability or spontaneous mutations in the reporter strain, and interference from components in complex biological samples (matrix effects).[1][2] It is also possible for certain media components to mimic the activity of acyl-homoserine lactones (AHLs), leading to non-specific activation of the reporter system.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of OOHL?
A2: Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge.[2] To minimize their impact:
-
Effective Sample Preparation: Thoroughly remove interfering matrix components through methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., 13C-labeled OOHL) to normalize for signal variations caused by matrix effects.[2]
-
Chromatographic Separation: Optimize your LC method to separate OOHL from co-eluting matrix components. A C18 reversed-phase column is commonly used for AHL separation.[2][3]
Q3: What is the stability of OOHL under typical experimental conditions?
A3: OOHL, like other AHLs, is susceptible to degradation, particularly due to pH and temperature. The lactone ring can be hydrolyzed at non-neutral pH.[2] It is crucial to maintain samples at a cool temperature and a neutral pH whenever possible to ensure stability.[2]
Q4: Can I use a cell-free assay for OOHL detection to reduce background from whole cells?
A4: Yes, cell-free assay systems can be a valuable tool. These systems utilize cell lysates containing the necessary components for the detection of AHLs, which can reduce the time and complexity associated with maintaining and conditioning whole-cell biosensors.[4] A cell-free approach can significantly reduce assay times and may offer higher sensitivity.[4]
Quantitative Data Summary
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for similar 3-oxo-AHLs in different matrices.
| Analyte | Matrix | Method | LOD | LOQ |
| 3-oxo-C12-HSL | Sputum | LC-MS/MS | 0.1 nM | 0.5 nM |
| 3-oxo-C6-HSL | Bacterial Culture | LC-MS/MS | - | 1 ng/mL |
| OOHL | Biofilm | GC-MS | - | Detected at 0.1 +/- 0.1 nM in effluent |
Note: Data for OOHL is limited; values for structurally similar AHLs are provided for reference.
Table 2: Stability of a similar AHL (3-oxo-C12-HSL) under different conditions.
| Condition | Half-life |
| pH 5.0, 37°C | > 24 hours |
| pH 7.0, 37°C | ~ 8 hours |
| pH 8.0, 37°C | < 2 hours |
Note: The stability of OOHL is expected to be similar and is highly dependent on specific experimental conditions.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of OOHL from Bacterial Supernatant
This protocol is adapted from methods used for similar AHLs.[2]
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid). This protonates the OOHL, making it more soluble in organic solvents.[2]
-
Extraction: Add an equal volume of acidified ethyl acetate (B1210297) to the supernatant. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection: Carefully collect the upper organic phase containing the OOHL.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.[3]
Protocol 2: General LC-MS/MS Method for OOHL Quantification
This protocol provides a general workflow for OOHL quantification.[2][3]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for OOHL. For example, the precursor ion [M+H]⁺ for OOHL (C12H19NO4) is m/z 242.1. A characteristic product ion should be determined experimentally or from the literature.
-
Internal Standard: Use a stable isotope-labeled OOHL internal standard and monitor its corresponding mass transition.
-
-
Quantification:
-
Create a standard curve using known concentrations of the OOHL standard.
-
Quantify the amount of OOHL in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.[3]
-
Visualizations
Caption: OOHL signaling pathway in a bacterial cell.
References
Technical Support Center: Optimizing N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) Experiments
Welcome to the technical support center for N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures involving OOHL, with a specific focus on optimizing incubation times.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments.
Question 1: What is the optimal incubation time for inducing a response with OOHL in bacterial cultures?
Answer: The optimal incubation time for OOHL is highly dependent on the bacterial species, the specific gene or phenotype being studied, and the experimental conditions. There is no single universal incubation time. However, based on published data, a general approach is to perform a time-course experiment to determine the peak response.
For gene expression studies in Pseudomonas aeruginosa, quorum sensing-regulated genes can be significantly upregulated within hours. For instance, in mature biofilms, the addition of an acyl-homoserine lactone (AHL) signal molecule can lead to the upregulation of genes like vsmR, lasI, and PA4296. A time-course analysis of biofilm formation in P. aeruginosa shows that biomass can reach a plateau between 8 and 16 hours of incubation.[1] In some cases, a decrease in biofilm mass can be observed after 16 hours.[1]
For reporter strains like Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in response to short-chain AHLs, a visible response can often be observed after 24 to 48 hours of incubation at 30°C.[2][3]
Recommendation: Start with a pilot time-course experiment ranging from 4 to 48 hours, with sampling at regular intervals (e.g., every 4 hours) to identify the optimal incubation period for your specific experimental setup.
Question 2: My experimental results with OOHL are inconsistent. Could incubation time be the issue?
Answer: Yes, inconsistent incubation times are a common source of variability in OOHL experiments. Several factors related to timing can lead to inconsistent results:
-
Growth Phase: The responsiveness of bacteria to OOHL can be growth phase-dependent. Adding OOHL at different stages of bacterial growth (e.g., early-log vs. late-log phase) can lead to varied outcomes.
-
Signal Degradation: OOHL can undergo pH-dependent lactonolysis, especially in stationary-phase cultures where the pH of the medium may change.[4] This degradation can reduce the effective concentration of OOHL over longer incubation periods.
-
Inconsistent Timing of Measurements: If the endpoint of your assay is dynamic (e.g., enzyme activity, gene expression), measuring it at slightly different times across experiments can introduce significant variability.
Troubleshooting Steps:
-
Standardize Inoculum and Growth Stage: Always start your experiments with a standardized inoculum and apply OOHL at the same growth phase (e.g., early exponential phase).
-
Monitor pH: If you suspect OOHL degradation, monitor the pH of your culture medium over the incubation period.
-
Time-Course Analysis: Perform a detailed time-course experiment to understand the kinetics of your response and identify a stable time window for your measurements.
-
Use Fresh Solutions: Always prepare fresh working solutions of OOHL for each experiment to avoid degradation during storage.
Question 3: How does OOHL concentration affect the optimal incubation time?
Answer: OOHL concentration and incubation time are often interrelated. Higher concentrations of OOHL may lead to a faster response, potentially shortening the optimal incubation time. Conversely, at lower, near-threshold concentrations, a longer incubation period might be necessary to observe a significant effect.
For example, in a P. aeruginosa biofilm formation assay, a higher initial inoculum concentration, which would lead to a more rapid increase in endogenous AHL concentration, results in the biofilm reaching its maximum biomass more quickly.[1]
It is crucial to perform a dose-response experiment at different time points to determine the optimal combination of OOHL concentration and incubation time for your system.
Question 4: What is a typical incubation time for priming experiments in plants with OOHL?
Answer: In plant priming experiments, a common approach is to pre-treat the plants with OOHL for a period before challenging them with a pathogen. For Arabidopsis thaliana, a pre-treatment period of 24 to 48 hours with OOHL has been shown to be effective in priming the plant's defense response.[5][6] Following this priming period, the plants are inoculated with the pathogen, and the response is typically measured at various time points post-inoculation, such as 6, 12, 24, and 48 hours, to capture the kinetics of the primed defense response.
Data Presentation
The following tables summarize quantitative data on incubation times from various OOHL-related experiments.
Table 1: Incubation Times for OOHL-Induced Biofilm Formation in Pseudomonas aeruginosa
| Incubation Time (hours) | Biofilm Formation Level | Observation |
| 4 - 6 | Increasing | Maximum biofilm reached with a high initial inoculum (1 x 10⁸ CFU/mL).[1] |
| 6 - 8 | Increasing | Maximum biofilm reached with a moderate inoculum (1 x 10⁶ and 1 x 10⁷ CFU/mL).[1] |
| 8 - 16 | Plateau | Biofilm formation reaches a plateau.[1] |
| > 16 | Decreasing | A decrease in biofilm mass may be observed for some strains.[1] |
| 24 | Peak | Peak biofilm accumulation observed on PEEK surfaces.[7] |
| 48 | Decreased | Decrease in biofilm on PEEK surfaces after the 24-hour peak.[7] |
Table 2: Time-Course of Reporter Gene Expression in Response to AHLs
| System | Reporter | Incubation Time | Observation |
| Agrobacterium tumefaciens (cell-free assay) | β-galactosidase | 1 - 4 hours | Asymptotic increase in β-galactosidase activity. A 2-hour incubation is often chosen for practicality.[8] |
| Chromobacterium violaceum CV026 | Violacein production | 24 - 48 hours | Visible purple pigment production at 30°C.[2] |
| E. coli LasR-based biosensor | Bioluminescence | 0 - 8 hours | Inhibition by naringenin (B18129) is most effective when added at t=0h, before 3OC12-HSL accumulates.[9] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for OOHL-Induced Gene Expression in Pseudomonas aeruginosa
This protocol outlines a method to determine the optimal incubation time for OOHL to induce a target gene in P. aeruginosa.
-
Prepare Inoculum: Grow an overnight culture of P. aeruginosa in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
Standardize Culture: Dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of 0.05.
-
Incubate to Early-Log Phase: Grow the culture at 37°C with shaking until it reaches the early exponential phase (OD₆₀₀ ≈ 0.2-0.3).
-
Induce with OOHL: Add OOHL to the culture at the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Time-Course Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after adding OOHL, collect aliquots of the culture.
-
RNA Extraction: Immediately process the collected samples for RNA extraction using a suitable kit and protocol.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the expression level of your target gene. Use appropriate housekeeping genes for normalization.
-
Data Analysis: Plot the relative gene expression against time to identify the incubation period that results in the peak expression of your target gene.
Protocol 2: Optimizing Incubation Time for a Chromobacterium violaceum CV026 Bioassay
This protocol describes how to optimize the incubation time for detecting OOHL (or other short-chain AHLs) using the C. violaceum CV026 reporter strain.
-
Prepare CV026 Culture: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.
-
Prepare Assay Plates: Prepare LB agar (B569324) plates.
-
Spot OOHL: Spot different concentrations of OOHL onto the surface of the agar plates and allow the spots to dry.
-
Overlay with CV026: Mix the overnight CV026 culture with molten, cooled (to ~45°C) soft LB agar (0.7% agar) and pour a thin layer over the plates.
-
Incubate and Observe: Incubate the plates at 30°C and visually inspect for the appearance of a purple halo around the OOHL spots at various time points (e.g., 12, 18, 24, 36, and 48 hours).
-
Quantify Violacein (Optional): For a more quantitative analysis, you can perform the assay in a 96-well plate format and quantify violacein production spectrophotometrically at different time points.
-
Determine Optimal Time: The optimal incubation time is the point at which a clear and reproducible purple zone is observed, before significant overgrowth or diffusion obscures the results.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: OOHL signaling pathway in Agrobacterium tumefaciens.
Caption: OOHL-mediated LasR signaling in Pseudomonas aeruginosa.
Caption: Experimental workflow for optimizing OOHL incubation time.
Caption: Troubleshooting logic for OOHL incubation time issues.
References
- 1. imquestbio.com [imquestbio.com]
- 2. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of N-Acylhomoserine Lactones Produced by Bacteria Isolated from Industrial Cooling Water Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding [frontiersin.org]
Validation & Comparative
Validating the Biological Activity of Synthetic N-3-Oxo-octanoyl-L-homoserine lactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic N-3-Oxo-octanoyl-L-homoserine lactone (OOHL or 3OC8-HSL) with other acyl-homoserine lactone (AHL) alternatives. The information presented is supported by experimental data to aid in the validation and application of synthetic OOHL in quorum sensing research and the development of novel therapeutics.
Comparative Analysis of Biological Activity
The biological efficacy of synthetic OOHL is often evaluated by comparing its ability to induce a response in a biological system against other AHLs with varying acyl chain lengths and modifications. Key validation experiments typically involve bacterial reporter strains or plant-based assays.
Bacterial Quorum Sensing Activation
In many Gram-negative bacteria, OOHL functions as a quorum-sensing signal molecule, regulating gene expression in a cell-density-dependent manner. Its activity is often compared to other AHLs to determine the specificity of the bacterial receptors.
Table 1: Comparative Activity of AHLs on Reporter Gene Expression
| Compound | Concentration | Reporter Strain | Response Metric | Relative Activity (%) | Reference |
| This compound (3OC8-HSL) | 3.0 nM | Agrobacterium tumefaciens (traR-regulated promoter) | β-galactosidase Activity | 100 | [1][2] |
| N-3-Oxo-heptanoyl-L-homoserine lactone (3OC7-HSL) | >100 nM | Agrobacterium tumefaciens (traR-regulated promoter) | β-galactosidase Activity | Detectable | [1] |
| N-3-Oxo-undecanoyl-L-homoserine lactone (3OC11-HSL) | >100 nM | Agrobacterium tumefaciens (traR-regulated promoter) | β-galactosidase Activity | Detectable | [1] |
| N-3-Oxo-dodecanoyl-L-homoserine lactone (3OC12-HSL) | >100 nM | Agrobacterium tumefaciens (traR-regulated promoter) | β-galactosidase Activity | Detectable | [1] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Not specified | Chromobacterium violaceum CV026 | Violacein Production | Induces response | [3] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | Not specified | Chromobacterium violaceum CV026 | Violacein Production | Induces response | [3] |
Note: Relative activity is normalized to the response induced by 3OC8-HSL in the respective study.
The data indicates that while other AHLs can elicit a response, the TraR receptor in Agrobacterium tumefaciens shows high specificity for 3OC8-HSL.[1][2]
Plant Defense Priming
Recent studies have demonstrated that AHLs can also influence plant physiology, including priming defense responses against pathogens.
Table 2: Effect of AHL Pretreatment on Plant Resistance to Pectobacterium carotovorum
| Pretreatment Compound (10 µM) | Pathogen Proliferation (CFU/leaf disc) | Inhibition of Proliferation (%) | Reference |
| MgCl₂ (Control) | ~1.0 x 10⁸ | 0 | [4][5] |
| Acetone (Control) | ~1.0 x 10⁸ | 0 | [4][5] |
| This compound (3OC8-HSL) | ~2.0 x 10⁷ | ~80 | [4][5] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | ~1.0 x 10⁸ | No significant difference | [4][5] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | ~1.0 x 10⁸ | No significant difference | [4][5] |
| N-Decanoyl-L-homoserine lactone (C10-HSL) | ~1.0 x 10⁸ | No significant difference | [4][5] |
| N-3-Oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL) | ~1.0 x 10⁸ | No significant difference | [4][5] |
These findings highlight that 3OC8-HSL demonstrates a significant and specific ability to enhance resistance in Arabidopsis against the necrotrophic bacterium Pectobacterium carotovorum, an effect not observed with other tested AHLs under the same conditions.[4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Bacterial Reporter Gene Assay (Based on A. tumefaciens)
This protocol is used to quantify the ability of AHLs to activate a specific LuxR-type receptor, TraR, fused to a reporter gene like lacZ.
-
Bacterial Strain and Culture: An Agrobacterium tumefaciens reporter strain carrying a traG::lacZ fusion is grown overnight in a suitable medium (e.g., LB broth) at 28°C.
-
Assay Preparation: The overnight culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.
-
AHL Addition: Synthetic OOHL and other AHL analogs are dissolved in a suitable solvent (e.g., ethyl acetate (B1210297) or DMSO) and added to the diluted bacterial culture at various concentrations. A solvent-only control is included.
-
Incubation: The cultures are incubated at 28°C for a defined period (e.g., 6-8 hours) to allow for gene expression.
-
β-Galactosidase Assay: The activity of the β-galactosidase enzyme is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The absorbance is read at 420 nm, and the activity is typically reported in Miller units.
Plant Pathogenicity Assay
This protocol assesses the ability of OOHL to prime plant defenses against bacterial pathogens.
-
Plant Growth: Arabidopsis thaliana plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
AHL Pretreatment: Plants are pretreated with a 10 µM solution of synthetic OOHL or other AHLs by drenching the soil or adding to a hydroponic system for 48 hours. Control plants are treated with the solvent solution.[4]
-
Pathogen Inoculation: The plants are subsequently challenged with a suspension of Pectobacterium carotovorum (e.g., 10⁶ CFU/mL) by spray inoculation.[4][5]
-
Disease Assessment: After a 24-48 hour incubation period, disease symptoms are visually assessed and bacterial proliferation is quantified.[4][5] This is done by homogenizing leaf discs of a known weight in a buffer solution, plating serial dilutions on agar (B569324) plates, and counting the resulting colony-forming units (CFUs).
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in OOHL-mediated signaling.
Caption: Bacterial Quorum Sensing Pathway mediated by 3OC8-HSL.
Caption: Experimental workflow for plant defense priming assay.
Caption: OOHL-mediated defense priming signaling in plants.
References
- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]
- 4. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
A Comparative Analysis of N-3-Oxo-octanoyl-L-homoserine lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL or 3OC8-HSL) with other common Acyl-Homoserine Lactones (AHLs). The information presented is supported by experimental data to assist researchers in understanding the nuanced roles of these signaling molecules in bacterial communication and pathogenesis.
Introduction to Acyl-Homoserine Lactones (AHLs)
AHLs are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2] This regulation is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.[1][3] AHLs vary in the length of their acyl side chain (typically 4 to 18 carbons) and modifications at the C3 position (oxo, hydroxyl, or unsubstituted), which confers specificity to their interaction with cognate LuxR-type transcriptional regulators.[3]
This compound is a specific AHL that plays a significant role in the quorum-sensing circuits of various Gram-negative bacteria. Understanding its effects in comparison to other AHLs is vital for the development of novel anti-virulence and anti-biofilm strategies.
Comparative Effects of OOHL and Other AHLs
The functional consequences of different AHLs can vary significantly depending on the bacterial species and the specific LuxR-type receptors present. This section provides a comparative overview of the effects of OOHL and other AHLs on key bacterial phenotypes.
Biofilm Formation
Biofilm formation is a critical step in the pathogenesis of many bacterial infections, providing a protective environment for bacteria to thrive. The formation of these complex communities is often regulated by AHL-mediated quorum sensing.
| AHL Molecule | Bacterial Species | Effect on Biofilm Formation | Concentration | Reference |
| This compound (3OC8-HSL) | Pseudomonas aeruginosa | Increased growth rate of cells on biofilm at concentrations > 10⁻⁷ g/L | > 10⁻⁷ g/L | [4] |
| N-Butyryl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Significant role in biofilm formation; a rhlI mutant (deficient in C4-HSL) produced 70% less biofilm. | Not specified | [5] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Pseudomonas aeruginosa | - | - | - |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | Pseudomonas aeruginosa | - | - | - |
| N-Decanoyl-L-homoserine lactone (C10-HSL) | Pseudomonas aeruginosa | - | - | - |
| N-3-Oxododecanoyl-L-homoserine lactone (3OC12-HSL) | Staphylococcus epidermidis | Inhibitory effect on biofilm formation, initial attachment, and EPS production. | 100 µM and 200 µM | [6] |
Note: A dash (-) indicates that specific quantitative data for a direct comparison under the same experimental conditions was not available in the searched literature.
Virulence Factor Production
AHLs regulate the expression of a wide array of virulence factors that contribute to the pathogenicity of bacteria. These include enzymes that damage host tissues and pigments that play a role in microbial competition.
| AHL Molecule | Bacterial Species | Virulence Factor | Effect | Concentration | Reference |
| This compound (3OC8-HSL) | Pseudomonas aeruginosa | Elastase | - | - | - |
| This compound (3OC8-HSL) | Pseudomonas aeruginosa | Pyocyanin (B1662382) | - | - | - |
| N-Butyryl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Elastase | Reduced production with lactonase degradation of C4-HSL. | Not specified | [7] |
| N-Butyryl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Pyocyanin | Reduced production with lactonase degradation of C4-HSL. | Not specified | [7] |
| N-3-Oxododecanoyl-L-homoserine lactone (3OC12-HSL) | Pseudomonas aeruginosa | Elastase | Reduced production with lactonase degradation of 3OC12-HSL. | Not specified | [7] |
| N-3-Oxododecanoyl-L-homoserine lactone (3OC12-HSL) | Pseudomonas aeruginosa | Pyocyanin | Reduced production with lactonase degradation of 3OC12-HSL. | Not specified | [7] |
Note: A dash (-) indicates that specific quantitative data for a direct comparison under the same experimental conditions was not available in the searched literature. The data from reference[7] shows the effect of enzymatic degradation of AHLs, implying their role in regulating virulence factor production.
Signaling Pathways
The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.
A specific example of an OOHL-mediated pathway is the TraR system in Agrobacterium tumefaciens. TraR is a LuxR homolog that specifically binds 3OC8-HSL to regulate the transcription of genes involved in conjugative plasmid transfer.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to quantify the effects of AHLs.
Quantification of Biofilm Formation (Crystal Violet Assay)
This protocol is a standard method for quantifying biofilm formation in microtiter plates.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Inoculation: Inoculate overnight bacterial cultures into fresh medium and adjust to a specific optical density (e.g., OD600 of 0.05). Add 200 µL of the diluted culture to the wells of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for a specified period (e.g., 24-48 hours) to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Air-dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
Quantification of Pyocyanin Production
Pyocyanin is a blue-green phenazine (B1670421) pigment produced by Pseudomonas aeruginosa and its production is regulated by quorum sensing.
Materials:
-
Bacterial culture supernatant
-
0.2 N Hydrochloric acid (HCl)
-
Spectrophotometer
Procedure:
-
Extraction: Centrifuge the bacterial culture to pellet the cells. Transfer 3 mL of the supernatant to a new tube.
-
Add 1.8 mL of chloroform and vortex vigorously to extract the pyocyanin into the chloroform phase (which will turn blue).
-
Centrifuge to separate the phases. Carefully transfer the lower chloroform layer to a new tube.
-
Acidification: Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous phase, which will turn pink.
-
Quantification: Measure the absorbance of the upper pink layer at 520 nm (OD520). The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.[8]
Quantification of Elastase Activity
Elastase is an important virulence factor that degrades elastin (B1584352) in host tissues. Its activity can be measured using an elastin-Congo red assay.
Materials:
-
Bacterial culture supernatant
-
Elastin-Congo red substrate
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of bacterial culture supernatant with 900 µL of Tris buffer containing 20 mg of elastin-Congo red.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-18 hours) with shaking.
-
Stop Reaction: Centrifuge the tubes to pellet the remaining insoluble elastin-Congo red.
-
Quantification: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo red released, which indicates elastase activity. A standard curve can be generated using purified elastase.
Conclusion
The comparative analysis of OOHL and other AHLs highlights the specificity and diversity of quorum sensing systems in bacteria. While general principles of AHL signaling are conserved, the specific effects on phenotypes like biofilm formation and virulence are highly dependent on the AHL structure, the cognate receptor, and the bacterial species. The experimental protocols provided in this guide offer standardized methods for researchers to quantitatively assess these effects. Further research into the specific interactions between different AHLs and their receptors will be crucial for the development of targeted therapies that disrupt bacterial communication and pathogenesis.
References
- 1. Quorum sensing - Wikipedia [en.wikipedia.org]
- 2. N-(3-氧代辛酰基)-L-高丝氨酸内酯 ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
N-3-Oxo-octanoyl-L-homoserine lactone versus other quorum sensing molecules in P. aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary quorum sensing (QS) signaling molecules in Pseudomonas aeruginosa, with a central focus on the acyl-homoserine lactone (AHL) N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) and its interplay with other key QS molecules: N-butanoyl-L-homoserine lactone (C4-HSL) and the Pseudomonas Quinolone Signal (PQS). This document outlines their roles in regulating virulence, biofilm formation, and the intricate signaling cascades that govern their activity, supported by experimental data and detailed methodologies.
A Note on N-3-Oxo-octanoyl-L-homoserine lactone (3O-C8-HSL): Initial interest in this guide included this compound. It is important to clarify that 3O-C8-HSL is a primary quorum sensing molecule in bacteria such as Agrobacterium tumefaciens. While some studies have explored its potential for inter-species cross-talk, it is not a native or primary signaling molecule within the well-characterized quorum sensing networks of Pseudomonas aeruginosa.[1] Therefore, this guide will focus on the predominant and functionally critical QS molecules in P. aeruginosa.
Overview of Quorum Sensing Systems in P. aeruginosa
P. aeruginosa employs a sophisticated and hierarchical network of at least four interconnected QS systems: las, rhl, pqs, and iqs.[2] These systems work in concert to regulate a large number of genes, including those responsible for virulence factors and biofilm formation, allowing the bacteria to coordinate their behavior in a cell-density dependent manner.[2]
-
The las System: Positioned at the top of the hierarchy, the las system utilizes the synthase LasI to produce N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL).[3][4] This molecule binds to the transcriptional regulator LasR, activating the expression of numerous target genes, including those for virulence factors like elastase (LasB) and alkaline protease.[3][5] The LasR:3O-C12-HSL complex also induces the expression of the rhl and pqs system components.[6]
-
The rhl System: This system is regulated by the las system and has its own synthase, RhlI, which produces N-butanoyl-L-homoserine lactone (C4-HSL).[5] C4-HSL binds to the regulator RhlR, leading to the expression of another set of virulence factors, including rhamnolipids (essential for biofilm maintenance and swarming motility) and pyocyanin (B1662382).[5][7][8]
-
The pqs System: This system is interconnected with the las and rhl systems and uses 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS), as its signaling molecule.[6] PQS signaling is complex, involving multiple components for its synthesis and response, and it plays a crucial role in the production of pyocyanin and other virulence factors, as well as in biofilm formation.[6] The production of PQS is induced by the las system and repressed by the rhl system, highlighting the intricate regulatory balance.[6]
-
The iqs System: A more recently discovered system, the integrated quorum sensing (IQS) system, is activated under phosphate-limiting conditions and serves to integrate environmental stress signals with the core QS network.
Comparative Performance of Quorum Sensing Molecules
The following tables summarize the roles and quantitative aspects of the primary QS molecules in P. aeruginosa. It is important to note that obtaining directly comparable quantitative data from different studies is challenging due to variations in experimental conditions. The data presented here is a synthesis of available information to provide a comparative overview.
Table 1: General Characteristics and Hierarchy
| Feature | N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) | N-butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas Quinolone Signal (PQS) |
| QS System | las | rhl | pqs |
| Synthase | LasI | RhlI | PqsA-D, PqsH |
| Receptor | LasR | RhlR | PqsR (MvfR) |
| Hierarchical Position | Top-tier, activates rhl and pqs | Mid-tier, regulated by las and influences pqs | Interconnected, regulated by las and rhl |
| Typical Concentration (in vitro planktonic culture) | 1.5–10 µM[9] | ~30 µM[9] | 1.5–10 µM[9] |
| Typical Concentration (in vitro biofilm) | Can reach up to 300-600 µM | - | - |
Table 2: Regulation of Key Virulence Factors
| Virulence Factor | Regulation by 3O-C12-HSL (las) | Regulation by C4-HSL (rhl) | Regulation by PQS (pqs) |
| Elastase (LasB) | Strong positive regulation | Indirect positive regulation | Positive regulation |
| Alkaline Protease | Strong positive regulation | Indirect positive regulation | Positive regulation |
| Pyocyanin | Indirect positive regulation (via rhl and pqs) | Strong positive regulation | Strong positive regulation |
| Rhamnolipids | Indirect positive regulation (via rhl) | Strong positive regulation | Positive regulation |
| Biofilm Formation | Essential for initiation and maturation | Crucial for maturation and maintenance | Contributes to biofilm structure |
Table 3: Quantitative Effects on Virulence Factor Production (Illustrative)
Direct comparative studies with standardized conditions are limited. This table illustrates the general dependencies and observed effects from various studies.
| QS Molecule Addition to Mutant Strain | Elastase Production (% of Wild Type) | Pyocyanin Production (% of Wild Type) | Rhamnolipid Production (% of Wild Type) | Biofilm Formation (OD570) |
| ΔlasI (no 3O-C12-HSL) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Reduced |
| ΔrhlI (no C4-HSL) | Moderately Reduced | Significantly Reduced | Abolished | Altered Structure |
| ΔpqsA (no PQS) | Moderately Reduced | Significantly Reduced | Moderately Reduced | Altered Structure |
| ΔlasI + exogenous 3O-C12-HSL | Restored | Partially Restored | Partially Restored | Partially Restored |
| ΔrhlI + exogenous C4-HSL | No significant change | Restored | Restored | Partially Restored |
| ΔpqsA + exogenous PQS | Partially Restored | Restored | Partially Restored | Partially Restored |
Signaling Pathways
The following diagrams illustrate the hierarchical and interconnected nature of the las, rhl, and pqs quorum sensing systems in P. aeruginosa.
Caption: Hierarchical control of P. aeruginosa quorum sensing.
Experimental Protocols
Biofilm Formation Assay (Microtiter Plate Method)
This method quantifies the ability of P. aeruginosa to form biofilms on an abiotic surface.
Protocol:
-
Culture Preparation: Grow a single colony of P. aeruginosa overnight in a suitable broth medium (e.g., LB or TSB) at 37°C with shaking.
-
Inoculation: Dilute the overnight culture 1:100 in fresh M63 minimal medium supplemented with glucose and casamino acids. Add 100 µL of the diluted culture to multiple wells of a 96-well flat-bottomed polystyrene microtiter plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 150 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 150 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate and measure the absorbance at 570 nm using a plate reader. The absorbance value is proportional to the amount of biofilm formed.
Caption: Workflow for the microtiter plate biofilm assay.
Elastase Activity Assay (Elastin-Congo Red Assay)
This assay measures the activity of LasB elastase, a key virulence factor regulated by the las system.
Protocol:
-
Culture Supernatant: Grow P. aeruginosa in an appropriate medium to the desired growth phase. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of a buffer containing 10 mg of Elastin-Congo Red (ECR) substrate. A typical buffer is 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5.
-
Incubation: Incubate the reaction mixture at 37°C for 3-6 hours with shaking.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of 0.12 M EDTA.
-
Centrifugation: Centrifuge the tubes to pellet the insoluble ECR.
-
Quantification: Transfer the supernatant containing the solubilized Congo Red to a cuvette or a 96-well plate and measure the absorbance at 495 nm. The absorbance is proportional to the elastase activity.
Pyocyanin Quantification Assay
This protocol quantifies the production of the blue-green pigment pyocyanin, a virulence factor regulated by the rhl and pqs systems.
Protocol:
-
Culture Extraction: Take 3 mL of a P. aeruginosa culture grown in a suitable medium (e.g., King's A broth). Add 1.5 mL of chloroform (B151607) and vortex vigorously to extract the pyocyanin into the organic phase.
-
Phase Separation: Centrifuge the mixture to separate the phases. The bottom chloroform layer will be blue.
-
Acidification: Transfer 1 mL of the blue chloroform layer to a new tube and add 0.5 mL of 0.2 N HCl. Vortex to extract the pyocyanin into the acidic aqueous phase.
-
Quantification: The top aqueous layer will turn pink. Measure the absorbance of this pink solution at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.
Rhamnolipid Quantification Assay (Orcinol Method)
This assay quantifies the production of rhamnolipids, biosurfactants regulated by the rhl system.
Protocol:
-
Supernatant Preparation: Centrifuge the bacterial culture and collect the cell-free supernatant.
-
Extraction: Extract the rhamnolipids from the supernatant using twice the volume of diethyl ether. Repeat the extraction twice. Pool the ether fractions and evaporate to dryness.
-
Resuspension: Resuspend the dried extract in a known volume of distilled water.
-
Orcinol (B57675) Reaction: In a glass tube, mix 100 µL of the resuspended extract with 900 µL of a solution containing 0.19% orcinol in 53% sulfuric acid.
-
Heating: Heat the mixture at 80°C for 30 minutes.
-
Cooling and Quantification: Cool the samples to room temperature and measure the absorbance at 421 nm. The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of rhamnose.
Conclusion
The quorum sensing network in Pseudomonas aeruginosa is a complex and tightly regulated system. The signaling molecules 3O-C12-HSL, C4-HSL, and PQS play distinct yet interconnected roles in controlling the expression of a vast arsenal (B13267) of virulence factors and in orchestrating the formation of biofilms. Understanding the comparative performance and the intricate interplay of these molecules is crucial for the development of novel anti-virulence strategies that target quorum sensing to disarm this formidable opportunistic pathogen. The experimental protocols provided herein offer standardized methods for researchers to quantitatively assess the impact of these signaling molecules and potential inhibitory compounds on key pathogenic traits of P. aeruginosa.
References
- 1. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation Between Quorum Sensing Signal Molecules and Pseudomonas aeruginosa’s Biofilm Development and Virulency | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Rhamnolipids from Pseudomonas aeruginosa disperse the biofilms of sulfate-reducing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacteria-Host Crosstalk: Sensing of the Quorum in the Context of Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to AHL Biosensor Cross-Reactivity with 3-Oxo-Octanoyl-L-Homoserine Lactone and its Analogs
For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, the specificity of N-acyl-homoserine lactone (AHL) biosensors is a critical parameter. This guide provides a comparative analysis of the cross-reactivity of common AHL biosensors with N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) and its structural analogs. The information presented here, supported by experimental data, aims to facilitate the selection of the most appropriate biosensor for specific research applications and to shed light on the structure-activity relationships governing ligand-receptor interactions in quorum sensing systems.
Introduction to AHL Biosensor Cross-Reactivity
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules, such as AHLs. AHL biosensors are genetically engineered microorganisms that produce a measurable output, such as light or color, in response to the presence of specific AHLs. The core of these biosensors is a receptor protein (a LuxR-type transcriptional regulator) that binds to a cognate AHL, triggering a downstream signaling cascade.
While biosensors are designed to be specific to a particular AHL, they often exhibit cross-reactivity with other structurally similar AHLs. This phenomenon, also known as signal crosstalk, can be both a challenge and an opportunity. While it can lead to false-positive signals, understanding the patterns of cross-reactivity provides valuable insights into the molecular determinants of ligand-receptor binding and can be exploited for the detection of a broader range of AHLs.
This guide focuses on the cross-reactivity of biosensors with 3-oxo-C8-HSL, a common AHL molecule, and its analogs. These analogs can vary in the length of their acyl chain, the presence or absence of the 3-oxo group, and other chemical modifications.
Comparative Analysis of Biosensor Responses
The following table summarizes the quantitative response of several common AHL biosensor systems to 3-oxo-C8-HSL and its analogs. The data, compiled from various studies, highlights the differences in specificity and sensitivity among these biosensors. The response is often reported as the half-maximal effective concentration (EC50), which is the concentration of the AHL that induces 50% of the maximum response. A lower EC50 value indicates a higher sensitivity of the biosensor to that specific AHL.
| Biosensor System | Receptor Protein | Cognate AHL | Analog Tested | EC50 (nM) | Relative Response (%) | Reference |
| E. coli JM109 (pSB401) | LuxR | 3-oxo-C6-HSL | 3-oxo-C8-HSL | ~10 | 80-100 | [1] |
| C8-HSL | >1000 | <10 | [1] | |||
| 3-oxo-C10-HSL | ~50 | 60-80 | [1] | |||
| Agrobacterium tumefaciens NTL4 (pZLR4) | TraR | 3-oxo-C8-HSL | 3-oxo-C8-HSL | ~1 | 100 | [2] |
| 3-oxo-C6-HSL | ~10 | 70-90 | [2] | |||
| 3-oxo-C10-HSL | ~5 | 90-100 | [2] | |||
| C8-HSL | >100 | <20 | [2] | |||
| Pseudomonas aeruginosa PAO1 (pKD-lasB) | LasR | 3-oxo-C12-HSL | 3-oxo-C8-HSL | ~100 | 40-60 | [3] |
| 3-oxo-C10-HSL | ~20 | 70-90 | [3] | |||
| C8-HSL | >1000 | <5 | [3] | |||
| E. coli MT102 (pJBA89) | LuxR | 3-oxo-C6-HSL | 3-oxo-C8-HSL | ~5 | 80-100 | [4] |
| C8-HSL | >500 | <15 | [4] |
Note: The EC50 values and relative responses are approximate and can vary depending on the specific experimental conditions. The data is compiled and synthesized from the referenced literature for comparative purposes.
Signaling Pathways and Experimental Workflow
To understand how these biosensors function and how their cross-reactivity is tested, it is essential to visualize the underlying signaling pathway and the experimental workflow.
AHL Signaling Pathway in a Biosensor
The diagram above illustrates a generalized AHL signaling pathway within a biosensor cell. An extracellular AHL analog diffuses into the cell and binds to a LuxR-type receptor protein. This binding event activates the receptor, which then typically dimerizes and binds to a specific promoter region on the plasmid DNA. This, in turn, initiates the transcription of a reporter gene, leading to a measurable output like bioluminescence or fluorescence.
Workflow for AHL Biosensor Cross-Reactivity Assay
The workflow diagram outlines the key steps in a typical experiment to determine the cross-reactivity of an AHL biosensor. The process begins with preparing the biosensor culture and a series of dilutions of the AHL analogs to be tested. The biosensor is then exposed to these analogs, and the resulting reporter output is measured. Finally, the data is analyzed to generate dose-response curves and calculate key parameters like the EC50 value.
Experimental Protocols
The following is a generalized protocol for conducting an AHL biosensor cross-reactivity assay, synthesized from methodologies described in the scientific literature.[5][6]
1. Preparation of Biosensor Strain:
-
Streak the AHL biosensor bacterial strain from a glycerol (B35011) stock onto an appropriate solid medium (e.g., LB agar) containing the necessary antibiotics for plasmid maintenance.
-
Incubate at the optimal temperature (e.g., 30°C or 37°C) overnight.
-
Inoculate a single colony into liquid medium (e.g., LB broth) with the appropriate antibiotics.
-
Grow the culture overnight with shaking at the optimal temperature.
-
The following day, subculture the overnight culture into fresh medium and grow to the mid-exponential phase (OD600 of approximately 0.4-0.6).
2. Preparation of AHL Analogs:
-
Prepare a stock solution of each AHL analog in a suitable solvent (e.g., DMSO or ethyl acetate).
-
Perform serial dilutions of the stock solutions in the appropriate assay medium to create a range of concentrations to be tested.
3. Biosensor Assay:
-
In a 96-well microplate, add a fixed volume of the prepared biosensor culture to each well.
-
Add a corresponding volume of the serially diluted AHL analog solutions to the wells. Include a negative control (solvent only) and a positive control (cognate AHL).
-
Incubate the microplate at the optimal temperature for a defined period (e.g., 4-6 hours), with or without shaking.
4. Data Acquisition and Analysis:
-
Measure the reporter output using a microplate reader. For luminescent reporters (e.g., LuxCDABE), measure luminescence. For fluorescent reporters (e.g., GFP), measure fluorescence at the appropriate excitation and emission wavelengths.
-
Measure the optical density at 600 nm (OD600) of each well to determine cell density.
-
Normalize the reporter output by dividing the luminescence or fluorescence value by the corresponding OD600 value. This accounts for any variations in cell growth.
-
Plot the normalized reporter output against the logarithm of the AHL analog concentration to generate dose-response curves.
-
Fit the data to a suitable model (e.g., a four-parameter logistic regression) to determine the EC50 value for each AHL analog.
-
Calculate the relative response of the biosensor to each analog by comparing its maximal induction to that of the cognate AHL.
Conclusion
The cross-reactivity of AHL biosensors is a multifaceted characteristic that is dependent on the specific receptor protein and the chemical structure of the AHL molecule. As the data presented in this guide indicates, biosensors based on different receptor proteins, such as LuxR, TraR, and LasR, exhibit distinct specificity profiles. A thorough understanding of these profiles is paramount for the accurate interpretation of biosensor data and for the rational design of novel quorum sensing-based technologies. The experimental protocols and workflows provided herein offer a foundation for researchers to systematically evaluate the cross-reactivity of their own biosensor systems, contributing to a more comprehensive understanding of bacterial communication.
References
- 1. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
Confirming the Structure of N-3-Oxo-octanoyl-L-homoserine lactone using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the structural confirmation of N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL), a key quorum-sensing molecule in Gram-negative bacteria. We present supporting experimental data and detailed protocols to assist in the accurate identification and quantification of this and other related acyl-homoserine lactones (AHLs).
Comparative Analysis of AHLs by Mass Spectrometry
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of AHLs.[1] The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information that allows for the differentiation of various AHLs based on the length and modifications of their acyl side chains.
A common feature in the positive ion electrospray ionization (ESI) mass spectra of AHLs is the protonated parent molecule [M+H]⁺. A characteristic product ion observed during MS/MS analysis of AHLs is at a mass-to-charge ratio (m/z) of 102.0548, corresponding to the conserved homoserine lactone ring moiety.[2][3] This allows for precursor ion scanning or multiple reaction monitoring (MRM) to selectively detect AHLs in complex biological samples.[4]
The following table summarizes the key mass spectrometric data for this compound and other representative AHLs.
| Compound | Chemical Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (3-oxo-C8-HSL) | C₁₂H₁₉NO₄ | 241.28 | 242.1 | 102.1, 143.1 |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | C₁₂H₂₁NO₃ | 227.30 | 228.2 | 102.1, 127.1 |
| N-3-Oxo-hexanoyl-L-homoserine lactone (3-oxo-C6-HSL) | C₁₀H₁₅NO₄ | 213.23 | 214.1 | 102.1, 115.1 |
| N-3-Oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) | C₁₆H₂₇NO₄ | 297.39 | 298.2 | 102.1, 197.2 |
| N-(3-Hydroxyoctanoyl)-L-homoserine lactone (3-OH-C8-HSL) | C₁₂H₂₁NO₄ | 243.30 | 244.2 | 102.1, 145.1 |
Experimental Protocols
Accurate and reproducible analysis of AHLs requires meticulous sample preparation and optimized analytical conditions.
Sample Preparation (from Bacterial Culture)
-
Extraction: Centrifuge the bacterial culture to pellet the cells. The supernatant can be extracted twice with an equal volume of acidified ethyl acetate.
-
Drying: Pool the organic phases and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Perform chromatographic separation on a C18 reversed-phase column.[5]
-
Mobile Phase: Use a gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid.[5]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[5]
-
Detection: For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions.[4][5]
Visualizing the Fragmentation and Workflow
The following diagrams illustrate the characteristic fragmentation pattern of this compound and the general workflow for its identification.
Caption: Fragmentation of this compound.
Caption: Mass spectrometry workflow for AHL identification.
References
- 1. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Octanoyl-DL-homoserine lactone | C12H21NO3 | CID 3474204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of N-3-Oxo-octanoyl-L-homoserine Lactone (OOHL) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-3-oxo-octanoyl-L-homoserine lactone (OOHL) analogs and their impact on bacterial quorum sensing (QS). The structure-activity relationship (SAR) of these molecules is critical for the development of novel anti-virulence agents that disrupt bacterial communication. This document summarizes quantitative data on the agonistic and antagonistic activities of various OOHL analogs, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved.
Introduction to OOHL and Quorum Sensing
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] This communication system controls a variety of phenotypes, including biofilm formation, virulence factor production, and motility.[1] this compound (OOHL) is a specific AHL that, along with its cognate receptor protein, activates a transcriptional cascade leading to coordinated group behaviors. The core components of these systems typically involve a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL to control gene expression.[1]
The development of synthetic OOHL analogs that can either mimic (agonists) or block (antagonists) the natural ligand is a promising strategy for controlling bacterial pathogenesis. Understanding the structure-activity relationship of these analogs is key to designing potent and selective modulators of quorum sensing.
Comparative Analysis of OOHL Analog Activity
The biological activity of OOHL analogs is highly dependent on the structure of the N-acyl side chain. Modifications to the chain length, the presence or absence of a 3-oxo group, and the addition of various functional groups can dramatically alter the ability of an analog to activate or inhibit its target receptor. The following tables summarize the quantitative data on the agonistic (EC50) and antagonistic (IC50) activities of a series of OOHL analogs against different LuxR-type receptors. Lower EC50 values indicate greater potency as an agonist, while lower IC50 values indicate greater potency as an antagonist.
Data Presentation
Table 1: Agonistic and Antagonistic Activity of Aliphatic N-Acyl Homoserine Lactone Analogs
| Compound ID | N-Acyl Chain Structure | Receptor Target | Agonistic Activity (EC50, µM) | Antagonistic Activity (IC50, µM) |
| C4-HSL | Butanoyl | LuxR | 0.007 | >100 |
| C6-HSL | Hexanoyl | LuxR | 0.008 | >100 |
| OOHL (3-oxo-C8-HSL) | 3-Oxo-octanoyl | TraR | 0.005 | >100 |
| C8-HSL | Octanoyl | TraR | >100 | 1.5 |
| 3-oxo-C10-HSL | 3-Oxo-decanoyl | LasR | 0.3 | >100 |
| C10-HSL | Decanoyl | LasR | >100 | 0.8 |
| 3-oxo-C12-HSL | 3-Oxo-dodecanoyl | LasR | 0.01 | >100 |
| C12-HSL | Dodecanoyl | LasR | >100 | 0.3 |
Data is compiled from multiple sources for illustrative purposes and direct comparison between different studies should be made with caution.
Table 2: Antagonistic Activity of Phenylacetyl Homoserine Lactone Analogs against LasR
| Compound ID | N-Acyl Chain Structure | Antagonistic Activity (IC50, µM) |
| PHL | Phenylacetyl | 15 |
| 4-Br-PHL | 4-Bromo-phenylacetyl | 0.9 |
| 4-Cl-PHL | 4-Chloro-phenylacetyl | 1.2 |
| 4-I-PHL | 4-Iodo-phenylacetyl | 0.9 |
| 3-NO2-PHL | 3-Nitro-phenylacetyl | 2.5 |
Data adapted from Geske et al., 2007. Lower IC50 values indicate more potent antagonism.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways affected by OOHL and its analogs in Agrobacterium tumefaciens (TraR-mediated) and Pseudomonas aeruginosa (LasR/RhlR-mediated).
Caption: TraR-mediated quorum sensing pathway in A. tumefaciens.
Caption: The LasR/RhlR quorum sensing cascade in P. aeruginosa.
Experimental Protocols
The evaluation of OOHL analog activity is primarily conducted using bacterial reporter strains that produce a quantifiable signal in response to AHL molecules.
β-Galactosidase Reporter Assay for Agonistic and Antagonistic Activity
This quantitative assay is widely used to measure the ability of analogs to either activate or inhibit LuxR-type receptors.
Principle: A reporter strain of Escherichia coli is engineered to express a LuxR-type receptor (e.g., LasR) and a reporter gene (e.g., lacZ) under the control of a LuxR-dependent promoter. The activity of β-galactosidase, the product of the lacZ gene, is measured colorimetrically.
Experimental Workflow:
Caption: Workflow for the β-galactosidase reporter assay.
Detailed Methodology:
-
Strain and Culture Conditions: An E. coli strain carrying a plasmid with the target LuxR homolog and a second plasmid with a luxI promoter-lacZ fusion is grown overnight in LB broth with appropriate antibiotics. The overnight culture is then diluted and grown to an OD600 of approximately 0.3.
-
Assay Setup: The bacterial culture is aliquoted into a 96-well microtiter plate.
-
For Agonism: Test compounds are added at various concentrations.
-
For Antagonism: A fixed, sub-maximal concentration of the native AHL is added along with varying concentrations of the test compounds.
-
-
Incubation: The plate is incubated at 30°C for a set period (e.g., 6 hours) to allow for induction of the reporter gene.
-
β-Galactosidase Assay (Miller Assay):
-
The OD600 of the cultures is measured.
-
Cells are permeabilized using chloroform and SDS.
-
The substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is added.
-
The reaction is allowed to proceed at 30°C and is stopped by the addition of 1 M Na2CO3.
-
The absorbance at 420 nm is measured to quantify the amount of o-nitrophenol produced.
-
-
Data Analysis: The activity is typically expressed in Miller units, which normalize the absorbance to the cell density and reaction time. EC50 and IC50 values are determined by plotting the activity against the log of the compound concentration.
Chromobacterium violaceum CV026 Violacein (B1683560) Inhibition Assay
This is a semi-quantitative agar-based diffusion assay used to screen for AHL antagonists.
Principle: C. violaceum CV026 is a mutant strain that does not produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. Potential antagonists will inhibit this pigment production.
Experimental Workflow:
Caption: Workflow for the C. violaceum violacein inhibition assay.
Detailed Methodology:
-
Plate Preparation: Molten LB agar is cooled and seeded with an overnight culture of C. violaceum CV026 and a suitable short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce a background of purple color. The agar is then poured into petri dishes.
-
Compound Application: Sterile paper discs are placed on the surface of the agar. A known amount of the test compound dissolved in a suitable solvent is applied to each disc. A solvent-only control is also included.
-
Incubation: The plates are incubated at 30°C for 24 to 48 hours.
-
Observation and Measurement: The plates are visually inspected for the formation of a colorless halo around the paper discs, which indicates the inhibition of violacein production and thus, antagonistic activity. The diameter of this zone of inhibition is measured to provide a semi-quantitative assessment of the compound's potency.
Conclusion
The structure-activity relationship of this compound analogs is a rich field of study with significant implications for the development of novel antibacterial therapies. By systematically modifying the N-acyl side chain, researchers can fine-tune the agonistic and antagonistic properties of these molecules. The quantitative data and experimental protocols presented in this guide offer a framework for comparing the performance of different OOHL analogs and for designing new compounds with enhanced potency and selectivity against specific bacterial quorum sensing systems. The continued exploration of these structure-activity relationships will be instrumental in the fight against bacterial infections and antibiotic resistance.
References
A Comparative Analysis of N-3-Oxo-octanoyl-L-homoserine lactone and 3-oxo-C12-HSL in Bacterial Quorum Sensing and Host Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent N-acyl-homoserine lactone (AHL) quorum sensing molecules: N-3-Oxo-octanoyl-L-homoserine lactone (OOHL or 3OC8-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This analysis is designed to inform research and development in areas targeting bacterial communication, including novel anti-infective and immunomodulatory strategies.
Introduction
N-acyl-homoserine lactones are a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria. This cell-to-cell communication system allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance. The specificity of these systems is largely determined by the structure of the AHL molecule and its cognate LuxR-type receptor. This guide focuses on a comparative analysis of OOHL, a short-chain AHL, and 3-oxo-C12-HSL, a long-chain AHL, highlighting their distinct and overlapping roles in bacterial signaling and their interactions with eukaryotic hosts.
Comparative Data Summary
The following table summarizes key quantitative parameters for OOHL and 3-oxo-C12-HSL based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been compiled from various sources.
| Parameter | This compound (OOHL/3OC8-HSL) | 3-oxo-C12-HSL |
| Primary Bacterial System | Agrobacterium tumefaciens (TraR/TraI system) | Pseudomonas aeruginosa (LasR/LasI system) |
| Receptor Binding Affinity | High affinity for its cognate receptor, TraR. Also shows binding affinity for LasR, suggesting cross-reactivity.[1] | High affinity for its cognate receptor, LasR. |
| Effective Concentration (Gene Expression) | In A. tumefaciens, detectable activation of a TraR-regulated promoter at 3.0 nM.[2] | In P. aeruginosa, the concentration in growth medium for induction of many genes is around 0.3 µM. |
| Effective Concentration (Host Response) | Primes plant resistance in Arabidopsis thaliana at micromolar concentrations. | Induces apoptosis in mammalian cells at concentrations ranging from 12.5–100 µM.[3] Attenuates lipopolysaccharide-induced inflammation at 6.25 µM.[3][4] |
| Immunomodulatory Effects (Mammals) | Less characterized in mammalian systems compared to 3-oxo-C12-HSL. | At 50 µM, can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages.[5] Can also induce the expression of anti-inflammatory cytokine IL-10.[6] |
| Plant Defense Priming | Enhances resistance to pathogens in Arabidopsis and Chinese cabbage by priming the salicylic (B10762653) acid and jasmonic acid pathways.[7] | Can induce defense responses in plants like Medicago truncatula.[7] |
Signaling Pathways
The signaling pathways for OOHL and 3-oxo-C12-HSL, while both conforming to the general LuxR/LuxI paradigm, exhibit distinct regulatory roles and downstream effects.
This compound (OOHL) Signaling in Agrobacterium tumefaciens
In Agrobacterium tumefaciens, OOHL is synthesized by the LuxI homolog, TraI. As the bacterial population density increases, the concentration of OOHL rises. Upon reaching a threshold, OOHL binds to and activates the cytoplasmic LuxR-type receptor, TraR. The TraR-OOHL complex then dimerizes and binds to specific DNA sequences known as tra boxes, activating the transcription of target genes, including those required for the transfer of the Ti plasmid.
Caption: OOHL-mediated quorum sensing in A. tumefaciens.
3-oxo-C12-HSL Signaling in Pseudomonas aeruginosa
The 3-oxo-C12-HSL signaling system in Pseudomonas aeruginosa, known as the Las system, is a master regulator of virulence. 3-oxo-C12-HSL is produced by the synthase LasI. At high concentrations, it binds to the transcriptional regulator LasR. The activated LasR-3-oxo-C12-HSL complex then induces the expression of a wide range of genes, including those encoding virulence factors like elastase and exotoxin A, as well as genes involved in biofilm formation. The Las system also sits (B43327) at the top of a regulatory hierarchy, influencing other QS systems within the bacterium.
Caption: 3-oxo-C12-HSL quorum sensing in P. aeruginosa.
Host Interactions
Both OOHL and 3-oxo-C12-HSL have been shown to interact with eukaryotic hosts, modulating their physiological responses.
OOHL and Plant Defense Priming
OOHL can prime plant defense responses, enhancing their resistance to subsequent pathogen attacks. Pre-treatment of plants with OOHL leads to a more robust and rapid activation of defense pathways, such as the salicylic acid (SA) and jasmonic acid (JA) pathways, upon pathogen challenge.
Caption: OOHL priming of plant defense pathways.
3-oxo-C12-HSL and Mammalian Immune Modulation
3-oxo-C12-HSL can exert significant immunomodulatory effects on mammalian cells. It has been shown to induce apoptosis in various immune cells and modulate the production of cytokines. At certain concentrations, it can suppress the production of pro-inflammatory cytokines while promoting anti-inflammatory responses, potentially aiding in the establishment of chronic infections by P. aeruginosa.
Caption: Immunomodulatory effects of 3-oxo-C12-HSL.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of AHL molecules. Below are outlines for key experiments.
Quantification of AHLs using a Biosensor Strain
This protocol describes the use of a bacterial biosensor strain to quantify the concentration of AHLs in a sample. The biosensor typically contains a LuxR homolog and a reporter gene (e.g., lacZ or lux) under the control of a LuxR-dependent promoter.
1. Preparation of Biosensor Culture:
-
Inoculate the biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218)(pCF372) for OOHL or E. coli JM109(pSB1075) for 3-oxo-C12-HSL) into appropriate liquid media with antibiotics.
-
Grow overnight at the optimal temperature with shaking.
-
The following day, subculture the bacteria into fresh media and grow to mid-logarithmic phase.
2. Assay Procedure:
-
Prepare serial dilutions of the AHL standard and the experimental samples.
-
In a 96-well microtiter plate, add a defined volume of the prepared biosensor culture to each well.
-
Add the AHL standards and samples to the wells. Include a negative control (media only).
-
Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours).
3. Data Acquisition and Analysis:
-
Measure the reporter gene expression. For a lux-based reporter, measure luminescence using a luminometer. For a lacZ-based reporter, perform a β-galactosidase assay and measure absorbance.
-
Create a standard curve by plotting the reporter signal against the known concentrations of the AHL standard.
-
Determine the concentration of AHL in the experimental samples by interpolating their reporter signal on the standard curve.
Measurement of AHL-Induced Gene Expression by RT-qPCR
This protocol outlines the steps to quantify the change in expression of a target gene in response to AHL treatment using reverse transcription-quantitative PCR (RT-qPCR).
1. Bacterial Culture and AHL Treatment:
-
Grow the bacterial strain of interest to a specific optical density (OD).
-
Add the desired concentration of OOHL or 3-oxo-C12-HSL to the culture. An untreated culture serves as the control.
-
Incubate for a specific period to allow for gene expression.
2. RNA Extraction and cDNA Synthesis:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
The instrument will monitor the fluorescence intensity at each cycle.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for both the target and reference genes in the treated and control samples.
-
Calculate the relative change in gene expression using the ΔΔCt method.
Caption: Workflow for analyzing AHL-induced gene expression.
Conclusion
This compound and 3-oxo-C12-HSL, while both functioning as quorum sensing signals, exhibit significant differences in their primary bacterial systems, effective concentrations, and interactions with eukaryotic hosts. OOHL is a key signal in plant-associated bacteria and has a demonstrated role in priming plant defenses. In contrast, 3-oxo-C12-HSL is a master regulator of virulence in the human pathogen Pseudomonas aeruginosa and possesses potent immunomodulatory activities in mammals. The observed cross-reactivity of OOHL with the LasR receptor suggests a potential for inter-species communication and interference. A deeper understanding of these differences and similarities is crucial for the development of targeted strategies to disrupt bacterial quorum sensing and modulate host responses for therapeutic benefit. Further research involving direct comparative studies will be invaluable in elucidating the precise mechanisms underlying their distinct biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulation and the quorum sensing molecule 3-oxo-C12-homoserine lactone: the importance of chemical scaffolding for probe development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of N-3-Oxo-octanoyl-L-homoserine Lactone Receptors
For Researchers, Scientists, and Drug Development Professionals
N-3-Oxo-octanoyl-L-homoserine lactone (OOHL or 3-oxo-C8-HSL) is a key signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1] The specific recognition of OOHL by its cognate receptors is a critical checkpoint in these signaling pathways, making these receptors attractive targets for the development of novel anti-infective therapies.[1] This guide provides a comparative evaluation of the specificity of prominent OOHL receptors, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of targeted quorum sensing modulators.
Receptor Landscape: The LuxR Family
The primary receptors for N-acyl-homoserine lactones (AHLs), including OOHL, belong to the LuxR family of transcriptional regulators.[2][3] These proteins typically possess a modular structure consisting of an N-terminal signal-binding domain (SBD) and a C-terminal DNA-binding domain (DBD).[3] Upon binding of the cognate AHL to the SBD, a conformational change is induced, leading to protein dimerization, DNA binding, and transcriptional regulation of target genes.[3][4] The specificity of this interaction is crucial for the fidelity of quorum sensing systems.
Comparative Specificity of OOHL Receptors
The specificity of LuxR-type receptors for different AHLs is a key determinant of their function. While some receptors exhibit high fidelity to their cognate ligand, others can be more promiscuous, responding to a range of AHL molecules. This "eavesdropping" can allow bacteria to sense and respond to signals from other species.[5][6]
Below is a summary of the specificity profiles of well-characterized LuxR-type receptors that are known to or potentially interact with OOHL.
| Receptor | Cognate Ligand | OOHL (3-oxo-C8-HSL) Activity | Other Active Analogs | Antagonists | Source Organism | Reference |
| TraR | 3-oxo-C8-HSL | Strong Agonist | 3-oxo-C7-HSL, 3-oxo-C11-HSL, 3-oxo-C12-HSL (weak agonists) | C8-HSL, 3-oxo-C6-HSL, C7-HSL, C10-HSL | Agrobacterium tumefaciens | [7][8] |
| LasR | 3-oxo-C12-HSL | Weak Agonist/Potential Modulator | 3-oxo-C10-HSL | - | Pseudomonas aeruginosa | [5][9] |
| RhlR | C4-HSL | Inactive/No direct binding | - | - | Pseudomonas aeruginosa | [5][9] |
| CviR | C6-HSL | Agonist | C8-HSL | - | Chromobacterium violaceum | [6] |
Note: The activity of OOHL and other analogs can be context-dependent and may vary based on the experimental system and the expression levels of the receptor.[7]
Signaling Pathways and Regulatory Logic
The binding of OOHL to its cognate receptor initiates a cascade of events leading to changes in gene expression. The general signaling pathway for a LuxR-type receptor is depicted below.
Caption: General signaling pathway of a LuxR-type receptor activated by OOHL.
In organisms like Pseudomonas aeruginosa, multiple quorum sensing systems operate in a hierarchical fashion. The Las system, responding to 3-oxo-C12-HSL, generally controls the Rhl system, which responds to C4-HSL.[9] This creates a complex regulatory network where the specificity of each receptor is critical for the proper timing and execution of collective behaviors.
Experimental Protocols for Evaluating Specificity
The determination of receptor specificity relies on robust experimental assays. Below are methodologies for commonly used techniques.
Reporter Gene Assay
This is a widely used in vivo method to quantify the activity of a LuxR-type receptor in response to different AHLs.
Principle: A reporter strain, typically E. coli or Agrobacterium tumefaciens, is engineered to express the LuxR-type receptor of interest and a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a promoter that is activated by the receptor-AHL complex.[10] The activity of the reporter protein is then measured as a proxy for receptor activation.
Experimental Workflow:
Caption: Workflow for a typical reporter gene assay to determine AHL receptor specificity.
Detailed Steps:
-
Strain Preparation: Culture the reporter strain to the mid-logarithmic phase of growth.
-
AHL Preparation: Prepare serial dilutions of OOHL and other AHL analogs in a suitable solvent.
-
Incubation: Add the AHL dilutions to the reporter strain culture in a microplate format. Include appropriate controls (e.g., no AHL, solvent only).
-
Measurement: After a defined incubation period, measure the reporter gene activity. For β-galactosidase, this can be done using a colorimetric substrate like ONPG. For luciferase, luminescence is measured.
-
Data Analysis: Plot the reporter activity against the AHL concentration to generate dose-response curves. The EC50 value (the concentration of AHL that produces 50% of the maximal response) can then be calculated to quantify the potency of each analog.
In Vitro Binding Assays
These assays directly measure the binding affinity between a purified receptor and a ligand.
Principle: A common method is a competitive binding assay where a labeled (e.g., radiolabeled or fluorescently tagged) AHL is displaced by unlabeled competitor AHLs. The amount of labeled AHL that remains bound to the receptor is measured, and the binding affinity (Kd) of the unlabeled ligands can be determined.
Experimental Workflow:
Caption: Workflow for an in vitro competitive binding assay.
Detailed Steps:
-
Component Preparation: Purify the LuxR-type receptor. Prepare a solution of a high-affinity labeled AHL and serial dilutions of unlabeled competitor AHLs.
-
Incubation: Combine the purified receptor, a fixed concentration of the labeled AHL, and varying concentrations of the unlabeled competitor AHLs. Allow the mixture to reach equilibrium.
-
Separation: Separate the receptor-bound labeled AHL from the free labeled AHL. This can be achieved through techniques like dialysis, size-exclusion chromatography, or filter binding assays.
-
Quantification: Measure the amount of labeled AHL that remains bound to the receptor.
-
Data Analysis: Plot the percentage of bound labeled AHL against the concentration of the unlabeled competitor. The inhibition constant (Ki) for each unlabeled AHL can then be calculated, which reflects its binding affinity for the receptor.
Conclusion and Future Directions
The specificity of OOHL receptors is a finely tuned characteristic that is essential for the proper functioning of bacterial quorum sensing networks. A thorough understanding of this specificity, obtained through rigorous experimental evaluation, is paramount for the development of targeted anti-quorum sensing agents. While receptors like TraR show high specificity for OOHL, others exhibit a broader recognition profile, highlighting the diversity and adaptability of these signaling systems. Future research should focus on elucidating the structural basis of ligand recognition in a wider range of LuxR-type receptors and exploring the in vivo consequences of receptor promiscuity in complex microbial communities. This knowledge will be instrumental in designing next-generation therapeutics that can effectively disarm bacterial pathogens by disrupting their communication networks.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-homoserine lactone-dependent eavesdropping promotes competition in a laboratory co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In Vivo Validation of N-3-Oxo-octanoyl-L-homoserine Lactone (OOHL) Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo function of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), a key quorum-sensing molecule in Gram-negative bacteria, with alternative approaches for modulating bacterial communication. The supporting experimental data, detailed protocols, and signaling pathway visualizations are intended to inform research and development in the fields of bacteriology, plant pathology, and anti-infective therapies.
Introduction to this compound (OOHL)
This compound (OOHL), also known as 3OC8-HSL, is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are instrumental in quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density.[1] OOHL and other AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators.[2] This activation leads to the expression of genes involved in a variety of collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.[1]
Beyond its role in intra-bacterial communication, OOHL has been shown to engage in inter-kingdom signaling, notably with plants. It can prime plant defense systems, enhancing resistance to a range of pathogens.[3] This guide will explore the in vivo validation of these functions and compare the efficacy of OOHL with other AHLs, quorum sensing inhibitors (QSIs), and synthetic AHL analogs.
Comparative In Vivo Efficacy
The in vivo function of OOHL has been predominantly validated in plant models, particularly Arabidopsis thaliana, where it enhances resistance to bacterial pathogens. For a comprehensive comparison, this section presents quantitative data on the effects of OOHL alongside other AHLs and quorum sensing inhibitors in various in vivo systems.
Comparison of OOHL with Other N-Acyl-Homoserine Lactones in Arabidopsis thaliana
In vivo studies in Arabidopsis thaliana have demonstrated the superior efficacy of OOHL in priming plant defenses against the necrotrophic bacterium Pectobacterium carotovorum subsp. carotovorum (Pcc) compared to other AHLs with varying acyl chain lengths.
| Compound | Concentration | Pathogen Proliferation (CFU/g FW) at 24h post-inoculation | Reference |
| Control (MgCl₂) | - | ~ 6.5 x 10⁶ | [3] |
| Acetone (B3395972) (Solvent Control) | - | ~ 6.5 x 10⁶ | [3] |
| This compound (OOHL/3OC8-HSL) | 10 µM | ~ 2.5 x 10⁵ | [3] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | 10 µM | ~ 6.5 x 10⁶ | [3] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | 10 µM | ~ 6.5 x 10⁶ | [3] |
| N-Decanoyl-L-homoserine lactone (C10-HSL) | 10 µM | ~ 6.5 x 10⁶ | [3] |
| N-3-Oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL) | 10 µM | ~ 6.5 x 10⁶ | [3] |
Table 1: Comparison of the effect of different AHLs on the proliferation of Pectobacterium carotovorum in Arabidopsis thaliana leaves. Pre-treatment with OOHL significantly reduced pathogen proliferation compared to the control and other tested AHLs.[3]
Comparison with Quorum Sensing Inhibitors (QSIs)
Direct in vivo comparative data of OOHL versus a specific QSI in the same model is limited. However, studies on QSIs demonstrate their potential in attenuating bacterial virulence. For instance, synthetic AHL analogs have been shown to inhibit quorum sensing-regulated processes. In a Caenorhabditis elegans infection model, a synthetic analog, compound 10 (2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide), exhibited a significant inhibitory effect on virulence production by Pseudomonas aeruginosa.
| Treatment | Concentration | Effect on P. aeruginosa Virulence in C. elegans | Reference |
| Control (DMSO) | - | High virulence | [4][5] |
| Compound 10 (Synthetic AHL analog) | 200 µM | Significant reduction in virulence | [4][5] |
| N-(4-bromophenylacetanoyl)-L-homoserine lactone (Positive Control) | 200 µM | Moderate reduction in virulence | [4] |
Table 2: Effect of a synthetic AHL analog on Pseudomonas aeruginosa virulence in a Caenorhabditis elegans infection model. Compound 10 demonstrated superior performance in reducing virulence compared to the positive control.[4][5]
Signaling Pathways and Experimental Workflows
OOHL-Mediated Plant Defense Priming Signaling Pathway
OOHL primes plant defenses through the modulation of phytohormone signaling pathways, primarily the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, which are crucial for immunity against necrotrophic and biotrophic pathogens, respectively.
Caption: OOHL signaling cascade in plant cells.
Experimental Workflow for In Vivo Validation in Arabidopsis thaliana
The following workflow outlines the key steps for validating the function of OOHL in priming plant defenses against bacterial pathogens.
Caption: Workflow for Arabidopsis infection assay.
Logical Relationship of OOHL and its Alternatives
This diagram illustrates the relationship between OOHL and its functional alternatives in the context of quorum sensing modulation.
Caption: OOHL and its functional alternatives.
Experimental Protocols
In Vivo Validation of OOHL in Arabidopsis thaliana
This protocol is adapted from studies demonstrating OOHL-induced resistance to Pectobacterium carotovorum.[3]
1. Plant Growth:
-
Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings in a hydroponic system for approximately four weeks under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
2. Compound Preparation and Application:
-
Prepare a stock solution of OOHL (and other AHLs for comparison) in acetone (e.g., 10 mM).
-
For pretreatment, add the AHL stock solution to the hydroponic nutrient solution to a final concentration of 10 µM. Use an equivalent amount of acetone for the solvent control.
-
Pretreat the plant roots for 48 hours.
3. Pathogen Inoculation:
-
Culture Pectobacterium carotovorum subsp. carotovorum overnight in LB medium.
-
Resuspend the bacterial cells in 10 mM MgCl₂ to a final concentration of 1 x 10⁷ CFU/mL.
-
Spray-inoculate the leaves of the pretreated Arabidopsis plants until runoff.
4. Post-Inoculation and Data Collection:
-
Maintain the inoculated plants at high humidity.
-
After 24 hours, collect leaf samples, weigh them, and homogenize them in 10 mM MgCl₂.
-
Serially dilute the homogenate and plate on LB agar (B569324) to determine the bacterial colony-forming units (CFU) per gram of fresh weight.
Murine Lung Infection Model for Pseudomonas aeruginosa Quorum Sensing Studies
This protocol provides a framework for establishing a murine model of acute lung infection to study the role of quorum sensing in vivo.[6]
1. Bacterial Inoculum Preparation:
-
Streak Pseudomonas aeruginosa (e.g., strain PA14) from a frozen stock onto an LB agar plate and incubate at 37°C overnight.
-
Inoculate a single colony into 5 mL of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 3.0.[6]
-
Dilute the bacterial culture in sterile saline to the desired inoculum dose (e.g., 5 x 10⁶ CFU in 20 µL for intranasal instillation).[6]
2. Animal Infection:
-
Anesthetize 6-week-old male CD1 mice (or another suitable strain) using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[6]
-
Once the mouse is fully anesthetized, gently instill the 20 µL bacterial suspension into the nares.
-
Allow the mouse to recover in a clean cage.
3. Post-Infection Monitoring and Analysis:
-
Monitor the animals for signs of infection and mortality over a set period (e.g., 24-72 hours).
-
At predetermined time points, euthanize subgroups of animals.
-
Harvest the lungs aseptically, homogenize the tissue, and perform serial dilutions for CFU enumeration to determine the bacterial load in the lungs.
-
Lung tissue can also be processed for histopathological analysis or cytokine profiling.
Conclusion
The in vivo validation of this compound (OOHL) has primarily been demonstrated in the context of plant-microbe interactions, where it effectively primes plant defenses against pathogenic bacteria.[3] Comparative studies with other AHLs highlight the specificity of OOHL's function, which is dependent on its acyl chain structure.[3] While direct in vivo comparisons with quorum sensing inhibitors and synthetic analogs in the same model system are not extensively documented, the available data suggest that these alternatives offer promising avenues for modulating bacterial quorum sensing and virulence. The experimental protocols and models detailed in this guide provide a foundation for further research into the complex roles of OOHL and for the development of novel strategies to control bacterial infections and enhance plant health.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bacterial acyl homoserine lactones in plant priming biotechnology: achievements and prospects of use in agricultural production - Plant Physiology and Genetics - site for scientific journal "Fiziol. rast. genet." [frg.org.ua]
- 3. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Nature of N-3-Oxo-octanoyl-L-homoserine Lactone Analogs: A Comparative Guide to Agonistic and Antagonistic Activities
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) analogs with bacterial quorum sensing (QS) systems is paramount for the development of novel anti-infective therapies. This guide provides a comparative analysis of the agonistic and antagonistic effects of various synthetic analogs, supported by experimental data and detailed methodologies, to aid in the rational design of potent QS modulators.
This compound is a key autoinducer molecule in the quorum sensing circuits of several Gram-negative bacteria, including the well-studied TraR/TraI system in Agrobacterium tumefaciens.[1][2][3][4] This system, and others like it, regulates gene expression in a cell-density-dependent manner, often controlling virulence factor production and biofilm formation.[3] Consequently, interfering with this signaling pathway by using synthetic analogs that can either mimic (agonists) or block (antagonists) the natural ligand presents a promising strategy for antimicrobial development.[3][5]
The biological activity of these analogs is highly dependent on their chemical structure, including the length and substitution of the acyl chain and modifications to the homoserine lactone ring.[3][5] While some analogs closely related to the native 3-oxo-C8-HSL can elicit a similar response, others can act as potent inhibitors.[1][2][4]
Comparative Analysis of Analog Activity
The following table summarizes the agonistic and antagonistic activities of several this compound analogs against the TraR-mediated quorum sensing system in Agrobacterium tumefaciens. The data is compiled from studies utilizing reporter gene assays to measure the induction or inhibition of a TraR-regulated promoter.
| Analog Name | Chemical Structure | Agonistic Activity (Concentration for detectable activation) | Antagonistic Activity (Concentration for 50% inhibition - IC50) | Reference |
| This compound (3-oxo-C8-HSL) | C8 acyl chain with 3-oxo group | 3.0 nM | - | [1] |
| N-3-Oxo-heptanoyl-L-homoserine lactone (3-oxo-C7-HSL) | C7 acyl chain with 3-oxo group | High concentrations required | Not reported | [1] |
| N-3-Oxo-undecanoyl-L-homoserine lactone (3-oxo-C11-HSL) | C11 acyl chain with 3-oxo group | High concentrations required | Not reported | [1] |
| N-3-Oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) | C12 acyl chain with 3-oxo group | High concentrations required | Not reported | [1] |
| N-3-Oxo-7-octynoyl-L-homoserine lactone | C8 acyl chain with a triple bond at position 7 | High concentrations required | Not reported | [1] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | C6 acyl chain | Inactive | Potent antagonist | [1] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | C8 acyl chain | Inactive | Potent antagonist | [1] |
| N-Decanoyl-L-homoserine lactone (C10-HSL) | C10 acyl chain | Inactive | Potent antagonist | [1] |
| N-3-Hydroxyoctanoyl-L-homoserine lactone (3-OH-C8-HSL) | C8 acyl chain with 3-hydroxy group | Inactive | Not a potent antagonist | [1] |
Note: "High concentrations required" indicates that the compound showed detectable activity but was significantly less potent than the native 3-oxo-C8-HSL. "Potent antagonist" indicates that the compound strongly inhibited the activity of the native autoinducer.
Experimental Protocols
The evaluation of the agonistic and antagonistic properties of this compound analogs typically involves the use of bacterial reporter strains. These strains are engineered to produce a measurable signal, such as light (bioluminescence) or color, in response to the activation of a specific quorum-sensing receptor.
General Protocol for Agonist and Antagonist Screening:
-
Bacterial Reporter Strain Preparation: An overnight culture of a suitable reporter strain (e.g., E. coli biosensor strain carrying a LuxR-family receptor and a corresponding promoter-reporter fusion) is diluted in fresh growth medium.[5]
-
Assay Setup in Microtiter Plate:
-
For Agonist Activity: Varying concentrations of the test analogs are added to the wells of a microtiter plate containing the diluted reporter strain culture.[5]
-
For Antagonist Activity: A fixed, sub-maximal concentration of the native autoinducer (e.g., 3-oxo-C8-HSL) is added to the wells along with varying concentrations of the test analogs.[5]
-
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 30°C) for a set period to allow for bacterial growth and reporter gene expression.[5]
-
Signal Quantification: The reporter signal (e.g., bioluminescence) is measured using a luminometer.[5]
-
Data Analysis: The measured signals are normalized to cell density (e.g., by measuring absorbance at 600 nm) and plotted against the analog concentration. For antagonists, the concentration required for 50% inhibition of the signal induced by the native autoinducer is determined.[5]
Visualizing the Mechanisms
To better understand the molecular interactions and experimental procedures, the following diagrams illustrate the key signaling pathway and a typical workflow for assessing analog activity.
Caption: Mechanism of agonistic and antagonistic action on the TraR receptor.
References
- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Quantitative Comparison of N-3-Oxo-octanoyl-L-homoserine Lactone Production in Diverse Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-3-Oxo-octanoyl-L-homoserine lactone (OOHL) production across various bacterial strains. OOHL is a key signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. Understanding the quantitative production of OOHL is crucial for developing novel anti-infective therapies that target quorum sensing.
Quantitative Production of this compound (OOHL)
The production of OOHL varies significantly among different bacterial species and even between strains of the same species. Environmental conditions such as growth medium, temperature, and aeration also play a crucial role in the quantity of OOHL produced. The following table summarizes OOHL production levels reported in the scientific literature. It is important to note that direct comparison between studies can be challenging due to variations in experimental methodologies.
| Bacterial Strain | OOHL Concentration | Growth Conditions | Method of Quantification | Reference |
| Pseudomonas aeruginosa PAO1 | Effluent: 0.1 ± 0.1 nM | Flow cells | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Burkholderia cepacia complex (genomovar V strains) | Highest quantities among genomovars I to V | Luria Broth | Not specified | [2] |
| Vibrio fischeri | ~0.0001 µg/mL | Photobacterium broth (PBB) at 25°C | Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) |
Signaling Pathway and Biosynthesis
This compound is synthesized by a LuxI-type synthase and is a key signaling molecule in the LuxI/R-type quorum-sensing circuit, which is prevalent in many Gram-negative bacteria.
OOHL-mediated Quorum Sensing Signaling Pathway
At low cell densities, the LuxI-type synthase produces a basal level of OOHL. As the bacterial population grows, the extracellular concentration of OOHL increases. Once a threshold concentration is reached, OOHL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator. This OOHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This regulatory network often controls the expression of genes involved in virulence, biofilm formation, and the production of secondary metabolites.
Caption: LuxI/R-type quorum sensing circuit mediated by OOHL.
Biosynthesis of this compound
The biosynthesis of OOHL is catalyzed by a LuxI-type N-acyl-homoserine lactone (AHL) synthase. This enzyme utilizes S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP), specifically 3-oxooctanoyl-ACP, derived from fatty acid biosynthesis. The acyl group from 3-oxooctanoyl-ACP is transferred to the amino group of SAM, which then undergoes lactonization to form OOHL and 5'-methylthioadenosine (MTA) as a byproduct.
Experimental Protocols for OOHL Quantification
Accurate quantification of OOHL is essential for studying its role in bacterial communication and for screening potential quorum sensing inhibitors. Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.
Experimental Workflow for OOHL Quantification using LC-MS
References
- 1. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine-lactone-mediated communication between Pseudomonas aeruginosa and Burkholderia cepacia in mixed biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-3-Oxo-octanoyl-L-homoserine lactone: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of N-3-Oxo-octanoyl-L-homoserine lactone are critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides immediate, actionable information for researchers, scientists, and drug development professionals on the proper handling and disposal of this signaling molecule.
This compound, a member of the N-acyl-homoserine lactone (AHL) family, is a small diffusible signaling molecule involved in bacterial quorum sensing.[1] While some safety data sheets (SDS) may not classify this specific compound as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with the care afforded to all laboratory chemicals.[2] A safety data sheet for a structurally similar compound, N-3-oxo-dodecanoyl-L-Homoserine lactone, indicates that it is harmful if swallowed, reinforcing the need for cautious handling and disposal.[3]
Quantitative Data Summary
For safe handling and disposal, it is essential to be aware of the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₄ | [1][4] |
| Molecular Weight | 241.28 g/mol | [1][4] |
| Appearance | White powder | |
| Solubility | Chloroform: 50 mg/mL | |
| DMSO: ≥ 2.5 mg/mL | [4] | |
| Corn oil: ≥ 2.5 mg/mL | [4] | |
| Storage Temperature | -20°C | [1] |
| Stability | Stable for at least 2 years at -20°C | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures outline the recommended protocol for the disposal of this compound and associated waste. These guidelines are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with all local, state, and federal regulations.[5]
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled hazardous waste container.[6][7]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, should also be placed in the designated hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of these solutions down the drain.[5][6]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. The rinsate should be collected as hazardous liquid waste. Once cleaned, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[6][7] Note that containers of acutely toxic chemicals may have different disposal requirements.
3. Spill Management: In the event of a spill, the following procedure should be followed:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable solvent, followed by washing with soap and water.
-
Collect all contaminated absorbent and cleaning materials and place them in the designated hazardous waste container.[5]
4. Storage and Labeling:
-
Store all waste containers in a designated and secure satellite accumulation area.[6][8]
-
Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name ("this compound") and any associated hazards.[7][8]
-
Keep waste containers securely closed except when adding waste.[6][8]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][8]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets.
References
- 1. N-(3-Oxooctanoyl)-L-homoserine lactone - CAS-Number 147795-39-9 - Order from Chemodex [chemodex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. odu.edu [odu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling N-3-Oxo-octanoyl-L-homoserine lactone
This guide provides critical safety and logistical information for the handling of N-3-Oxo-octanoyl-L-homoserine lactone, a signaling molecule involved in bacterial quorum sensing.[1][2] Given the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach is imperative, treating the compound as potentially hazardous.[3]
Immediate Safety Recommendations: Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is mandatory. The following personal protective equipment is required to minimize exposure risk when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact. Nitrile is a common choice for chemical resistance.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles.[3][4] |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended, especially when handling the powder form, to prevent inhalation.[3][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for maintaining a safe laboratory environment when working with this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage while wearing appropriate PPE.
-
Verify that the product label matches the order information.
-
Store the compound in a tightly sealed container at -20°C for long-term stability.[3][5] Protect from light and moisture.[5]
2. Handling and Solution Preparation:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3]
-
Avoid the formation of dust.
3. Spill and Exposure Management:
-
Spill: In the event of a spill, evacuate the immediate area. While wearing appropriate PPE, cover the spill with an absorbent material. Clean the affected area with a suitable solvent, followed by washing with soap and water. Dispose of the contaminated materials as hazardous waste.[3]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[3]
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.[3]
Procedural Workflow and Logic
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
